Bis-PEG25-acid
Description
The exact mass of the compound this compound is 1218.68197734 g/mol and the complexity rating of the compound is 1120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H106O29/c55-53(56)1-3-59-5-7-61-9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-51-83-52-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-62-8-6-60-4-2-54(57)58/h1-52H2,(H,55,56)(H,57,58) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUWRTVELIBUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H106O29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1219.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Purification of Bis-PEG25-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Bis-PEG25-acid, a homobifunctional polyethylene glycol (PEG) derivative widely utilized as a linker in bioconjugation and drug development. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates relevant chemical pathways and workflows.
Introduction
This compound, also known as PEG di(carboxylic acid), is a valuable tool in the field of bioconjugation. Its structure features a central chain of 25 ethylene glycol units, providing excellent water solubility and biocompatibility, flanked by a carboxylic acid group at each terminus. These terminal functional groups allow for the covalent attachment of two molecules, making it an ideal crosslinker or spacer arm.
In drug development, PEGylation—the process of attaching PEG chains to molecules—is a well-established strategy to enhance the therapeutic properties of peptides, proteins, and small molecule drugs. The introduction of a PEG linker like this compound can improve a drug's pharmacokinetic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance and extend its circulation half-life. Furthermore, the hydrophilic nature of the PEG chain can increase the solubility of hydrophobic drugs and mask epitopes, thereby reducing immunogenicity.
Synthesis of this compound
The most common and direct method for synthesizing this compound is through the oxidation of the corresponding diol, Bis-PEG25-diol. Several oxidation methods have been reported, with the choice of reagent often depending on the desired scale, purity requirements, and available laboratory equipment.
Oxidation of Bis-PEG25-diol
The primary synthetic route involves the oxidation of the terminal primary alcohol groups of polyethylene glycol diol to carboxylic acids.
Experimental Protocol: Jones Oxidation of Bis-PEG25-diol
This protocol describes the synthesis of this compound using Jones reagent (chromium trioxide in sulfuric acid).
Materials:
-
Bis-PEG25-diol (1 equivalent)
-
Jones Reagent (CrO₃ in concentrated H₂SO₄ and water) (2.2 equivalents)
-
Acetone
-
Isopropanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (NaOH), 2M
Procedure:
-
Dissolve Bis-PEG25-diol in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange/red to green as the chromium (VI) is reduced to chromium (III). Maintain the temperature below 20°C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quench the reaction by the dropwise addition of isopropanol until the orange color disappears completely, indicating that all the oxidizing agent has been consumed.
-
Acidify the mixture with 2M HCl to a pH of approximately 2.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Alternative Oxidation Methods
Other methods for the oxidation of PEG diols to dicarboxylic acids include:
-
Platinum-catalyzed oxidation: This method utilizes a platinum catalyst (e.g., platinum on carbon) and an oxidizing gas like oxygen. It is considered a milder and more environmentally friendly approach.[1]
-
TEMPO-mediated oxidation: This method employs a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric oxidant such as sodium hypochlorite. This provides a high degree of selectivity for the primary alcohols.
Purification of this compound
The purification of this compound is crucial to remove unreacted starting material, byproducts, and residual reagents. The choice of purification method depends on the scale of the synthesis and the required purity of the final product.
Experimental Protocol: Purification by Crystallization
Materials:
-
Crude this compound
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the crude this compound in a minimal amount of warm ethanol.
-
Slowly add diethyl ether to the solution while stirring until the solution becomes cloudy.
-
Warm the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate crystallization.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with cold diethyl ether.
-
Dry the purified this compound under vacuum.
Alternative Purification Methods
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, reversed-phase HPLC is an effective method for separating the dicarboxylic acid product from the starting diol and other impurities.
-
Ion-Exchange Chromatography: This technique can be used to separate the desired dicarboxylic acid from non-acidic impurities.[2]
Characterization
The successful synthesis and purification of this compound should be confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR Spectroscopy | The spectrum should show the characteristic broad peak of the PEG backbone protons (-O-CH₂-CH₂-O-) around 3.6 ppm. The disappearance of the triplet corresponding to the terminal -CH₂-OH protons of the starting material and the appearance of new signals corresponding to the -CH₂-COOH protons are indicative of a successful reaction. |
| FT-IR Spectroscopy | The appearance of a strong, broad absorption band in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid, and the disappearance of the broad O-H stretch of the primary alcohol in the starting material. |
| Mass Spectrometry (MALDI-TOF or ESI) | Confirmation of the molecular weight of the this compound. The spectrum will show a distribution of masses corresponding to the polydispersity of the PEG starting material. |
| Titration | Acid-base titration can be used to determine the equivalent weight and confirm the presence of two carboxylic acid groups per molecule. |
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₅₄H₁₀₆O₂₉ | [3][4] |
| Average Molecular Weight | ~1200 g/mol | [3] |
| Purity (typical) | ≥95% | |
| Typical Yield (Oxidation) | 70-90% | |
| Storage Conditions | -20°C, under inert atmosphere |
Applications in Drug Development
This compound is a versatile linker used in various bioconjugation applications, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
In a typical ADC application, the carboxylic acid groups of this compound are first activated, commonly by forming an N-hydroxysuccinimide (NHS) ester. This activated linker can then react with primary amines (e.g., lysine residues) on an antibody to form a stable amide bond. The other end of the PEG linker can be conjugated to a cytotoxic drug.
Experimental Protocol: Activation of this compound with NHS
Materials:
-
This compound (1 equivalent)
-
N-hydroxysuccinimide (NHS) (2.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound and NHS in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC or EDC in anhydrous DCM or DMF dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
-
The resulting solution containing the Bis-PEG25-NHS ester can be used directly in the subsequent conjugation step or purified.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Bioconjugation Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
References
- 1. US3929873A - Oxidation of polyethylene glycols to dicarboxylic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US4256916A - Oxidation of polyethylene glycols to dicarboxylic acids - Google Patents [patents.google.com]
- 4. CN100497437C - Preparation method of polyethylene carboxylic acid and its use - Google Patents [patents.google.com]
An In-Depth Technical Guide to Bis-PEG25-acid: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Bis-PEG25-acid, a homobifunctional polyethylene glycol (PEG) derivative, for researchers, scientists, and drug development professionals. It details the chemical structure, physicochemical properties, and key applications of this versatile linker, with a focus on its role in bioconjugation and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Concepts: Chemical Structure and Properties
This compound is a polyethylene glycol derivative characterized by a chain of 25 ethylene glycol units, flanked by a carboxylic acid group at each terminus. This homobifunctional nature allows for the simultaneous conjugation of two molecules. The PEG backbone imparts favorable physicochemical properties, such as increased hydrophilicity and biocompatibility, to the resulting conjugates.[1][2][3]
The general structure of this compound can be represented as:
HOOC-(CH₂CH₂O)₂₅-CH₂COOH
Key Physicochemical and Handling Data:
A summary of the key quantitative data for this compound and its commonly used N-hydroxysuccinimide (NHS) ester derivative is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₅₄H₁₀₆O₂₉ | [4][5] |
| Molecular Weight | 1219.41 g/mol | |
| CAS Number | 1268488-70-5 | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in water and most organic solvents. |
Table 2: Properties of Bis-PEG25-NHS ester
| Property | Value | Source |
| Chemical Formula | C₆₂H₁₁₂N₂O₃₃ | |
| Molecular Weight | 1413.55 g/mol | |
| CAS Number | 2221948-96-3 | |
| Purity | > 97% | |
| Spacer Arm Length | 93.0 Å (79 atoms) | |
| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO | |
| Storage Conditions | Store at -20°C, desiccated. Allow to come to room temperature before opening. |
Experimental Protocols
The carboxylic acid groups of this compound are reactive towards primary amines, but this reaction requires activation, typically through the formation of an active ester. The most common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
General Protocol for Activation of this compound and Conjugation to Amine-Containing Molecules
This protocol describes a general procedure for the two-step conjugation of an amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) to this compound.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.
-
Dissolve the amine-containing molecule in the appropriate Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction vessel, dissolve this compound in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature. The activation reaction is most efficient at pH 4.5-7.2.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule. The reaction of the NHS-activated molecule with primary amines is most efficient at pH 7-8.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts by size-exclusion chromatography using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
Applications in Drug Development
This compound is a valuable tool in drug development, primarily utilized as a flexible and hydrophilic linker to connect different molecular entities.
PROTACs
In the field of targeted protein degradation, this compound serves as a linker to synthesize PROTACs. A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The PEG linker provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Antibody-Drug Conjugates (ADCs)
In ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. This compound can be used to synthesize the linker-payload portion of the ADC. The hydrophilic nature of the PEG linker can improve the solubility and pharmacokinetic profile of the ADC.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.
Activation and Conjugation Workflow
This diagram outlines the two-step chemical reaction for conjugating an amine-containing molecule to this compound.
References
A Technical Guide to the Physicochemical Characteristics of Bis-PEG25-acid
This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of Bis-PEG25-acid for researchers, scientists, and drug development professionals. The information is presented to facilitate its application in bioconjugation, drug delivery, and other advanced research areas.
Core Physicochemical Characteristics
This compound is a homobifunctional polyethylene glycol (PEG) derivative that features a carboxylic acid group at each end of a 25-unit PEG chain.[1][2] This structure imparts unique properties that are highly valuable in the field of bioconjugation and drug delivery. The hydrophilic nature of the PEG backbone enhances the solubility and stability of conjugated molecules in aqueous environments.[3]
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅₄H₁₀₆O₂₉ | [2][4] |
| Molecular Weight | ~1219.40 g/mol | |
| Purity | ≥95% to ≥98% | |
| CAS Number | 2567200-14-8 / 1268488-70-5 | |
| Topological Polar Surface Area (TPSA) | 305.35 Ų | |
| LogP | 0.3508 | |
| Hydrogen Bond Acceptors | 27 | |
| Hydrogen Bond Donors | 2 | |
| Rotatable Bonds | 78 | |
| pKa (Carboxylic Acid) | ~4-5 | |
| Long Term Storage | ≤ -15°C |
Chemical Structure and Reactivity
The fundamental structure of this compound is a linear chain of 25 ethylene glycol units capped at both ends by carboxylic acid groups. This bifunctional nature allows it to act as a flexible linker, connecting two molecules.
Caption: 2D representation of this compound.
The reactivity of this compound is primarily dictated by its terminal carboxylic acid groups. These groups can readily undergo esterification with alcohols or amidation with primary and secondary amines to form stable covalent bonds. This reactivity is the basis for its use in crosslinking and modifying proteins, peptides, and other biomolecules.
Applications in Bioconjugation
A primary application of this compound is in the PEGylation of therapeutic proteins and peptides. This process can improve the pharmacokinetic and pharmacodynamic properties of the conjugated molecule by increasing its hydrodynamic size, which can reduce renal clearance and enhance in vivo stability.
The carboxylic acid groups of this compound can be activated, for example, by conversion to N-hydroxysuccinimide (NHS) esters, to facilitate efficient reaction with amine groups on biomolecules under mild conditions.
Caption: Activation and conjugation workflow of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published. However, standard analytical techniques for the characterization of PEGylated compounds can be applied.
Determination of Molecular Weight and Purity by Mass Spectrometry
Objective: To confirm the molecular weight and assess the purity of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample directly or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS). Acquire the mass spectrum in the appropriate mass range.
-
Data Interpretation: The resulting spectrum will show a distribution of peaks corresponding to the different charge states of the molecule. Deconvolute the spectrum to determine the average molecular weight. Purity can be estimated by the relative abundance of the main peak compared to any impurity peaks.
Characterization of PEGylated Conjugates by HPLC
Objective: To analyze the products of a PEGylation reaction and purify the desired conjugate.
Methodology:
-
Column Selection: Choose a suitable HPLC column based on the properties of the molecule being PEGylated. Reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC) are commonly used.
-
Mobile Phase: Develop a mobile phase gradient for optimal separation. For RP-HPLC, this typically involves a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA).
-
Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for the biomolecule (e.g., 280 nm for proteins). A charged aerosol detector (CAD) can also be used for molecules lacking a chromophore.
-
Analysis: The chromatogram will show peaks corresponding to the unreacted biomolecule, excess PEG reagent, and the PEGylated conjugate(s). The degree of PEGylation can be inferred from the retention times and peak areas.
Caption: Analytical workflow for PEGylated proteins.
This guide provides a foundational understanding of the physicochemical characteristics of this compound. For specific applications, further empirical optimization of reaction conditions and characterization methods is recommended.
References
Navigating the Solution: A Technical Guide to Bis-PEG25-acid Solubility in Organic Solvents
For researchers, scientists, and professionals in drug development, understanding the solubility of polyethylene glycol (PEG) derivatives is paramount for successful formulation and delivery. This in-depth technical guide focuses on the solubility characteristics of Bis-PEG25-acid in organic solvents, providing a foundational understanding, experimental protocols for solubility determination, and a logical workflow for assessment.
Core Concepts: Understanding PEG Solubility
Polyethylene glycol (PEG) and its derivatives are renowned for their high structural flexibility, biocompatibility, and amphiphilicity.[][2] A key attribute of PEG is its solubility in a wide range of solvents, including water, ethanol, and many other organic solvents such as dimethylformamide (DMF), dichloromethane, toluene, and acetonitrile.[][2] This broad solubility is a significant advantage in various biomedical applications, from drug delivery to bioconjugation.[3]
Quantitative Solubility Data
A definitive, quantitative breakdown of this compound solubility in every organic solvent is not extensively documented. However, based on the general principles of PEG solubility, a qualitative and expected solubility profile can be presented. For precise quantitative data, empirical testing is necessary.
| Organic Solvent | Expected Solubility |
| Dimethylformamide (DMF) | High |
| Dichloromethane (DCM) | High |
| Acetonitrile | High |
| Toluene | High |
| Ethanol | High |
| Acetone | Soluble |
| Hydrocarbons | Insoluble |
This table is based on the general solubility characteristics of PEG and its derivatives. Actual quantitative solubility should be determined experimentally.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in various organic solvents, a systematic experimental approach is required. The following protocol is a generalized methodology that can be adapted for this purpose. This protocol is based on established methods for determining the solubility of PEG and its conjugates.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMF, DCM, Acetonitrile, Toluene, Ethanol)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for quantification
-
Pipettes and tips
-
Thermostatically controlled shaker or incubator
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the solid pellet.
-
-
Quantification of Dissolved Solute:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC with a suitable detector (e.g., evaporative light scattering detector or refractive index detector), to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the specific organic solvent based on the measured concentration in the saturated supernatant and the dilution factor used. The result is typically expressed in mg/mL or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a PEGylated compound like this compound.
Caption: Workflow for assessing the solubility of this compound.
References
An In-depth Technical Guide to the Mechanism of Action of Bis-PEG25-acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and applications of Bis-PEG25-acid, a homobifunctional crosslinker, in the field of bioconjugation. This document details the chemical principles underlying its reactivity, presents quantitative data on conjugation efficiency, outlines experimental protocols for its use, and illustrates its role in complex biological processes through detailed diagrams.
Core Concepts: The Chemistry of this compound in Bioconjugation
This compound is a polyethylene glycol (PEG) derivative characterized by a chain of 25 PEG units flanked by a carboxylic acid group at each terminus. As a homobifunctional linker, it possesses two identical reactive groups, enabling the crosslinking of two molecules or the modification of surfaces.[1][2] The utility of this compound in bioconjugation stems from the reactivity of its terminal carboxylic acids, which can form stable amide bonds with primary amines present on biomolecules such as proteins and peptides.
The direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid groups of this compound must first be "activated" to facilitate conjugation. The most common activation strategy involves the conversion of the carboxylic acids into N-hydroxysuccinimide (NHS) esters.[1][2] This is typically achieved by reacting this compound with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The resulting Bis-PEG25-NHS ester is highly reactive towards primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of proteins. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct.[3] This reaction is most efficient at a slightly alkaline pH of 7-9.
Quantitative Data on Bioconjugation with PEG Linkers
The efficiency of bioconjugation with PEG-NHS esters is influenced by several factors, including the molar ratio of the linker to the protein, the protein concentration, the reaction pH, and the reaction time. The following tables summarize representative quantitative data for the conjugation of PEG-NHS esters to proteins. While specific data for this compound is limited in publicly available literature, the provided data for similar long-chain PEG-NHS esters offers valuable insights into expected outcomes.
Table 1: Effect of Molar Excess of PEG-NHS Ester on Degree of Labeling (DOL) of a Model IgG Antibody
| Molar Excess of PEG-NHS Ester | Average Number of PEG Linkers per Antibody (DOL) |
| 5-fold | 2-3 |
| 10-fold | 3-5 |
| 20-fold | 4-6 |
| 50-fold | 6-8 |
Note: The Degree of Labeling (DOL) can vary depending on the specific antibody, its lysine content and accessibility, and the reaction conditions.
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length (Number of PEG units) | In Vitro Cytotoxicity (IC50) | Plasma Half-life (t1/2) | In Vivo Efficacy (% Tumor Growth Inhibition) |
| 0 (No PEG) | Lower (more potent) | Shorter | Lower |
| 4 | Lower | Longer | Moderate |
| 8 | Slightly Higher | Longer | Higher |
| 12 | Higher | Longer | Higher |
| 24 | Higher | Longest | Highest |
Note: This table presents a general trend observed in preclinical studies. The optimal PEG linker length is highly dependent on the specific antibody, drug payload, and target. Longer PEG chains can enhance hydrophilicity and improve pharmacokinetics, but may also introduce steric hindrance that can slightly decrease in vitro potency.
Experimental Protocols for Bioconjugation with Bis-PEG25-NHS Ester
The following protocols provide a general framework for the conjugation of a protein with Bis-PEG25-NHS ester. Optimization is often necessary for specific applications.
Materials
-
Protein to be conjugated (e.g., antibody, enzyme)
-
Bis-PEG25-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Avoid buffers containing primary amines (e.g., Tris, glycine).
-
Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Desalting column or dialysis cassette for purification.
Protocol for Protein Conjugation
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it into the Conjugation Buffer using a desalting column or dialysis.
-
Crosslinker Preparation: Immediately before use, dissolve the Bis-PEG25-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add the desired molar excess (e.g., 20-fold) of the Bis-PEG25-NHS ester stock solution to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted Bis-PEG25-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Characterization of the Conjugate
The resulting bioconjugate can be characterized by various methods, including:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and the distribution of the degree of labeling.
-
UV-Vis Spectroscopy: To determine the protein concentration.
Visualizing the Mechanism of Action in Bioconjugation
The following diagrams, generated using the DOT language, illustrate the key chemical reactions and a common application workflow for this compound in bioconjugation.
Activation of this compound and Conjugation to a Protein
Caption: Activation of this compound and subsequent protein crosslinking.
Experimental Workflow for Protein Bioconjugation
Caption: A typical experimental workflow for bioconjugation with Bis-PEG25-NHS ester.
Cellular Processing of an Antibody-Drug Conjugate (ADC) with a PEG Linker
Caption: Cellular internalization and drug release mechanism of an ADC.
Conclusion
This compound, particularly in its NHS-activated form, is a versatile and valuable tool in bioconjugation. Its long, hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the resulting conjugates, making it particularly well-suited for applications in drug delivery, such as in the development of antibody-drug conjugates. A thorough understanding of its mechanism of action and the key parameters influencing the conjugation reaction is essential for its successful implementation in research and therapeutic development. The provided data and protocols offer a solid foundation for researchers to design and execute bioconjugation experiments with this powerful crosslinker.
References
The Homobifunctional Nature of Bis-PEG25-acid: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the molecular architecture and reactivity of crosslinking agents is paramount for the successful development of novel bioconjugates, drug delivery systems, and functionalized surfaces. This in-depth technical guide explores the core principles and practical applications of Bis-PEG25-acid, a homobifunctional polyethylene glycol (PEG) derivative.
This compound is a valuable tool in the bioconjugation toolkit, offering a balance of hydrophilicity, biocompatibility, and defined spacer length. Its homobifunctional nature, characterized by the presence of a carboxylic acid group at both ends of a 25-unit polyethylene glycol chain, allows for the covalent crosslinking of molecules bearing primary amine groups. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and visual representations of key workflows to facilitate its effective implementation in research and development.
Core Properties and Data Presentation
This compound's utility stems from its well-defined chemical structure and physical properties. The central PEG core imparts water solubility and reduces the immunogenicity of the resulting conjugates, while the terminal carboxylic acid groups provide reactive handles for covalent bond formation.[1][2]
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | PEG di(carboxylic acid), PEG diacid | [2][3] |
| Molecular Formula | C54H106O29 | |
| Molecular Weight | 1219.41 g/mol | |
| Appearance | White to off-white solid or viscous liquid | N/A |
| Solubility | Soluble in water and most organic solvents | N/A |
| Functional Groups | Two terminal carboxylic acids (-COOH) | |
| Reactivity | Reacts with primary amines in the presence of an activator |
The carboxylic acid groups of this compound are weak acids and require activation to efficiently react with primary amines to form stable amide bonds. The most common activation method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).
| Reaction Parameter | Recommended Conditions | Source |
| Activation pH | 4.5 - 7.2 | |
| Conjugation pH | 7.0 - 8.5 | |
| Activation Reagents | EDC and NHS (or Sulfo-NHS) | |
| Quenching Agents | Hydroxylamine, Tris, lysine, glycine | |
| Storage of Stock Solutions | -20°C or -80°C, desiccated |
Experimental Protocols
Effective use of this compound necessitates careful attention to experimental detail. The following protocols provide a framework for the activation of the carboxylic acid groups and subsequent conjugation to amine-containing molecules.
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the in-situ activation of the carboxylic acid groups to form reactive NHS esters.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
Procedure:
-
Equilibrate this compound and other reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Dissolve the desired amount of this compound in Activation Buffer.
-
Add a molar excess of EDC and NHS (typically 2-5 fold molar excess of each over the concentration of carboxylic acid groups).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
The activated Bis-PEG25-NHS ester is now ready for immediate use in the conjugation reaction.
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol outlines the reaction of the activated Bis-PEG25-NHS ester with primary amines on a target protein.
Materials:
-
Activated Bis-PEG25-NHS ester solution (from Protocol 1)
-
Target protein containing primary amines (e.g., lysine residues)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the target protein in the Conjugation Buffer. The protein concentration should be optimized for the specific application.
-
Add the freshly prepared activated Bis-PEG25-NHS ester solution to the protein solution. The molar ratio of the crosslinker to the protein will determine the degree of modification and should be empirically determined.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted crosslinker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
Protocol 3: Characterization of PEGylated Protein by MALDI-TOF Mass Spectrometry
This protocol provides a general method for verifying the successful conjugation and determining the degree of PEGylation.
Materials:
-
PEGylated protein sample (purified from Protocol 2)
-
Unmodified protein (control)
-
MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Mix the purified PEGylated protein sample with the MALDI matrix solution in a 1:1 ratio.
-
Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry completely, allowing for co-crystallization.
-
As a control, prepare a similar spot with the unmodified protein.
-
Acquire mass spectra for both the unmodified and PEGylated protein samples using the MALDI-TOF mass spectrometer in linear mode for high molecular weight analysis.
-
Compare the mass spectra. A successful PEGylation will result in a mass shift corresponding to the addition of one or more this compound molecules. The presence of a distribution of peaks will indicate the degree of PEGylation (i.e., the number of PEG linkers attached per protein molecule).
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows associated with the use of this compound.
Caption: Workflow for the activation of this compound and subsequent conjugation.
Caption: Logical relationship in a homobifunctional crosslinking reaction.
References
A Technical Guide to Bis-PEG25-acid: Molecular Weight and Polydispersity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and polydispersity of Bis-PEG25-acid, a discrete polyethylene glycol (dPEG®) derivative. This document details the physicochemical properties, analytical methodologies for characterization, and the implications of its monodisperse nature in research and drug development.
Core Concepts: Understanding PEG and its Properties
Polyethylene glycol (PEG) is a polymer of ethylene oxide and is widely used in biomedical applications due to its biocompatibility, water solubility, and ability to shield molecules from enzymatic degradation and the immune system. PEGs can be broadly categorized into two types:
-
Polydisperse PEGs: A mixture of polymer chains with varying lengths, resulting in a distribution of molecular weights. The breadth of this distribution is described by the polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). Polydisperse PEGs typically have a PDI greater than 1.0.[][2][3]
-
Monodisperse or Discrete PEGs (dPEGs): Comprised of molecules with a single, precise molecular weight.[3][4] These compounds have a defined chain length and a polydispersity index (PDI) of 1. This compound is a member of this class.
The monodispersity of dPEG® products like this compound offers significant advantages in drug development and bioconjugation, as it ensures batch-to-batch consistency and a well-defined final product.
Physicochemical Properties of this compound
This compound is a homobifunctional PEG linker with a carboxylic acid group at each end of a discrete chain of 25 ethylene glycol units.
Molecular Weight
The theoretical molecular weight of this compound is a single, defined value due to its discrete nature. Multiple chemical suppliers consistently report the molecular weight of this compound to be approximately 1219.4 g/mol .
Polydispersity
As a discrete PEG compound, this compound is considered monodisperse. This means that all molecules in a pure sample have the exact same chain length and, therefore, the same molecular weight. The theoretical polydispersity index (PDI) for a perfectly monodisperse substance is 1.0 . In practice, high-purity discrete PEG products have a PDI that is very close to 1.0.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₅₄H₁₀₆O₂₉ | |
| Molecular Weight ( g/mol ) | ~1219.4 | |
| Polydispersity Index (PDI) | 1.0 (theoretically) |
Experimental Characterization
The molecular weight and polydispersity of PEG compounds are typically determined using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Experimental Protocol: GPC/SEC for Molecular Weight and Polydispersity Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. The method separates molecules based on their hydrodynamic volume in solution.
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of a PEG sample.
Instrumentation and Conditions:
-
Chromatography System: A high-performance liquid chromatography (HPLC) system equipped with a pump capable of delivering a precise and stable flow rate is essential.
-
Columns: A set of GPC/SEC columns packed with porous particles of a specific pore size range suitable for the molecular weight of the PEG being analyzed. For broad distributions, multiple columns with different pore sizes or a mixed-bed column can be used in series.
-
Detector: A differential refractive index (RI) detector is commonly used for polymers like PEG that do not have a strong UV chromophore.
-
Mobile Phase (Eluent): The choice of solvent is critical and depends on the solubility of the PEG. Common eluents include tetrahydrofuran (THF), dimethylformamide (DMF), and aqueous buffers. For many PEGs, ultrapure water can be used.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Temperature: Column and detector temperature should be controlled to ensure reproducible results, often around 35-50 °C.
-
Calibration Standards: A series of narrow, well-characterized PEG standards with known molecular weights are used to generate a calibration curve.
Procedure:
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase. A typical concentration is in the range of 1-2 mg/mL. Ensure the sample is fully dissolved, which may require gentle heating for some PEGs.
-
Calibration: Inject the series of PEG calibration standards into the GPC/SEC system and record their retention times. Plot the logarithm of the molecular weight versus the retention time to create a calibration curve.
-
Sample Analysis: Inject the this compound sample into the system and record the chromatogram.
-
Data Analysis: Using the calibration curve, the GPC software calculates the molecular weight distribution, Mw, Mn, and PDI of the sample. For a monodisperse sample like this compound, the expectation is a single, sharp peak.
Experimental Protocol: MALDI-TOF Mass Spectrometry
MALDI-TOF MS is an alternative and highly accurate method for determining the absolute molecular weight of polymers. It is particularly well-suited for monodisperse compounds as it can resolve individual polymer chains.
Objective: To determine the absolute molecular weight of this compound.
Instrumentation and Materials:
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.
-
Matrix: A compound that co-crystallizes with the analyte and absorbs the laser energy, such as α-cyano-4-hydroxycinnamic acid (CHCA).
-
Cationizing Agent: A salt, such as sodium trifluoroacetate (NaTFA), to promote the formation of single-charged ions.
-
Solvent: A volatile solvent, such as ethanol or acetonitrile, to dissolve the matrix, cationizing agent, and sample.
Procedure:
-
Solution Preparation: Prepare separate solutions of the matrix, cationizing agent, and the this compound sample in an appropriate solvent.
-
Sample Spotting: Mix the three solutions and spot a small volume (e.g., 0.5 µL) onto the MALDI target plate. Allow the solvent to evaporate, leaving behind co-crystals of the sample and matrix.
-
Mass Analysis: Insert the target plate into the mass spectrometer. The laser is fired at the sample spot, causing desorption and ionization of the sample molecules. The time it takes for the ions to travel through the flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum will show a peak or a very narrow distribution of peaks corresponding to the molecular weight of the this compound.
Visualizations
Chemical Structure and Functional Groups
The following diagram illustrates the chemical structure of this compound, highlighting its key functional components.
Caption: Structure of this compound.
Workflow for Molecular Weight Characterization
This diagram outlines the typical experimental workflow for determining the molecular weight and polydispersity of this compound.
Caption: GPC/SEC workflow for PEG characterization.
Conclusion
This compound is a well-defined, monodisperse compound with a precise molecular weight of approximately 1219.4 g/mol and a theoretical polydispersity index of 1.0. This lack of molecular weight distribution is a key advantage for applications in drug delivery, bioconjugation, and other areas where precision and reproducibility are paramount. The characterization of its molecular weight and confirmation of its monodispersity can be reliably achieved through standard analytical techniques such as GPC/SEC and MALDI-TOF MS. This guide provides the foundational knowledge and experimental framework for scientists and researchers working with this important PEG derivative.
References
The Pivotal Role of Carboxylic Acid Groups in the Reactivity of Bis-PEG25-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the fundamental role that terminal carboxylic acid groups play in the reactivity and application of Bis-PEG25-acid, a homobifunctional polyethylene glycol (PEG) linker. This document will delve into the activation chemistry, reaction kinetics, and practical applications of this versatile molecule in bioconjugation, drug delivery, and nanotechnology, offering detailed experimental protocols and quantitative data to inform research and development.
The Chemistry of Carboxylic Acid Groups in PEG Linkers
This compound is a linear PEG molecule with a carboxylic acid (-COOH) group at each terminus. These functional groups are the cornerstone of its utility, serving as reactive handles for covalent attachment to other molecules. However, the carboxylic acid moiety itself is not inherently reactive towards common nucleophiles like primary amines under physiological conditions. Direct condensation of a carboxylic acid and an amine to form a stable amide bond is an unfavorable reaction that typically requires high temperatures and harsh conditions, which are unsuitable for sensitive biological molecules.
To overcome this limitation, the carboxylic acid groups must be "activated" to a more electrophilic form. This activation is the critical step that transforms the relatively inert this compound into a powerful crosslinking or modification agent.
Activation of Carboxylic Acid Groups: The EDC/NHS Pathway
The most prevalent and effective method for activating the carboxylic acid groups of this compound is through the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][2] This two-step, one-pot reaction proceeds as follows:
-
Formation of the O-acylisourea intermediate: EDC reacts with the carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which would regenerate the carboxylic acid.[2]
-
Conversion to a stable NHS ester: In the presence of NHS, the O-acylisourea intermediate rapidly reacts to form a more stable, amine-reactive NHS ester. This NHS ester is less prone to hydrolysis than the O-acylisourea intermediate, allowing for a more efficient subsequent reaction with an amine-containing molecule.[2]
The resulting Bis-PEG25-NHS ester is a versatile reagent that readily reacts with primary amines (e.g., the side chain of lysine residues in proteins or amine-functionalized surfaces) to form a stable amide bond.[3]
Quantitative Data on Reactivity
The efficiency of the conjugation reaction is influenced by several factors, most notably pH. The following tables summarize key quantitative data related to the reactivity of NHS-activated PEGs. While specific data for this compound is limited, the data for similar long-chain PEG-NHS esters provide a strong predictive framework.
Table 1: pH-Dependent Reactivity and Hydrolysis of PEG-NHS Esters
| pH | Reaction with Amine | Hydrolysis Half-life | Remarks |
| 7.4 | Gradual | > 120 minutes | Slower reaction rate allows for more controlled conjugation. |
| 8.0 | Moderate | ~ 40-60 minutes | A good compromise between reaction rate and stability for many applications. |
| 8.5 | Rapid | ~ 15-20 minutes | High reaction rate but significant competing hydrolysis can reduce yield. |
| 9.0 | Very Rapid | < 10 minutes | Very fast reaction, but the short half-life of the NHS ester makes it challenging to achieve high yields. |
Table 2: Recommended Molar Ratios for EDC/NHS Activation
| Reactant | Recommended Molar Excess (relative to -COOH) | Purpose |
| EDC | 2 - 10 fold | To ensure efficient formation of the O-acylisourea intermediate. |
| NHS | 2 - 5 fold | To efficiently convert the unstable intermediate to the NHS ester. |
Experimental Protocols
Two-Step EDC/NHS Activation of this compound and Conjugation to a Protein
This protocol describes the activation of this compound and its subsequent conjugation to a protein, such as an antibody.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Protein to be conjugated (e.g., IgG)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Prepare a solution of the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer to the desired concentration.
-
Add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Immediately add the activated Bis-PEG25-NHS ester solution to the protein solution. A typical starting point is a 20-fold molar excess of the PEG linker to the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and byproducts using a desalting column or size-exclusion chromatography equilibrated with PBS.
-
Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of labeling.
Functionalization of Iron Oxide Nanoparticles with this compound
This protocol outlines a general procedure for the surface functionalization of amine-modified iron oxide nanoparticles with this compound.
Materials:
-
Amine-functionalized iron oxide nanoparticles
-
This compound
-
EDC and NHS (or Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Washing Buffer: PBS
-
Ultrasonic bath
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized iron oxide nanoparticles in the Activation Buffer with the aid of sonication to ensure a uniform suspension.
-
Activation of this compound: In a separate tube, dissolve this compound in the Activation Buffer and activate it with a 5-fold molar excess of EDC and NHS for 15-30 minutes at room temperature.
-
Conjugation:
-
Add the activated Bis-PEG25-NHS ester solution to the nanoparticle suspension. The molar ratio of the PEG linker to the nanoparticles will need to be optimized for the specific nanoparticles and desired surface density.
-
Incubate the mixture for 2-4 hours at room temperature with gentle shaking.
-
-
Washing:
-
Pellet the nanoparticles by centrifugation or magnetic separation.
-
Remove the supernatant and resuspend the nanoparticles in the Washing Buffer.
-
Repeat the washing step three times to remove unreacted reagents and byproducts.
-
-
Characterization: Characterize the functionalized nanoparticles using techniques such as dynamic light scattering (DLS) to measure the increase in hydrodynamic diameter, and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the PEG chains on the surface.
Applications and Signaling Pathways
The ability of this compound to link molecules has led to its widespread use in various advanced biomedical applications.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this compound can be used to attach a cytotoxic drug to an antibody. The PEG linker enhances the solubility and stability of the ADC and can influence its pharmacokinetic profile.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. A this compound linker can be used to connect a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG linker are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.
References
An In-Depth Technical Guide to the Structural Analysis of Bis-PEG25-Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural analysis of Bis-PEG25-acid and its derivatives. These homobifunctional polyethylene glycol (PEG) linkers are integral components in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Their precise chemical structure, purity, and molecular weight are critical quality attributes that directly impact the efficacy and safety of the final drug product. This document details the key analytical techniques and experimental protocols for the thorough characterization of these important molecules.
Introduction to this compound Derivatives
This compound is a hydrophilic linker featuring a chain of 25 ethylene glycol units terminated at both ends by a carboxylic acid group. The general structure is HOOC-(CH₂CH₂O)₂₅-CH₂CH₂-COOH. The carboxylic acid moieties serve as reactive handles for conjugation to amine-containing molecules, such as antibodies or small molecule drugs, typically through the formation of a more reactive intermediate like an N-hydroxysuccinimide (NHS) ester. The PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugate.
A common derivative used in bioconjugation is the Bis-PEG25-NHS ester, which readily reacts with primary amines to form stable amide bonds. The structural integrity of these linkers is paramount, and therefore, rigorous analytical characterization is essential.
Quantitative Data Presentation
The structural characterization of this compound derivatives relies on a combination of spectroscopic and chromatographic techniques. Below are representative data tables for a typical Bis-PEG25 derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2567200-14-8 | [1] |
| Molecular Formula | C₅₄H₁₀₆O₂₉ | [1][2] |
| Molecular Weight | 1219.40 g/mol | [1][2] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in water, DMF, DMSO |
Table 2: Representative ¹H NMR Spectral Data for a Bis-PEG25-dicarboxylic Acid Derivative
Data presented is based on the analysis of closely related PEG-dicarboxylic acid structures and serves as a representative example.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~3.64 | singlet | -O-CH₂ -CH₂ -O- (PEG backbone repeating units) |
| ~3.75 | triplet | -O-CH₂ -CH₂-COOH |
| ~2.60 | triplet | -O-CH₂-CH₂ -COOH |
| 10-12 (broad) | singlet | -COOH |
Table 3: Representative ¹³C NMR Spectral Data for a Bis-PEG25-dicarboxylic Acid Derivative
Data presented is based on the analysis of closely related PEG-dicarboxylic acid structures and serves as a representative example.
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C OOH |
| ~70.5 | -O-C H₂-C H₂-O- (PEG backbone) |
| ~68 | -O-C H₂-CH₂-COOH |
| ~34 | -O-CH₂-C H₂-COOH |
Table 4: Representative Mass Spectrometry Data for this compound (Electrospray Ionization - Positive Mode)
| m/z Value | Ion Species |
| 1219.4 | [M]⁺ |
| 1241.4 | [M+Na]⁺ |
| 1257.4 | [M+K]⁺ |
| Series with 44.03 Da difference | [M - n(C₂H₄O)]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of PEG derivatives.
Objective: To confirm the chemical structure and identify the characteristic protons and carbons of the this compound derivative.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Materials:
-
This compound derivative sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)
-
NMR tube
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate all peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Assign the peaks based on known chemical shifts for PEG and carboxylic acid functional groups. The large, sharp singlet around 3.64 ppm is characteristic of the repeating ethylene glycol units. The signals for the protons and carbons adjacent to the carboxylic acid groups will be shifted downfield.
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and confirm the identity of the this compound derivative.
Objective: To verify the molecular weight and observe the characteristic fragmentation pattern of the this compound derivative.
Instrumentation:
-
Mass Spectrometer with Electrospray Ionization (ESI) source (e.g., LC-MS)
Materials:
-
This compound derivative sample
-
Solvent for sample dissolution (e.g., methanol, acetonitrile, water)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent.
-
MS Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode. Adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) are commonly observed for PEG compounds.
-
The spectrum will show a distribution of peaks corresponding to the different isotopic forms of the molecule.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M]⁺) and its common adducts.
-
Observe the characteristic pattern of PEG fragmentation, which typically involves the loss of ethylene glycol units (44.03 Da).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the this compound derivative and to separate it from starting materials or side products.
Objective: To determine the purity of the this compound derivative.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column
Materials:
-
This compound derivative sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A time-dependent gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm (for end groups) or ELSD (for the entire molecule).
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks related to the application and analysis of this compound derivatives.
References
Whitepaper: A Technical Guide to the Theoretical Modeling of Bis-PEG25-acid Interactions
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-PEG25-acid is a homobifunctional crosslinker featuring two polyethylene glycol (PEG) chains of approximately 25 units, each terminating with a reactive carboxylic acid group. Its unique properties—hydrophilicity, biocompatibility, and bifunctionality—make it a valuable tool in drug delivery, bioconjugation, and surface modification of nanoparticles. Understanding the dynamic behavior and interaction landscape of this compound at a molecular level is crucial for optimizing its applications. This technical guide provides a comprehensive overview of the theoretical modeling approaches, primarily molecular dynamics simulations, used to investigate these interactions. It is supplemented with detailed protocols for key experimental validation techniques and illustrative diagrams to clarify complex workflows and concepts, serving as a foundational resource for researchers in the field of drug development.
Introduction to this compound
Bis-PEG-acid, also known as PEG di(carboxylic acid), is a class of homobifunctional PEG derivatives that possess two reactive carboxyl groups at their termini.[1][2] The "25" in this compound denotes that each of the two PEG chains consists of approximately 25 ethylene glycol repeating units. These carboxylic acid groups can react with primary amines to form stable amide bonds, a common strategy for conjugating proteins, peptides, or other amine-containing molecules.[3][4] The long, flexible, and hydrophilic PEG chains enhance the solubility and stability of the resulting conjugate and can shield it from the host's immune system, thereby increasing its circulation half-life.[5]
The general structure can be represented as HOOC-(CH2)n-(OCH2CH2)25-O-...-O-(CH2CH2O)25-(CH2)n-COOH, where the central linkage and the alkyl chain (n) adjacent to the acid can vary. Its principal application in drug development is as a linker, for instance, in creating antibody-drug conjugates (ADCs) or for modifying the surface of drug-carrying nanoparticles and liposomes.
Theoretical Modeling Methodologies
Molecular dynamics (MD) simulations are a powerful computational tool for studying the structure, dynamics, and interactions of PEGylated molecules at an atomic level. This approach allows for the interpretation of experimental data and aids in the rational design of drug delivery systems.
Molecular Mechanics and Force Fields
MD simulations rely on force fields—a set of parameters and potential energy functions that describe the interactions between atoms in the system. The choice of an appropriate force field is critical for the accuracy of the simulation.
-
Force Field Selection : For PEGylated systems, several well-established force fields are available. The GAFF (General AMBER Force Field) and OPLS (Optimized Potentials for Liquid Simulations) are commonly used and have shown good agreement with experimental data for properties like density and viscosity of PEG oligomers. Other options include CGenFF/CHARMM and GROMOS. Recent studies suggest that GAFF can outperform other force fields in reproducing key thermophysical properties of PEG.
-
Parameterization : The carboxylic acid termini require careful parameterization of partial atomic charges and dihedral angles to accurately capture their electrostatic and conformational behavior, including their pH-dependent protonation states. Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be employed to derive these charges for novel or complex linker cores.
Molecular Dynamics (MD) Simulation Approaches
Depending on the scale of the problem, different levels of simulation detail may be employed.
-
All-Atom MD (AAMD) : In AAMD, every atom is explicitly represented. This high-resolution approach is ideal for studying specific, short-range interactions, such as hydrogen bonding between the carboxylic acid groups and a protein residue, or the detailed conformation of the PEG chain as it wraps around a small molecule drug.
-
Coarse-Grained MD (CGMD) : For larger systems (e.g., a PEGylated nanoparticle interacting with a cell membrane) or longer timescale phenomena (e.g., the self-assembly of PEGylated liposomes), CGMD is more computationally feasible. In this approach, groups of atoms are represented as single "beads," reducing the degrees of freedom. The Martini force field is a popular choice for CGMD simulations of biomolecular systems.
A Multi-Scale Modeling Workflow
A robust modeling strategy often involves multiple scales to capture different aspects of the system's behavior. This workflow ensures that high-level, coarse-grained simulations are grounded in the accuracy of lower-level, high-resolution methods.
References
- 1. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 2. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Bis-PEG21-Acid - CD Bioparticles [cd-bioparticles.net]
- 5. Molecular Simulations of PEGylated Biomolecules, Liposomes, and Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein PEGylation using Bis-PEG25-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique in drug development. This modification can enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can improve serum half-life, reduce immunogenicity, increase solubility, and enhance stability against proteolytic degradation.
Bis-PEG25-acid is a homobifunctional PEGylation reagent. It consists of a 25-unit polyethylene glycol chain flanked by a carboxylic acid group at each end. This structure allows for the crosslinking of two different amine-containing molecules or the modification of multiple primary amines (such as the ε-amino group of lysine residues or the N-terminal α-amino group) on a single protein. The carboxylic acid groups are not reactive on their own and require activation, typically with a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable amine-reactive intermediate. This two-step process allows for controlled conjugation to proteins.
These application notes provide a detailed protocol for the PEGylation of a model protein using this compound, including methods for purification and characterization of the resulting conjugates.
Chemical Properties of this compound
| Property | Value |
| Molecular Weight | Approximately 1219.4 g/mol |
| Chemical Formula | C₅₄H₁₀₆O₂₉ |
| Structure | HOOC-(CH₂CH₂O)₂₅-CH₂COOH |
| Reactivity | The terminal carboxylic acid groups react with primary amines upon activation. |
| Solubility | Soluble in water and many organic solvents. |
Experimental Protocols
Activation of this compound with EDC and Sulfo-NHS
This first stage involves the activation of the terminal carboxylic acid groups of this compound to form a more stable, amine-reactive Sulfo-NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Protocol:
-
Prepare Reagents: Allow all reagents to come to room temperature before use. Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).
-
Activation Reaction:
-
In a microcentrifuge tube, dissolve the desired amount of this compound in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS over the this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. The activation reaction with EDC and NHS is most efficient at a pH range of 4.5-7.2.[1]
-
Diagram of the Activation Workflow
Caption: Workflow for the activation of this compound.
Protein PEGylation with Activated this compound
This stage involves the reaction of the activated Bis-PEG25-Sulfo-NHS ester with the primary amines on the surface of the target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Activated Bis-PEG25-Sulfo-NHS ester solution (from step 1)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns or dialysis cassettes
Protocol:
-
Buffer Exchange: Ensure the target protein is in the appropriate Coupling Buffer (amine-free) at a concentration of 1-10 mg/mL.
-
Conjugation Reaction:
-
Immediately add the freshly prepared activated Bis-PEG25-Sulfo-NHS ester solution to the protein solution. The molar ratio of PEG to protein will determine the degree of PEGylation and should be optimized for each specific protein.[2]
-
The reaction of the Sulfo-NHS-activated PEG with primary amines is most efficient at pH 7-8.[1] Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted Sulfo-NHS esters.
-
Purification: Remove excess, unreacted PEG reagent and byproducts using a desalting column or by dialysis against an appropriate buffer.
Optimization of PEG-to-Protein Molar Ratio
The degree of PEGylation can be controlled by varying the molar ratio of this compound to the protein. Higher ratios will favor a higher degree of PEGylation.
| PEG:Protein Molar Ratio | Expected Predominant Product | Notes |
| 1:1 to 5:1 | Mono-PEGylated Protein | Lower ratios favor single modification. |
| 5:1 to 20:1 | Mixture of Mono- and Di-PEGylated | Increasing the ratio leads to multiple attachments. |
| >20:1 | Highly PEGylated Species | High ratios can lead to extensive modification and potential cross-linking. |
Note: These are starting points, and optimization is recommended for each specific protein.
Diagram of the Conjugation and Purification Workflow
Caption: Workflow for protein conjugation and initial purification.
Purification and Characterization of PEGylated Protein
Following the initial removal of excess reagents, further purification is often necessary to separate the different PEGylated species (mono-, di-, multi-PEGylated) from the unreacted protein.
Purification Methods
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing it to elute earlier from the column. SEC is effective at separating PEGylated proteins from the smaller, unmodified protein.[3]
-
Ion Exchange Chromatography (IEX): PEG chains can shield the charges on the protein surface, altering its isoelectric point and overall charge. This change in charge allows for the separation of different PEGylated species using IEX. Cation exchange chromatography is often effective for separating mono- and di-PEGylated proteins.[4]
Characterization Methods
1. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Principle: Separates proteins based on their apparent molecular weight. PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its actual molecular weight would suggest.
-
Expected Results: A ladder of bands will be observed, with the unmodified protein running fastest, followed by mono-PEGylated, di-PEGylated, and so on, each appearing at a higher apparent molecular weight. The bands of PEGylated proteins may appear smeared or broadened.
| Species | Expected Apparent Molecular Weight |
| Unmodified Protein | Native MW |
| Mono-PEGylated | Native MW + Apparent MW of one Bis-PEG25 chain |
| Di-PEGylated | Native MW + Apparent MW of two Bis-PEG25 chains |
2. Size Exclusion Chromatography (SEC-HPLC)
-
Principle: High-performance liquid chromatography that separates molecules by size.
-
Expected Results: The PEGylated protein will have a shorter retention time compared to the unmodified protein due to its larger hydrodynamic volume. Different PEGylated species (mono-, di-) may also be resolved.
| Species | Expected Retention Time |
| Aggregates | Earliest elution |
| Multi-PEGylated | Shorter retention time |
| Mono-PEGylated | Intermediate retention time |
| Unmodified Protein | Longest retention time |
3. Mass Spectrometry (MALDI-TOF MS)
-
Principle: Measures the mass-to-charge ratio of ions to determine the precise molecular weight.
-
Expected Results: A series of peaks will be observed, corresponding to the unmodified protein and the protein with one, two, or more attached Bis-PEG25 chains. This allows for the confirmation of the degree of PEGylation.
| Species | Expected Mass Increase (Da) |
| Unmodified Protein | 0 |
| Mono-PEGylated | ~1219.4 |
| Di-PEGylated | ~2438.8 |
4. Quantification of PEGylation Degree (TNBS Assay)
-
Principle: 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product that can be measured spectrophotometrically. By comparing the number of free amines before and after PEGylation, the degree of modification can be calculated.
-
Procedure:
-
React a known concentration of both the unmodified and PEGylated protein with TNBS solution in a sodium bicarbonate buffer (pH 8.5) for 2 hours at 37°C.
-
Measure the absorbance of the resulting solution at ~345 nm.
-
The degree of PEGylation is calculated based on the reduction in absorbance of the PEGylated protein sample compared to the unmodified protein.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | Inefficient activation of this compound. | Ensure EDC and Sulfo-NHS are fresh and used at the correct molar excess. Perform activation in the recommended pH range (4.5-7.2). |
| Suboptimal pH for conjugation. | Ensure the coupling reaction is performed in an amine-free buffer at pH 7.2-7.5. | |
| Presence of primary amines in the buffer. | Use buffers such as PBS or MES. Avoid Tris or glycine during the conjugation step. | |
| Protein Precipitation | High concentration of PEG reagent or protein. | Optimize the concentrations of reactants. Perform the reaction at 4°C. |
| Change in protein solubility upon PEGylation. | Screen different buffer conditions for the PEGylated protein. | |
| Broad Peaks in Chromatography | Heterogeneity of the PEGylated product. | This is expected. Use high-resolution chromatography columns and optimize the gradient (for IEX) or mobile phase (for SEC) to improve separation. |
| Interaction of PEG with the column matrix. | For SEC, some stationary phases can interact with PEG. Use columns specifically designed for biomolecule separation. |
Conclusion
The protocol described provides a robust starting point for the successful PEGylation of proteins using this compound. Optimization of the PEG-to-protein molar ratio is crucial for controlling the degree of PEGylation. A combination of chromatographic and electrophoretic techniques, along with mass spectrometry, is recommended for the thorough characterization of the final PEGylated protein conjugate.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of PEGylated protein using membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Bis-PEG25-acid in PROTAC® Linker Design for Enhanced Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2]
Among the diverse array of linker architectures, long-chain, hydrophilic linkers composed of polyethylene glycol (PEG) are frequently employed to optimize the physicochemical and pharmacological properties of PROTACs.[3] This document provides detailed application notes on the use of Bis-PEG25-acid, a long, flexible, and hydrophilic linker, in PROTAC design. It includes theoretical advantages, quantitative data from analogous long-linker studies, and detailed protocols for synthesis and evaluation.
Properties and Advantages of Long-Chain PEG Linkers
This compound is a bifunctional linker featuring a 25-unit PEG chain terminated by carboxylic acid groups. This structure imparts several desirable characteristics for PROTAC design:
-
Enhanced Hydrophilicity and Solubility: The repeating ethylene glycol units significantly increase the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic profile and prevent aggregation.[3]
-
Extended Reach and Flexibility: A long PEG chain provides a substantial spatial separation between the POI and E3 ligase ligands.[4] This flexibility can be crucial for enabling the formation of a stable and productive ternary complex, especially for targets with deep or sterically hindered binding pockets.
-
Reduced Non-specific Binding: The hydrophilic nature of PEG can "shield" the PROTAC from non-specific hydrophobic interactions, potentially reducing off-target effects and improving the safety profile.
-
Modulation of Cell Permeability: While very long PEG chains can increase the polar surface area and potentially reduce passive diffusion across cell membranes, they can also mitigate high lipophilicity, a common challenge for PROTACs that often lie outside the "Rule of 5".
Application Data: Impact of Linker Length on Degradation Efficacy
While specific data for a this compound linker is not extensively published, studies on PROTACs with varying long-chain linkers provide valuable insights into expected trends. The optimal linker length is target-dependent and must be determined empirically, as excessively long linkers can sometimes decrease potency due to a high entropic penalty upon binding.
Table 1: Representative Data for Long-Chain Linker PROTACs Targeting TBK1
| Linker Length (atoms) | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| 12 | Alkyl/Ether | >1000 | <20 | |
| 21 | Alkyl/Ether | 3 | 96 | |
| 29 | Alkyl/Ether | 292 | 76 |
This table summarizes findings from a study on TBK1 degraders, illustrating that while degradation is minimal with short linkers, potency can decrease again when the linker becomes excessively long.
Table 2: Representative Data for PEG Linker PROTACs Targeting BTK
| Linker Composition | DC₅₀ (nM) | Ternary Complex Formation | Reference |
| < 5 PEG units | Inactive | Poor | |
| 5 PEG units | Potent | Favorable | |
| 9 PEG units | 5.9 | Favorable |
This table highlights a study on BTK degraders where a linker length of 9 PEG units was found to be the most potent, emphasizing the existence of an optimal length for maximal efficacy.
Visualizing PROTAC Design and Mechanism
Diagrams generated using Graphviz provide a clear visual representation of the key concepts in PROTAC development.
References
Application Notes and Protocols for Bis-PEG25-acid Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules such as antibodies, is a widely utilized strategy in drug development to improve pharmacokinetic and pharmacodynamic properties. This modification can enhance protein stability, increase solubility, reduce immunogenicity, and prolong circulation half-life.[1] Bis-PEG25-acid is a homobifunctional PEG linker containing two terminal carboxylic acid groups.[] This allows for the conjugation to primary amines (e.g., lysine residues) on the antibody surface, creating a stable amide bond.
This document provides a detailed, step-by-step guide for the conjugation of this compound to antibodies, including protocols for the activation of the PEG linker and the subsequent conjugation reaction, purification, and characterization of the resulting PEGylated antibody.
Principle of the Reaction
The conjugation of this compound to an antibody is a two-step process. First, the terminal carboxylic acid groups of the this compound are activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4][5] This reaction forms a more stable amine-reactive NHS ester intermediate. In the second step, the NHS-activated Bis-PEG25 is reacted with the antibody, where the NHS esters readily react with primary amine groups on the surface of the antibody, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, to form stable amide bonds.
Data Presentation
The efficiency of the conjugation reaction is influenced by several factors, most notably the molar ratio of the PEG linker to the antibody. The following table summarizes expected outcomes based on varying molar excess of an NHS-activated PEG linker.
| Molar Excess of PEG-NHS Ester to Antibody | Expected Degree of PEGylation (PEG molecules per antibody) | Typical Antibody Recovery (%) | Notes |
| 5-fold | 1 - 3 | > 90% | Lower degree of modification, minimal risk of aggregation. |
| 10-fold | 3 - 5 | 85 - 90% | Good balance between PEGylation and maintaining antibody function. |
| 20-fold | 4 - 6 | 80 - 85% | Higher degree of PEGylation, increased potential for steric hindrance. |
| 50-fold | > 6 | < 80% | High risk of aggregation and potential loss of antibody activity. |
Note: These values are approximate and can vary depending on the specific antibody, buffer conditions, and reaction time. Optimization is recommended for each specific antibody-PEG conjugate.
Experimental Protocols
Materials and Reagents
-
Antibody (in an amine-free buffer, e.g., PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification
-
Dialysis cassettes (10 kDa MWCO)
-
Spectrophotometer
-
SDS-PAGE and Native PAGE equipment
-
HPLC system with a suitable column for characterization
Protocol 1: Two-Step Conjugation of this compound to Antibodies
This protocol involves the activation of this compound with EDC and NHS, followed by conjugation to the antibody.
Step 1: Activation of this compound
-
Preparation of Reagents:
-
Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a fresh solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer.
-
-
Activation Reaction:
-
In a microcentrifuge tube, add the desired amount of this compound solution.
-
Add a 1.2-fold molar excess of both EDC and NHS to the this compound solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.
-
Step 2: Antibody Preparation
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer to the Conjugation Buffer (PBS, pH 7.2-7.5) using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in Conjugation Buffer. Higher antibody concentrations generally lead to higher labeling efficiency.
Step 3: Conjugation of Activated Bis-PEG25 to Antibody
-
Reaction Setup:
-
Immediately after activation, add the activated Bis-PEG25 solution to the prepared antibody solution. The volume of the added PEG solution should not exceed 10% of the total reaction volume to avoid solvent-induced denaturation of the antibody.
-
The molar ratio of activated PEG to antibody should be optimized based on the desired degree of PEGylation (see Data Presentation table). A 20-fold molar excess is a common starting point.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Incubation on ice for two hours is also a viable option.
Step 4: Quenching the Reaction
-
Add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
Step 5: Purification of the PEGylated Antibody
-
Remove unreacted PEG, hydrolyzed NHS, and other small molecule byproducts using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS.
-
Alternatively, perform dialysis against PBS using a 10 kDa MWCO dialysis cassette.
-
Collect the fractions containing the purified PEGylated antibody.
Protocol 2: Characterization of the PEGylated Antibody
1. Determination of Protein Concentration:
-
Measure the absorbance of the purified conjugate at 280 nm using a spectrophotometer. The concentration can be calculated using the Beer-Lambert law and the antibody's extinction coefficient.
2. Assessment of PEGylation by SDS-PAGE:
-
Analyze the purified conjugate by SDS-PAGE under reducing and non-reducing conditions.
-
Successful PEGylation will result in a significant increase in the apparent molecular weight of the antibody heavy and/or light chains.
-
Note: PEGylated proteins may migrate as broad, smeared bands on SDS-PAGE due to the heterogeneous nature of PEGylation and interactions between PEG and SDS. Native PAGE can sometimes provide better resolution for analyzing PEGylation mixtures.
3. Determination of Degree of PEGylation by HPLC:
-
The average number of PEG molecules conjugated per antibody can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC). These methods can separate antibody species with different numbers of attached PEG chains.
4. Analysis of Aggregation by Size-Exclusion HPLC (SE-HPLC):
-
Analyze the purified conjugate by SE-HPLC to assess the presence of high molecular weight aggregates. The PEGylated antibody should elute as a single, sharp peak.
Mandatory Visualizations
Caption: Workflow for this compound conjugation to antibodies.
Caption: Chemical pathway for EDC/NHS mediated PEGylation.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Bis-PEG25-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic efficacy of nanoparticle-based drug delivery systems. PEGylation confers several advantageous properties to nanoparticles, including improved colloidal stability, prolonged systemic circulation time by reducing opsonization and clearance by the reticuloendothelial system (RES), and the potential for active targeting through the attachment of specific ligands.[1]
Bis-PEG25-acid is a homobifunctional PEG linker containing two terminal carboxylic acid groups.[2][3] This structure allows for the covalent conjugation of the PEG linker to nanoparticles that possess surface amine groups. The carboxylic acid moieties can be activated to form reactive esters that readily couple with primary amines on the nanoparticle surface, forming stable amide bonds. This application note provides a detailed protocol for the surface modification of amine-functionalized nanoparticles with this compound, along with expected quantitative data and characterization methods.
Principle of Surface Modification
The surface modification of amine-functionalized nanoparticles with this compound is typically achieved through a two-step carbodiimide coupling reaction.
-
Activation of Carboxylic Acid: The carboxylic acid groups of this compound are activated using a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This reaction forms a semi-stable amine-reactive NHS ester intermediate. The activation is most efficient in a slightly acidic environment (pH 4.5-7.2).
-
Conjugation to Nanoparticles: The activated Bis-PEG25-NHS ester is then reacted with the primary amine groups present on the surface of the nanoparticles. This reaction is most efficient at a slightly basic pH (7-8) and results in the formation of a stable amide bond, covalently linking the PEG molecule to the nanoparticle surface.
Experimental Protocols
This section details the materials and step-by-step procedures for the surface modification of amine-functionalized nanoparticles with this compound.
Materials
-
Amine-functionalized nanoparticles (e.g., polymeric nanoparticles, liposomes, iron oxide nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification equipment: Centrifuge with appropriate centrifugal filter units (e.g., Amicon® Ultra) or dialysis tubing with a suitable molecular weight cut-off (MWCO).
-
Deionized (DI) water
Protocol for Surface Modification
Step 1: Activation of this compound
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in the Activation Buffer (e.g., 10 mg/mL).
-
In a clean reaction tube, add the desired amount of this compound solution.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS) relative to the moles of this compound.
-
Note: EDC and NHS solutions should be prepared fresh immediately before use.
-
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.
Step 2: Conjugation to Amine-Functionalized Nanoparticles
-
Disperse the amine-functionalized nanoparticles in the Coupling Buffer (PBS, pH 7.4).
-
Add the activated this compound solution from Step 1 to the nanoparticle dispersion. A 10 to 50-fold molar excess of the activated PEG linker to the surface amine groups on the nanoparticles is a common starting point for optimization.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.
Step 3: Quenching of the Reaction (Optional)
-
To quench any unreacted NHS esters, add a quenching solution such as Tris-HCl or glycine to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
Step 4: Purification of PEGylated Nanoparticles
-
It is crucial to remove unreacted this compound, EDC, NHS, and byproducts from the PEGylated nanoparticles.
-
Centrifugation Method:
-
Transfer the reaction mixture to a centrifugal filter unit with a MWCO that will retain the nanoparticles while allowing smaller molecules to pass through.
-
Centrifuge according to the manufacturer's instructions.
-
Discard the filtrate and resuspend the nanoparticles in fresh Coupling Buffer.
-
Repeat the washing step at least three times.
-
-
Dialysis Method:
-
Transfer the reaction mixture into a dialysis bag with an appropriate MWCO.
-
Dialyze against a large volume of Coupling Buffer for 24-48 hours with several buffer changes.
-
-
Resuspend the purified PEGylated nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C.
Data Presentation
The successful surface modification of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following table summarizes the expected quantitative data for a model 100 nm amine-functionalized nanoparticle before and after PEGylation.
| Parameter | Amine-Functionalized Nanoparticles (Before PEGylation) | This compound Modified Nanoparticles (After PEGylation) | Characterization Technique |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +30 ± 5 | -5 ± 3 | Zeta Potential Analysis |
| Surface PEG Density (chains/nm²) | N/A | To be determined | Quantitative NMR, TGA |
Note: The values presented are representative and may vary depending on the specific nanoparticle system and reaction conditions.
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm the successful conjugation of this compound and to assess the quality of the modified nanoparticles.
-
Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and polydispersity index (PDI). An increase in the hydrodynamic diameter is expected after PEGylation due to the presence of the PEG chains on the surface. A low PDI value indicates a monodisperse and stable nanoparticle formulation.
-
Zeta Potential Analysis: Measures the surface charge of the nanoparticles. A successful conjugation of the negatively charged this compound to positively charged amine-functionalized nanoparticles will result in a significant decrease in the zeta potential, often shifting from a positive to a neutral or slightly negative value.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to confirm the formation of the amide bond. The appearance of a characteristic amide I band (around 1650 cm⁻¹) and amide II band (around 1540 cm⁻¹) and the disappearance or decrease of the primary amine peaks can indicate successful conjugation.
-
Thermogravimetric Analysis (TGA): Can be used to quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss corresponding to the decomposition of the organic PEG layer at elevated temperatures.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Can provide a precise quantification of the number of PEG chains per nanoparticle.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows described in this application note.
Caption: Workflow for the surface modification of nanoparticles with this compound.
Caption: Key characterization techniques for PEGylated nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. emsdiasum.com [emsdiasum.com]
Application Notes and Protocols for Hydrogel Creation with Bis-PEG25-acid Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)-based hydrogels are synthetic, biocompatible, and highly versatile biomaterials widely utilized in biomedical applications such as tissue engineering, drug delivery, and 3D cell culture.[1] Their high water content, tunable mechanical properties, and low immunogenicity make them ideal for mimicking the native extracellular matrix (ECM).[2] Bis-PEG25-acid is a homobifunctional crosslinker with a 25-unit PEG chain terminated by carboxylic acid groups at both ends. This structure allows for the formation of biodegradable hydrogel networks through crosslinking with amine-containing molecules, typically via carbodiimide chemistry.[3] The length of the PEG chain influences the physical properties of the resulting hydrogel, such as swelling behavior, mesh size, and degradation kinetics. These application notes provide detailed protocols for the synthesis and characterization of hydrogels using this compound crosslinkers.
Applications
PEG-based hydrogels, including those formed with this compound, have a broad range of applications in the biomedical field:
-
Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic molecules, from small drugs to large proteins, and release them in a sustained manner as the hydrogel degrades. The release kinetics can be tuned by altering the hydrogel's crosslinking density and degradation profile.[4]
-
Tissue Engineering: These hydrogels can serve as scaffolds that support cell adhesion, proliferation, and differentiation, promoting the regeneration of tissues. Their tunable mechanical properties allow for the creation of environments that mimic the stiffness of native tissues, which can influence cell fate.[2]
-
3D Cell Culture: The biocompatible and porous nature of these hydrogels provides an ideal 3D environment for cell culture, enabling the study of cell behavior in a more physiologically relevant context compared to traditional 2D culture.
-
Wound Healing: The hydrogel can act as a dressing that maintains a moist environment, promotes healing, and can be loaded with antimicrobial or therapeutic agents to prevent infection and accelerate tissue repair.
Experimental Protocols
Protocol 1: Hydrogel Synthesis using this compound and a Diamine Crosslinker via EDC/NHS Chemistry
This protocol describes the formation of a hydrogel by crosslinking this compound with a diamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound
-
Diamine crosslinker (e.g., diamino-PEG, Jeffamine®, or a peptide with terminal amine groups)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 5.0-6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
Procedure:
-
Preparation of Polymer Solution: Dissolve this compound in MES buffer to the desired concentration (e.g., 10% w/v).
-
Activation of Carboxylic Acid Groups: Add EDC and NHS to the polymer solution. A molar ratio of 2:1 to 5:1 of EDC/NHS to carboxylic acid groups is recommended as a starting point. Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid groups, forming an NHS-ester intermediate.
-
Crosslinking: Prepare a solution of the diamine crosslinker in PBS. The molar ratio of amine groups to activated carboxylic acid groups should be 1:1 for optimal crosslinking.
-
Gelation: Rapidly add the diamine solution to the activated PEG solution and mix thoroughly. The mixture will begin to gel. Gelation time can range from seconds to minutes depending on the concentration and reactivity of the components. Cast the hydrogel into the desired shape (e.g., in a mold or as an injectable solution) before gelation is complete.
-
Washing: After complete gelation, wash the hydrogel extensively with PBS to remove any unreacted reagents and byproducts.
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement:
-
Prepare a hydrogel sample of known initial dry weight (Wd) after lyophilization.
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
The swelling ratio (Q) is calculated as: Q = Ws / Wd.
B. Mechanical Testing (Compressive Modulus):
-
Prepare cylindrical hydrogel samples of a defined diameter and height.
-
Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.
-
Apply a compressive strain at a constant rate (e.g., 10% per minute).
-
The compressive modulus is determined from the slope of the linear region of the stress-strain curve.
C. In Vitro Degradation Study:
-
Place pre-weighed, lyophilized hydrogel samples (W0) in PBS (pH 7.4) at 37°C. For enzymatic degradation studies, a relevant enzyme (e.g., collagenase, hyaluronidase) can be added to the PBS.
-
At various time points, remove the hydrogels, wash with deionized water, and lyophilize to obtain the dry weight (Wt).
-
The percentage of weight loss is calculated as: Weight Loss (%) = [(W0 - Wt) / W0] x 100.
D. In Vitro Drug Release Study:
-
Load the hydrogel with a model drug during the synthesis process by dissolving the drug in the polymer or crosslinker solution.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) with constant agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative amount of drug released over time and plot the data.
Data Presentation
The following tables summarize typical quantitative data for PEG-based hydrogels. Note that the specific values for this compound hydrogels will depend on the exact experimental conditions, including the type and concentration of the diamine crosslinker. The data presented here are illustrative examples from literature on similar PEG hydrogel systems.
Table 1: Mechanical Properties of PEG-based Hydrogels
| Hydrogel Composition | Crosslinker Concentration | Compressive Modulus (kPa) | Reference |
| 15 wt% PEG (3.4 kDa) | 0 DTT:PEG ratio | ~233 | |
| 15 wt% PEG (8 kDa) | 0 DTT:PEG ratio | ~100 | |
| 15 wt% PEG (12 kDa) | 0 DTT:PEG ratio | ~50 | |
| 10% PEGDA | 1% Crosslinker | 7.8 ± 1 | |
| 10% PEGDA | 10% Crosslinker | 63.9 ± 15.7 |
Table 2: In Vitro Degradation of PEG-based Hydrogels
| Hydrogel Composition | Condition | Time to ~90% Mass Loss | Reference |
| 4-arm-PEG-SG + Gelatin (High crosslinking) | PBS, 37°C | 72 hours | |
| 4-arm-PEG-SG + Gelatin (Low crosslinking) | PBS, 37°C | 12 hours | |
| HA-HA/GP (4 mM GP) | PBS + Hyaluronidase, 37°C | ~28 days (to full degradation) | |
| HA-HA/GP (8 mM GP) | PBS + Hyaluronidase, 37°C | ~28 days (to full degradation) |
Table 3: Drug Release from PEG-based Hydrogels
| Hydrogel System | Drug | Release Mechanism | Time for ~80% Release | Reference |
| 4-arm-PEG-SG + Gelatin (High crosslinking) | Cefazedone | First-order | ~60 hours | |
| 4-arm-PEG-SG + Gelatin (Low crosslinking) | Cefazedone | First-order | ~10 hours | |
| pHEMA/AAm-g-LDPE with PLGA microparticles | Letrozole | Higuchi model (Fickian diffusion) | > 32 days |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for hydrogel synthesis.
Caption: EDC/NHS reaction mechanism.
Caption: Mechanisms of drug release.
Caption: Cell-hydrogel signaling pathways.
References
Application Notes and Protocols for EDC/NHS Activation of Bis-PEG25-acid for Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, such as proteins, peptides, and small molecules. The covalent attachment of PEG chains can enhance solubility, increase serum half-life, reduce immunogenicity, and improve the overall stability of the conjugated molecule.[1]
This document provides detailed application notes and protocols for the activation of a dicarboxylic acid PEG, Bis-PEG25-acid, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent coupling to primary amines. This "zero-length" crosslinking chemistry forms stable amide bonds without introducing any additional atoms between the conjugated molecules.[2]
Chemical Reaction Pathway
The EDC/NHS-mediated coupling is a two-step process. First, the carboxyl groups of this compound are activated by EDC to form a highly reactive but unstable O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This activated PEG can then efficiently react with a primary amine-containing molecule to form a stable amide bond, releasing NHS and a soluble urea byproduct.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Purity | Storage |
| This compound | ≥95% | -20°C, desiccated |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | ≥98% | -20°C, desiccated |
| NHS (N-hydroxysuccinimide) | ≥98% | Room temperature, desiccated |
| Amine-containing molecule | Application-specific | Application-specific |
| Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0) | ACS grade or higher | 4°C |
| Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.0) | ACS grade or higher | 4°C |
| Quenching Solution (e.g., 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5) | ACS grade or higher | 4°C |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | ACS grade or higher | Room temperature, desiccated |
| Purification columns (e.g., Size Exclusion Chromatography - SEC) | --- | --- |
Note: EDC and NHS are moisture-sensitive. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use.
Experimental Workflow
Detailed Protocol: Two-Step Aqueous Method
This protocol is suitable for reactions in aqueous buffers.
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
EDC Stock Solution: Immediately before use, prepare a 100 mM stock solution of EDC in Activation Buffer (e.g., 0.1 M MES, pH 6.0).
-
NHS Stock Solution: Immediately before use, prepare a 100 mM stock solution of NHS in Activation Buffer.
-
Amine-containing Molecule Solution: Prepare a solution of the amine-containing molecule in Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.5). The concentration will depend on the specific molecule and desired molar ratio.
-
Quenching Solution: Prepare a 1 M solution of hydroxylamine or Tris-HCl and adjust the pH to 8.5.
2. Activation of this compound: a. In a reaction tube, add the desired amount of this compound from the stock solution. b. Add Activation Buffer to the desired final reaction volume. c. Add the EDC stock solution to achieve a final molar ratio of 2-5 moles of EDC for every mole of carboxyl group on the this compound. (For this compound, this means a 4-10 fold molar excess of EDC over the PEG molecule). d. Immediately add the NHS stock solution to achieve a final molar ratio of 2-5 moles of NHS for every mole of carboxyl group. e. Mix thoroughly and incubate for 15-30 minutes at room temperature.
3. Amine Coupling Reaction: a. To the activated this compound solution, add the amine-containing molecule solution. A molar excess of the amine (typically 1.5 to 20-fold over the activated PEG) is recommended to drive the reaction to completion. b. Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching the Reaction: a. Add the Quenching Solution to a final concentration of 10-50 mM. b. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
5. Purification of the Conjugate: a. Purify the PEG-amine conjugate from excess reagents and byproducts using an appropriate method. b. Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEG conjugate from smaller molecules like unreacted amine, EDC, NHS, and urea byproduct.[][4] c. Ion Exchange Chromatography (IEX): This can be used if the charge of the conjugate differs significantly from the starting materials.[] d. Dialysis: For larger conjugates, dialysis against an appropriate buffer can be used to remove small molecule impurities.
Data Presentation: Recommended Reaction Conditions
The optimal reaction conditions can vary depending on the specific amine-containing molecule. The following table provides a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Molar Ratios | ||
| (EDC : NHS) : Carboxyl Groups | (2:2):1 to (5:5):1 | A 1:1 molar ratio of EDC to NHS is common. |
| Activated PEG : Amine | 1 : 1.5 to 1 : 20 | Higher excess of amine can improve coupling efficiency. |
| pH | ||
| Activation Step | 4.5 - 6.0 | Optimal for EDC/NHS activation. |
| Coupling Step | 7.2 - 8.0 | Facilitates nucleophilic attack by the primary amine. |
| Reaction Time | ||
| Activation | 15 - 30 minutes | Longer times can lead to hydrolysis of the O-acylisourea intermediate. |
| Coupling | 2 hours to overnight | Reaction can be performed at room temperature or 4°C. |
| Temperature | ||
| Activation & Coupling | 4°C to Room Temperature | Lower temperatures can minimize side reactions and hydrolysis. |
Analysis and Characterization
5.1. Quantification of Conjugation Efficiency
The success of the conjugation can be assessed by quantifying the amount of unreacted amine after the reaction.
Fluorescamine Assay: This assay is a sensitive method for the quantification of primary amines. Fluorescamine is non-fluorescent until it reacts with a primary amine, forming a fluorescent product.
Protocol:
-
Prepare Standards: Create a standard curve using known concentrations of the starting amine-containing molecule in the Coupling Buffer.
-
Prepare Samples: Take an aliquot of the reaction mixture before and after the coupling reaction. Dilute the samples in Coupling Buffer to fall within the linear range of the standard curve.
-
Reaction: a. To a microplate well, add a defined volume of the standard or sample. b. Prepare a fresh solution of fluorescamine in a suitable organic solvent (e.g., acetone or DMSO). c. Add the fluorescamine solution to each well and mix rapidly. d. Incubate at room temperature for 5-15 minutes in the dark.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~390 nm and emission at ~475 nm.
-
Calculation: Determine the concentration of unreacted amine in the reaction mixture by comparing the fluorescence of the samples to the standard curve. The conjugation efficiency can be calculated as follows:
Efficiency (%) = [(Initial Amine Conc. - Final Amine Conc.) / Initial Amine Conc.] x 100
5.2. Characterization of the Conjugate
| Analytical Method | Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Separation and quantification of the conjugate, unreacted PEG, and starting amine. |
| Mass Spectrometry (MS) | Confirmation of the molecular weight of the final conjugate. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation of the newly formed amide bond. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive EDC or NHS due to hydrolysis. | Use fresh, high-purity reagents. Allow to warm to room temperature before opening. Prepare solutions immediately before use. |
| Suboptimal pH for activation or coupling. | Verify the pH of your buffers. Use a non-amine, non-carboxylate buffer for activation (e.g., MES). | |
| Hydrolysis of activated PEG-NHS ester. | Perform the coupling step immediately after activation. Keep reaction times for activation to a minimum. | |
| Steric hindrance on the amine-containing molecule. | Increase the molar excess of the amine. Increase the reaction time. | |
| Precipitation during reaction | Low solubility of reactants or product. | Perform the reaction in a solvent mixture (e.g., aqueous buffer with some DMF or DMSO). |
| High concentration of EDC. | Reduce the molar excess of EDC. |
Conclusion
The EDC/NHS activation of this compound is a robust and versatile method for conjugating this dicarboxylic PEG to amine-containing molecules. By carefully controlling the reaction conditions, such as pH, reagent stoichiometry, and reaction time, high conjugation efficiencies can be achieved. Proper purification and analysis are crucial to ensure the quality and purity of the final PEGylated product for its intended application in research and drug development.
References
Application Notes and Protocols for Developing Targeted Drug Delivery Systems with Bis-PEG25-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of targeted drug delivery systems utilizing Bis-PEG25-acid as a homobifunctional linker. The information presented herein is intended to guide researchers through the process of designing, synthesizing, characterizing, and evaluating PEGylated nanocarriers for enhanced therapeutic efficacy.
Introduction to this compound in Targeted Drug Delivery
Polyethylene glycol (PEG) has been extensively used in drug delivery to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The process of covalently attaching PEG chains, known as PEGylation, can enhance drug solubility, stability, and circulation half-life by creating a hydrophilic shield that reduces renal clearance and recognition by the immune system[1].
This compound is a homobifunctional PEG derivative with a carboxylic acid group at each end of a 25-unit polyethylene glycol chain[2][3]. This structure allows for the conjugation of two different molecules, or for crosslinking applications. In the context of targeted drug delivery, one carboxylic acid terminus can be conjugated to a targeting ligand (e.g., an antibody, peptide, or aptamer), while the other can be used to attach the PEG-ligand conjugate to a nanoparticle or drug molecule. The long, flexible PEG25 chain provides a significant hydrophilic spacer, which can improve the accessibility of the targeting ligand for its receptor and enhance the "stealth" properties of the nanocarrier.
Key Advantages of Using this compound:
-
Enhanced Bioavailability: Increases the circulation time of the drug delivery system.
-
Improved Solubility: The hydrophilic PEG chain can increase the solubility of hydrophobic drugs.
-
Reduced Immunogenicity: Masks the drug carrier from the immune system, reducing opsonization and phagocytosis[1].
-
Targeted Delivery: Facilitates the attachment of targeting moieties for specific cell or tissue recognition[4].
-
Controlled Release: Can be incorporated into nanoparticle formulations to modulate drug release kinetics.
Experimental Protocols
Conjugation of a Targeting Ligand to this compound via EDC/NHS Chemistry
This protocol describes the conjugation of a primary amine-containing targeting ligand (e.g., an antibody fragment) to one of the carboxylic acid groups of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound
-
Targeting ligand with a primary amine (e.g., Fab' fragment)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis membrane (MWCO appropriate for the conjugate)
-
Lyophilizer
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 0.1 M each.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This reaction forms a semi-stable NHS ester on one of the carboxylic acid groups.
-
-
Conjugation to the Targeting Ligand:
-
Dissolve the targeting ligand in Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Add the activated this compound solution to the targeting ligand solution at a 10 to 20-fold molar excess of the PEG linker.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with PBS if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purify the resulting ligand-PEG-acid conjugate by dialysis against PBS (pH 7.4) for 48 hours with several buffer changes to remove unreacted reagents.
-
Lyophilize the purified conjugate for storage.
-
Formulation of Drug-Loaded PEGylated Nanoparticles
This protocol describes the formulation of drug-loaded nanoparticles using a modified nanoprecipitation method, incorporating the ligand-PEG-acid conjugate.
Materials:
-
Ligand-PEG-acid conjugate
-
PLGA (Poly(lactic-co-glycolic acid))
-
Therapeutic drug (e.g., Doxorubicin)
-
Acetone or Acetonitrile (organic solvent)
-
Polyvinyl alcohol (PVA) solution (2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve 100 mg of PLGA, 10 mg of the therapeutic drug, and 5 mg of the ligand-PEG-acid conjugate in 5 mL of acetone or acetonitrile.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to 50 mL of a 2% PVA solution under moderate magnetic stirring.
-
Continue stirring for 2-4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
-
Solvent Removal and Nanoparticle Collection:
-
Remove the remaining organic solvent using a rotary evaporator under reduced pressure.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
-
Resuspension and Storage:
-
Resuspend the final nanoparticle pellet in an appropriate buffer (e.g., PBS) for characterization and in vitro/in vivo studies.
-
Store the nanoparticle suspension at 4°C.
-
Characterization of Targeted Nanoparticles
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of targeted nanoparticles formulated with this compound.
| Parameter | Method | Typical Value |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 150 - 250 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -25 mV |
| Drug Encapsulation Efficiency (%) | UV-Vis Spectroscopy or HPLC | 70 - 90% |
| Drug Loading Content (%) | UV-Vis Spectroscopy or HPLC | 5 - 15% |
In Vitro Drug Release Study
This protocol outlines the dialysis bag method for assessing the in vitro release kinetics of the encapsulated drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Release Media: PBS (pH 7.4) and Acetate Buffer (pH 5.5)
-
Dialysis bags (MWCO 10-12 kDa)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Place 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the sealed dialysis bag in 50 mL of release medium (either pH 7.4 to simulate physiological conditions or pH 5.5 to simulate the endosomal environment).
-
Incubate at 37°C with gentle shaking (100 rpm).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC at the drug's specific wavelength.
-
Calculate the cumulative percentage of drug release over time.
Cellular Uptake and Cytotoxicity Assays
These protocols are designed to evaluate the targeting efficiency and therapeutic efficacy of the formulated nanoparticles in vitro.
Cellular Uptake Study (Qualitative and Quantitative):
-
Qualitative (Confocal Microscopy):
-
Seed target cells (e.g., HER2-positive breast cancer cells) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Incubate the cells with fluorescently labeled targeted nanoparticles for various time points (e.g., 1, 4, 12 hours).
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.
-
Mount the coverslips on glass slides and visualize the cellular uptake of nanoparticles using a confocal microscope.
-
-
Quantitative (Flow Cytometry):
-
Seed target cells in a 6-well plate and treat them with fluorescently labeled targeted and non-targeted (control) nanoparticles for a specific duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer to quantify nanoparticle uptake.
-
Cytotoxicity Assay (MTT Assay):
-
Seed target cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the free drug, drug-loaded targeted nanoparticles, and drug-loaded non-targeted nanoparticles for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) and determine the IC50 (half-maximal inhibitory concentration) values for each formulation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted in cancer therapy and a general experimental workflow for developing targeted drug delivery systems.
Caption: Experimental workflow for developing targeted drug delivery systems.
Caption: Simplified HER2 signaling pathway.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified VEGF signaling pathway in angiogenesis.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 3. Bis-PEG-acid | AxisPharm [axispharm.com]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
Application Notes: Bis-PEG25-acid in Antibody-Drug Conjugate (ADC) Development
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic payloads directly to tumor cells. A critical component of every ADC is the linker, which connects the antibody to the payload. The linker's properties profoundly influence the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index.[1][2][3] Discrete Polyethylene Glycol (PEG) linkers have become instrumental in modern ADC design, offering a solution to challenges posed by the hydrophobicity of many potent payloads.[4][5]
Bis-PEG25-acid is a high-purity, monodisperse, bifunctional linker. The "Bis" designation indicates it has two reactive functional groups, "PEG25" refers to a chain of 25 repeating ethylene glycol units, and "acid" denotes a terminal carboxylic acid group. This structure provides a long, hydrophilic, and flexible spacer arm, making it a valuable tool for ADC development. These linkers can be activated (e.g., as an NHS-ester) for reaction with amine groups, such as the surface-exposed lysines on an antibody.
Key Features and Advantages of this compound Linkers
The incorporation of a discrete PEG linker like this compound into an ADC construct offers several distinct advantages that address common challenges in ADC development:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are highly hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation. The long, hydrophilic PEG25 chain imparts significant water solubility to the ADC, mitigating aggregation and improving its overall physicochemical properties. This is crucial for enabling higher drug-to-antibody ratios (DAR) without compromising stability.
-
Improved Pharmacokinetics (PK): The hydrophilic PEG chain creates a "hydration shell" around the conjugate. This molecular shielding reduces non-specific interactions and premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation. Studies have shown that increasing PEG length in a linker can significantly improve ADC exposure and clearance rates, approaching the favorable PK profile of the parent antibody.
-
Reduced Immunogenicity: PEGylation is a well-established strategy for reducing the immunogenicity of therapeutic proteins. The PEG linker can mask potential epitopes on the payload or the linker itself, lowering the risk of an undesirable immune response.
-
Defined Spacer Length and Homogeneity: Unlike polydisperse polymers, this compound is a discrete (monodisperse) molecule with a precise length and molecular weight. This ensures greater homogeneity in the final ADC product, leading to improved batch-to-batch reproducibility, a more predictable safety profile, and a simplified analytical characterization process. The defined spacer arm (approximately 93 Å) provides ample distance between the bulky antibody and the payload, which can be critical for efficient payload release and interaction with its intracellular target.
Quantitative Data Summary
The impact of PEG linkers on ADC properties is well-documented. The following tables summarize representative data from studies on ADCs utilizing hydrophilic PEG linkers.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics (PK)
| Linker Feature | Clearance (mL/day/kg) | In Vivo Half-Life (t½, hours) | Study Reference |
| No PEG | High / Rapid | Short | |
| Short PEG (e.g., PEG4) | Moderate | Moderate | |
| Long PEG (e.g., PEG8-PEG24) | Low / Slow | Long | **** |
Data synthesized from studies comparing ADCs with varying PEG linker lengths. Longer PEG chains (≥8 units) significantly decrease clearance and prolong half-life, enhancing drug exposure.
Table 2: Impact of PEG Linker on In Vitro Cytotoxicity (IC50)
| Cell Line | ADC with Hydrophobic Linker (IC50, ng/mL) | ADC with Hydrophilic PEG Linker (IC50, ng/mL) | Fold Change in Potency | Study Reference |
| CD30+ Lymphoma | ~1.5 | ~1.5 | No significant change | |
| HER2+ Cancer Line | ~0.5 (No PEG) | ~11 (10 kDa PEG) | ~22x reduction |
The effect of PEGylation on in vitro potency can be context-dependent. In some systems, it has a negligible effect, while in others, particularly with smaller targeting moieties, it may reduce potency by sterically hindering cell uptake. This highlights the importance of empirical testing for each specific ADC construct.
Visualizations
Caption: General ADC mechanism from binding to cell death.
Caption: Workflow for creating an ADC via lysine conjugation.
Experimental Protocols
The following protocols are representative methodologies for the synthesis, purification, and characterization of an ADC using a this compound linker via conjugation to surface-exposed lysine residues on an antibody.
Protocol 1: Two-Step ADC Synthesis via Lysine Conjugation
This protocol first involves the synthesis of a drug-linker intermediate, followed by its activation and conjugation to the antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Amine-containing cytotoxic payload
-
Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
Reaction Buffers: Conjugation Buffer (e.g., PBS, pH 7.4-8.0)
-
Purification System: Size Exclusion Chromatography (SEC) column
Procedure:
Part A: Synthesis of Drug-Linker Intermediate
-
Payload-Linker Reaction: Dissolve the amine-containing payload (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMSO.
-
Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents) to the mixture to facilitate amide bond formation between the payload's amine and one of the linker's carboxylic acid groups.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight.
-
Purification: Purify the resulting drug-linker conjugate using reverse-phase HPLC to remove unreacted starting materials. Lyophilize the pure fractions to obtain the solid drug-linker product.
Part B: Conjugation of Drug-Linker to Antibody
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in conjugation buffer. Ensure the buffer is amine-free (e.g., no Tris).
-
Drug-Linker Activation: Dissolve the purified drug-linker conjugate (e.g., 8-10 molar equivalents relative to the mAb) in a minimal volume of anhydrous DMSO.
-
Add EDC (1.5 equivalents relative to drug-linker) and Sulfo-NHS (1.5 equivalents relative to drug-linker) to the drug-linker solution to activate the remaining terminal carboxylic acid group. Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the activated drug-linker solution dropwise to the antibody solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2 hours at room temperature or 4 hours at 4°C.
-
Quenching: Quench the reaction by adding an excess of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50 mM to react with any remaining NHS esters.
Part C: ADC Purification
-
Buffer Exchange/Purification: Purify the ADC from unconjugated drug-linker and other reaction components using Size Exclusion Chromatography (SEC). The column should be pre-equilibrated with a suitable formulation buffer (e.g., PBS, pH 7.2).
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Pool the relevant fractions and concentrate the ADC to the desired concentration using an appropriate ultrafiltration device.
Protocol 2: ADC Characterization - DAR Determination
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute. It can be determined using several methods.
Method A: UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (e.g., λmax).
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and their respective molar extinction coefficients. Corrections must be made for the payload's absorbance at 280 nm and the antibody's absorbance at the payload's λmax.
-
The average DAR is calculated as the molar ratio of the drug to the antibody.
Method B: Hydrophobic Interaction Chromatography (HIC)
-
HIC separates ADC species based on the number of conjugated payloads, as each payload adds hydrophobicity.
-
Inject the purified ADC onto a HIC column (e.g., Butyl-NPR).
-
Elute the species using a decreasing salt gradient (e.g., from high sodium chloride/ammonium sulfate to low salt).
-
The chromatogram will show distinct peaks corresponding to the naked antibody (DAR=0) and antibodies conjugated with different numbers of drugs (DAR=1, 2, 3, etc.).
-
The average DAR is calculated by the weighted average of the peak areas.
-
Formula: Average DAR = Σ [(Peak Area of species * DAR of species)] / (Total Peak Area)
-
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency (IC50) of the ADC on target antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC, unconjugated mAb (isotype control), and free payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells into separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated mAb, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the various drug/antibody concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence (for CellTiter-Glo) or absorbance (for MTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using a suitable software package (e.g., GraphPad Prism). This allows for a quantitative comparison of the ADC's potency and specificity.
References
Application Notes and Protocols for Bioconjugation of Peptides with Bis-PEG25-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of peptides with polyethylene glycol (PEG) derivatives, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides. This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulation half-life, reduced renal clearance, and decreased immunogenicity. Bis-PEG25-acid, a homobifunctional PEG linker with a carboxylic acid group at both ends of a 25-unit polyethylene glycol chain, offers a versatile platform for peptide conjugation. It can be used to crosslink two peptide molecules or to create conjugates where the peptide is modified at two sites, potentially leading to novel therapeutic constructs with enhanced biological activity.
These application notes provide a comprehensive overview of the bioconjugation of peptides with this compound, including detailed experimental protocols, data on expected outcomes, and a discussion of relevant applications.
Principle of the Method
The bioconjugation of peptides with this compound typically involves the activation of the terminal carboxylic acid groups of the PEG linker, followed by the formation of a stable amide bond with primary amine groups on the peptide. The most common primary amine targets on a peptide are the N-terminal α-amine and the ε-amine of lysine residues.
The process can be divided into two main steps:
-
Activation of this compound: The carboxylic acid groups are activated to form a more reactive species, most commonly an N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).
-
Conjugation to the Peptide: The activated Bis-PEG25-NHS ester is then reacted with the peptide in a suitable buffer. The primary amine groups on the peptide perform a nucleophilic attack on the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.
Experimental Protocols
Protocol 1: Activation of this compound to Bis-PEG25-NHS ester
This protocol describes the activation of the carboxylic acid groups of this compound to create reactive NHS esters, which are more efficient for peptide conjugation.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Dissolve this compound in anhydrous DMF or DCM at a concentration of 10-50 mg/mL in a clean, dry reaction vessel under an inert atmosphere (argon or nitrogen).
-
Add a 1.2 to 1.5-fold molar excess of NHS to the solution and stir until dissolved.
-
Add a 1.2 to 1.5-fold molar excess of EDC to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours with continuous stirring.
-
The resulting Bis-PEG25-NHS ester solution can be used directly in the subsequent conjugation reaction or can be purified and stored for later use. For long-term storage, it is recommended to remove the solvent under vacuum and store the dried product at -20°C under an inert atmosphere.
Protocol 2: Bioconjugation of a Peptide with Bis-PEG25-NHS ester
This protocol details the conjugation of the activated Bis-PEG25-NHS ester to a peptide containing primary amines.
Materials:
-
Peptide of interest (containing at least one primary amine)
-
Bis-PEG25-NHS ester (from Protocol 1 or commercially sourced)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5. Ensure the buffer is free of primary amines (e.g., Tris).
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification system (e.g., HPLC, FPLC)
-
Characterization instruments (e.g., Mass Spectrometer, HPLC)
Procedure:
-
Dissolve the peptide in the reaction buffer at a concentration of 1-10 mg/mL.
-
Dissolve the Bis-PEG25-NHS ester in the reaction buffer or a compatible organic solvent like DMF or DMSO.
-
Add the Bis-PEG25-NHS ester solution to the peptide solution. The molar ratio of Bis-PEG25-NHS ester to peptide will depend on the desired degree of PEGylation and should be optimized. A starting point is a 2 to 10-fold molar excess of the NHS ester.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Purify the PEGylated peptide from the reaction mixture using a suitable chromatography technique such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Characterize the purified conjugate to confirm its identity, purity, and degree of PEGylation using techniques like SDS-PAGE, MALDI-TOF or ESI mass spectrometry, and HPLC.
Data Presentation
The success of the bioconjugation process is evaluated through various analytical techniques. The following tables summarize typical quantitative data that can be expected.
Table 1: Reaction Efficiency and Purity of Bis-PEG25-Peptide Conjugate
| Parameter | Typical Value | Method of Determination |
| Conjugation Yield | 50-80% | RP-HPLC, by comparing the peak area of the conjugated peptide to the initial unconjugated peptide. |
| Purity of Final Product | >95% | RP-HPLC or SEC-HPLC, expressed as the percentage of the main conjugate peak area relative to the total peak area.[1] |
| Degree of PEGylation | 1-2 PEG chains per peptide | Mass Spectrometry (MALDI-TOF or ESI-MS), by observing the mass shift corresponding to the addition of the Bis-PEG25 linker. |
Table 2: Characterization of Bis-PEG25-Peptide Conjugate
| Analytical Technique | Parameter Measured | Expected Outcome |
| SDS-PAGE | Apparent Molecular Weight | A significant increase in the apparent molecular weight of the peptide after conjugation. |
| Mass Spectrometry (MALDI-TOF or ESI) | Molecular Weight | A mass increase corresponding to the molecular weight of the Bis-PEG25 linker (approx. 1100 Da) per peptide chain. |
| RP-HPLC | Retention Time | A shift in retention time compared to the unconjugated peptide, typically to a more hydrophobic elution profile. |
| Circular Dichroism (CD) Spectroscopy | Secondary Structure | Minimal changes in the secondary structure of the peptide, indicating that the conjugation process did not significantly alter its conformation. |
Table 3: Stability and Bioactivity of Bis-PEG25-Peptide Conjugate
| Parameter | Unconjugated Peptide | Bis-PEG25-Conjugated Peptide |
| Proteolytic Stability (t½ in serum) | Minutes to hours | Significantly increased (hours to days) |
| In vitro Bioactivity (EC50/IC50) | X nM/µM | May be retained, slightly decreased, or in some cases, enhanced depending on the peptide and conjugation site. |
| Immunogenicity | Variable | Generally reduced |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the bioconjugation of a peptide with this compound.
Signaling Pathway Example: GLP-1 Receptor Activation
Glucagon-like peptide-1 (GLP-1) is a therapeutic peptide used in the treatment of type 2 diabetes. PEGylation of GLP-1 analogues can extend their half-life. A Bis-PEG linker could potentially be used to create a dimeric form of a GLP-1 analogue, which might enhance its binding and signaling properties at the dimeric GLP-1 receptor.
References
Application Notes and Protocols for Bis-PEG25-acid as a Spacer in FRET-based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme activities. The efficiency of FRET is critically dependent on the distance between the donor and acceptor fluorophores, typically in the range of 1-10 nm.[1][2][3] The selection of a suitable spacer to link the FRET pair is therefore a crucial aspect of assay design. Polyethylene glycol (PEG) chains are widely used as flexible, hydrophilic, and biocompatible spacers in FRET-based biosensors.[4] Their use can enhance the solubility and stability of the labeled molecules, reduce non-specific interactions, and provide precise control over the donor-acceptor distance.[4]
This document provides detailed application notes and protocols for the use of Bis-PEG25-acid, a homobifunctional PEG linker with two terminal carboxylic acid groups, as a spacer in FRET-based assays. The extended length of the PEG25 spacer makes it particularly suitable for studying large protein complexes or interactions involving significant conformational changes.
Properties and Advantages of this compound as a FRET Spacer
This compound is a flexible linker that offers several advantages for the design of FRET-based assays:
-
Extended Spacer Length: The 25-unit PEG chain provides a significant separation distance between the donor and acceptor fluorophores, which can be advantageous when studying large biomolecules or protein-protein interactions where steric hindrance might be a concern with shorter linkers.
-
Flexibility: The flexible nature of the PEG chain allows the donor and acceptor fluorophores to orient themselves favorably for efficient energy transfer.
-
Hydrophilicity: The hydrophilic properties of PEG enhance the aqueous solubility of the FRET probe and the biomolecules to which it is conjugated, which is beneficial for maintaining their native conformation and function.
-
Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity, making it suitable for in-vivo and cell-based assays.
-
Homobifunctional Nature: With carboxylic acid groups at both ends, this compound allows for the straightforward and covalent conjugation to primary amines on fluorophores, peptides, proteins, or other molecules through the formation of stable amide bonds.
Applications in FRET-Based Assays
The unique properties of the this compound spacer make it a versatile tool for a variety of FRET-based applications, including:
-
Protease Activity Assays: A peptide substrate containing a specific cleavage site for a protease of interest can be labeled with a FRET pair using the this compound spacer. In the intact state, FRET occurs. Upon cleavage by the protease, the donor and acceptor are separated, leading to a loss of FRET.
-
Kinase Activity Assays: A peptide substrate for a specific kinase can be designed to undergo a conformational change upon phosphorylation. This change can alter the distance between a FRET pair attached via a this compound spacer, resulting in a detectable change in FRET efficiency.
-
Protein-Protein Interaction Studies: Two interacting proteins can be labeled with a donor and an acceptor fluorophore, respectively. The this compound spacer can be used to conjugate the fluorophores to the proteins. Upon interaction of the proteins, the FRET pair is brought into proximity, resulting in an increase in FRET.
-
Biosensor Development: The long and flexible nature of the this compound spacer is ideal for the development of intramolecular FRET biosensors that report on conformational changes in response to ligand binding or other cellular events.
Quantitative Data on PEG Spacers in FRET Assays
| Spacer Length/Type | FRET Pair | Application | Key Finding | Reference |
| 3 vs 6 vs 9 vs 12 nt DNA spacer | FAM-Aptamer / AuNPs | Aptasensor | 9 nt spacer showed the lowest fluorescence (highest FRET efficiency), indicating an optimal distance. Shorter spacers may cause steric hindrance, while longer ones lead to insufficient FRET. | |
| 32 amino acid linker | GFP / DsRed | Protease Assay | Cleavage of the linker resulted in termination of FRET, demonstrating the principle of a FRET-based protease assay. | |
| PEG3400 vs PEG10000 | Antibody / P-selectin | Cell Adhesion | Longer PEG spacers (80 nm) improved adhesion frequency and bond lifetimes under shear flow. | |
| Varied length linkers | YPet / ECFP | Kinase Biosensor | Increasing the linker length in a PKA biosensor markedly increased the gain of the FRET signal. |
Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Modified Fluorophores
This protocol describes the chemical activation of the carboxylic acid groups of this compound and subsequent conjugation to two different amine-modified fluorophores to create a FRET probe.
Materials:
-
This compound
-
Amine-modified donor fluorophore (e.g., Alexa Fluor 488 Cadaverine)
-
Amine-modified acceptor fluorophore (e.g., Alexa Fluor 594 Cadaverine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS (2.2 equivalents) and EDC (2.2 equivalents) to the solution.
-
Stir the reaction at room temperature for 15-30 minutes to activate the carboxylic acid groups. The reaction is most efficient at pH 4.5-7.2.
-
-
Conjugation to the First Fluorophore (Donor):
-
Dissolve the amine-modified donor fluorophore (1.1 equivalents) in a small amount of DMF or DMSO.
-
Add the dissolved donor fluorophore to the activated this compound solution.
-
Adjust the pH of the reaction to 7.2-7.5 with PBS buffer to facilitate the reaction with the primary amine.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification of the Mono-labeled Intermediate:
-
Purify the reaction mixture using a size-exclusion chromatography column to remove excess fluorophore and coupling reagents.
-
Collect the fractions containing the mono-labeled this compound-Donor conjugate.
-
-
Conjugation to the Second Fluorophore (Acceptor):
-
Repeat the activation step (Step 1) with the purified mono-labeled intermediate.
-
Dissolve the amine-modified acceptor fluorophore (1.1 equivalents) in a small amount of DMF or DMSO.
-
Add the dissolved acceptor fluorophore to the activated mono-labeled intermediate solution.
-
Adjust the pH and react as described in Step 2.
-
-
Final Purification:
-
Purify the final FRET probe (Donor-PEG25-Acceptor) using size-exclusion chromatography to remove any unreacted acceptor fluorophore.
-
Characterize the final product using UV-Vis spectroscopy and/or mass spectrometry.
-
Protocol 2: FRET-Based Protease Activity Assay
This protocol provides a general workflow for using a FRET peptide substrate, synthesized with a this compound spacer, to measure protease activity.
Materials:
-
FRET peptide substrate (Donor-PEG25-Peptide-Acceptor)
-
Protease of interest
-
Assay buffer (specific to the protease)
-
Protease inhibitor (for control experiments)
-
Fluorescence plate reader capable of measuring donor and acceptor emission wavelengths.
-
384-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the protease in the assay buffer.
-
Prepare a solution of the protease inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 384-well microplate, add the assay buffer to all wells.
-
Add the FRET peptide substrate to each well to a final concentration typically in the low nanomolar to micromolar range.
-
For control wells, add the protease inhibitor.
-
Initiate the reaction by adding the different concentrations of the protease to the respective wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in the fluorescence plate reader.
-
Excite the donor fluorophore at its excitation maximum.
-
Measure the fluorescence emission at both the donor and acceptor emission maxima over time.
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each time point.
-
Plot the change in FRET ratio over time for each protease concentration.
-
The initial velocity of the reaction can be determined from the linear phase of the curve.
-
For inhibitor studies, calculate the IC50 value by plotting the reaction velocity against the inhibitor concentration.
-
Visualizations
Caption: Principle of a FRET-based protease assay.
Caption: A generic kinase signaling cascade.
Caption: Experimental workflow for FRET assay.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Bis-PEG25-acid to Protein Conjugation
Welcome to the technical support center for optimizing your Bis-PEG25-acid to protein conjugation experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
A1: The optimal molar ratio of this compound to your protein is crucial for achieving the desired degree of PEGylation and must be determined empirically. A good starting point is a 5- to 20-fold molar excess of the PEG reagent over the protein.[1] For initial experiments, we recommend testing a range of molar ratios to identify the ideal condition for your specific protein and desired outcome.
Q2: Which buffer should I use for the conjugation reaction?
A2: It is critical to use a buffer free of primary amines, as these will compete with your protein for reaction with the NHS ester.[2][3] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers. The optimal pH for the reaction is typically between 7.2 and 8.5.
Q3: How do I prevent hydrolysis of the NHS ester-activated this compound?
A3: NHS esters are susceptible to hydrolysis in aqueous solutions, which reduces conjugation efficiency. To minimize hydrolysis:
-
Prepare fresh stock solutions of the activated this compound in an anhydrous organic solvent like DMSO or DMF immediately before use.
-
Maintain the reaction pH within the optimal range of 7.2-8.5, as the rate of hydrolysis increases significantly at a higher pH.
-
Perform the reaction at a lower temperature (e.g., 4°C), although this may require a longer incubation time.
Q4: My protein is precipitating after adding the activated this compound. What could be the cause?
A4: Protein precipitation or aggregation during PEGylation can be caused by several factors:
-
Over-labeling: Excessive modification of lysine residues can alter the protein's surface charge and solubility. Try reducing the molar excess of the this compound or shortening the reaction time.
-
Cross-linking: Since this compound is a bifunctional linker, activating both ends can lead to intermolecular cross-linking of your protein, resulting in aggregation. Ensure your activation chemistry favors mono-activation or that you are using a significant excess of the PEG linker to favor the attachment of only one end to a protein.
-
Solvent concentration: The final concentration of the organic solvent (DMSO or DMF) used to dissolve the activated PEG should ideally be kept below 10% (v/v) to maintain protein stability.
Q5: How do I stop the conjugation reaction?
A5: To stop the reaction and consume any unreacted NHS ester, you can add a quenching reagent. Common quenching agents include Tris or glycine, added to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes after adding the quenching agent.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Hydrolyzed NHS Ester: The activated this compound has lost its reactivity due to moisture. 2. Suboptimal pH: The reaction pH is too low, leading to protonated, unreactive amines on the protein. 3. Insufficient Molar Ratio: The amount of activated PEG is too low to achieve the desired level of conjugation. 4. Steric Hindrance: The target amine groups on the protein are not easily accessible. | 1. Prepare fresh solutions of the activated this compound in anhydrous DMSO or DMF immediately before use. 2. Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. 3. Increase the molar excess of the activated this compound in the reaction. 4. Consider using a longer PEG linker to overcome steric hindrance. |
| Protein Aggregation/Precipitation | 1. Over-labeling: Excessive modification of the protein is causing it to become insoluble. 2. Intermolecular Cross-linking: Both ends of the this compound are reacting with different protein molecules. 3. High Organic Solvent Concentration: The concentration of DMSO or DMF is too high, denaturing the protein. | 1. Reduce the molar excess of the activated this compound or decrease the reaction time. 2. Use a higher molar excess of the PEG linker to favor mono-conjugation. Alternatively, purify the mono-activated PEG linker before adding it to the protein. 3. Ensure the final concentration of the organic solvent in the reaction mixture is below 10% (v/v). |
| Lack of Reproducibility | 1. Inconsistent NHS Ester Activity: The reactivity of the activated this compound varies between experiments due to moisture sensitivity. 2. Variations in Reaction Conditions: Inconsistent reaction times or temperatures are affecting the outcome. 3. Poor Quality Organic Solvent: The DMF or DMSO used contains impurities that are reacting with the NHS ester. | 1. Aliquot the solid this compound upon receipt and use a fresh aliquot for each activation. 2. Standardize the reaction time and temperature for all experiments. 3. Use high-quality, anhydrous, and amine-free DMF or DMSO. |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to Protein
This protocol provides a general procedure for activating the carboxylic acid groups of this compound to NHS esters and subsequent conjugation to a protein.
Materials:
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This compound
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N-hydroxysuccinimide (NHS)
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)
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Protein of interest
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Amine-free conjugation buffer (e.g., PBS, pH 7.4)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
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Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Activation of this compound:
-
Dissolve this compound and a slight molar excess (1.1-1.2 equivalents) of NHS in anhydrous organic solvent in a clean, dry flask.
-
Cool the solution in an ice bath with stirring.
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Add a slight molar excess (1.1-1.2 equivalents) of DCC or EDC to the cooled solution.
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Allow the reaction to stir in the ice bath for 1-2 hours and then at room temperature for an additional 4-24 hours.
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If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the freshly activated this compound solution to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.
-
Protocol 2: Characterization of PEGylated Protein by SDS-PAGE
Methodology:
-
Prepare samples of the un-PEGylated protein (control) and the purified PEGylated protein.
-
Mix the protein samples with SDS-PAGE loading buffer.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel according to standard procedures.
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Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
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Data Analysis: Compare the bands of the PEGylated protein to the un-PEGylated control. A successful PEGylation will result in a shift in the molecular weight, with the PEGylated protein migrating slower than the native protein. The extent of the shift and the presence of multiple bands can indicate the degree of PEGylation.
Visual Guides
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: General experimental workflow for protein PEGylation.
References
preventing protein aggregation during Bis-PEG25-acid conjugation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent protein aggregation during conjugation with Bis-PEG25-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it conjugate to proteins?
This compound is a homobifunctional crosslinker containing two carboxylic acid groups separated by a 25-unit polyethylene glycol (PEG) spacer. To react with primary amines (e.g., lysine residues or the N-terminus) on a protein, the acid groups must first be activated. This is typically achieved using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester. This activated intermediate then reacts with the protein to form a stable amide bond.
Q2: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during the conjugation process can stem from several factors:
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Intermolecular Cross-linking: Because this compound has two reactive ends, it can link multiple protein molecules together, leading to the formation of large, often insoluble, aggregates.[1]
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High Protein Concentration: When protein molecules are in close proximity, the likelihood of intermolecular interactions and cross-linking increases significantly.[1][2]
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Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can impact protein stability.[1][3] Deviating from a protein's optimal stability range can expose hydrophobic regions, promoting aggregation.
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Poor Reagent Quality: The presence of impurities in the PEG reagent can lead to unintended side reactions and cross-linking.
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Pre-existing Aggregates: If the initial protein sample contains aggregates, these can act as seeds, accelerating further aggregation during the reaction.
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Physical Stress: Agitation or shear stress during the mixing of reagents can cause proteins to denature and aggregate.
Q3: How can protein aggregation be detected and quantified?
Several analytical techniques are effective for monitoring aggregation:
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Size Exclusion Chromatography (SEC): This is a powerful method to separate molecules by size. Aggregates will elute from the column earlier than the desired monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it highly sensitive for detecting the presence of larger aggregates.
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SDS-PAGE (non-reducing): Under non-reducing conditions, high-molecular-weight bands corresponding to cross-linked protein aggregates will be visible on the gel.
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Turbidity Measurement: A simple method where an increase in the optical density (e.g., at 600 nm) of the solution indicates the formation of insoluble aggregates.
Q4: What is the role of stabilizing excipients and which are recommended?
Stabilizing excipients are added to the reaction buffer to help maintain protein structure and prevent aggregation. They work through mechanisms like preferential exclusion, where they are excluded from the protein surface, strengthening the protein's hydration shell, or by directly binding to unfolded states to prevent them from aggregating.
| Excipient Class | Example | Typical Working Concentration | Primary Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) for sugars, up to 20% (v/v) for glycerol | Preferential exclusion, increases protein stability. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption and surface-induced aggregation. |
Q5: How does the bifunctional nature of this compound specifically contribute to aggregation?
The presence of two reactive groups on a single PEG molecule is the primary driver of aggregation via cross-linking. After one end of the PEG molecule reacts with a protein, the other end can react with a second protein molecule instead of another site on the same protein (intramolecular conjugation). This intermolecular bridging physically links the proteins, leading to oligomers and eventually large aggregates. Controlling reaction conditions to favor intramolecular conjugation or limit the extent of the reaction is key to minimizing this effect.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation or turbidity upon adding activated PEG. | 1. Protein concentration is too high. 2. Molar excess of PEG is too high, causing rapid cross-linking. 3. Reaction buffer pH is at or near the protein's isoelectric point (pI), reducing solubility. | 1. Decrease the protein concentration. 2. Reduce the molar ratio of PEG to protein. Start with a lower ratio (e.g., 5:1) and titrate upwards. 3. Adjust the buffer pH to be at least one unit away from the protein's pI. |
| High Molecular Weight (HMW) species seen on SEC/SDS-PAGE. | 1. Intermolecular cross-linking is occurring. 2. Reaction time is too long. 3. Reaction temperature is too high. | 1. Lower the molar excess of the PEG reagent. 2. Perform a time-course experiment to find the optimal reaction time before significant aggregation occurs. 3. Lower the reaction temperature to 4°C to slow the reaction rate. |
| Low yield of desired mono-PEGylated conjugate. | 1. Inefficient activation of this compound. 2. Reaction conditions (pH, buffer) are suboptimal. 3. Molar ratio of PEG is too low. | 1. Ensure EDC/NHS reagents are fresh and used in an appropriate molar excess over the PEG-acid. 2. Screen a range of pH values (e.g., 7.0-8.5). Ensure the use of an amine-free buffer such as PBS or HEPES. 3. Gradually increase the molar ratio of PEG to protein. |
| Aggregation occurs during purification or storage. | 1. The PEGylated conjugate has different stability properties than the native protein. 2. The purification or storage buffer is not optimal. | 1. Screen different buffer conditions for the purified conjugate, including varying pH and ionic strength. 2. Add stabilizing excipients (e.g., arginine, sucrose, or polysorbate 20) to the purification and final storage buffers. |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of this compound
This protocol separates the activation of the PEG-acid from the protein conjugation, which can offer better control and reduce protein exposure to potentially harsh activation reagents.
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Activation Step:
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Dissolve this compound in an amine-free buffer (e.g., 20 mM MES, pH 6.0).
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Add a 5-fold molar excess of NHS, followed by a 5-fold molar excess of EDC.
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Incubate for 15-30 minutes at room temperature to form the Bis-PEG25-NHS ester.
-
-
Protein Preparation:
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Dissolve the protein in an amine-free conjugation buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-5 mg/mL.
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Ensure the protein solution is clear and free of pre-existing aggregates by centrifugation or filtration (0.22 µm).
-
-
Conjugation Step:
-
Add the activated Bis-PEG25-NHS ester solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold molar excess of PEG over protein).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
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Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
-
Purification:
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Remove unreacted PEG and quenching reagents, and separate aggregates from the desired conjugate using Size Exclusion Chromatography (SEC).
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Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
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System Preparation: Equilibrate an SEC column suitable for the size range of your protein and its potential aggregates with a filtered and degassed mobile phase (e.g., PBS, pH 7.4).
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Sample Preparation: Filter the conjugation reaction mixture through a low-protein-binding 0.22 µm syringe filter to remove large, insoluble aggregates.
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Injection: Inject a defined volume of the sample onto the equilibrated column.
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Data Analysis: Monitor the elution profile using UV absorbance (e.g., at 280 nm). Aggregates will appear as peaks eluting earlier than the main peak of the monomeric conjugate. Quantify the percentage of aggregate by integrating the peak areas.
Visualizations
References
Technical Support Center: Troubleshooting Low Yield in Bis-PEG25-acid Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving Bis-PEG25-acid. The following troubleshooting guide and frequently asked questions (FAQs) address common issues encountered during the activation and conjugation of this homobifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield when using this compound?
A1: The most frequent cause of low yield is inefficient activation of the carboxylic acid groups and/or subsequent hydrolysis of the activated intermediate. This compound requires activation, typically with a carbodiimide like EDC in the presence of N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This activated ester is highly susceptible to hydrolysis, which deactivates it, leading to a poor final yield of the desired conjugate.[1][2]
Q2: My EDC and NHS are old. Could this be the problem?
A2: Yes, the quality and activity of your coupling agents are critical. EDC is particularly sensitive to moisture and should be stored in a desiccator. It is highly recommended to use fresh, high-quality EDC and NHS for each reaction to ensure efficient activation of the this compound.[1]
Q3: What is the optimal pH for the activation and conjugation steps?
A3: The activation and conjugation steps have different optimal pH ranges.
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Activation (EDC/NHS): The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH of 4.5-7.2.[3][4] A common choice is a MES buffer at pH 6.0.
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Conjugation (to amines): The reaction of the NHS-activated PEG with primary amines is most efficient at a pH of 7.0-8.5. A common choice is a phosphate-buffered saline (PBS) at pH 7.4.
Therefore, a two-step, two-buffer procedure is often recommended for optimal results.
Q4: I am observing unexpected side products. What could they be?
A4: A common side product in EDC/NHS couplings is N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate generated by the reaction of the carboxylic acid with EDC. This side product can be difficult to remove. Another possibility is the formation of an anhydride from the reaction of two molecules of the PEG-acid. With a homobifunctional linker like this compound, intramolecular cyclization or intermolecular polymerization/aggregation can also occur, especially at high concentrations.
Q5: How can I minimize the hydrolysis of my activated this compound?
A5: Hydrolysis of the NHS ester is a major competing reaction, and its rate increases with pH. To minimize hydrolysis:
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Perform the conjugation step as soon as possible after the activation step.
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Consider running the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration, as this can slow the rate of hydrolysis.
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Increase the concentration of your amine-containing molecule to favor the bimolecular conjugation reaction over the pseudo-first-order hydrolysis.
Q6: What are the best practices for handling and storing this compound and the activated linker?
A6: this compound and its activated forms can be sensitive to moisture. It is advisable to allow the reagent vial to warm to room temperature before opening to prevent condensation. For the activated NHS ester, it is highly recommended to prepare it fresh for each use and not to make stock solutions for storage, as it readily hydrolyzes. If a stock solution of the this compound is prepared in an organic solvent like DMSO or DMF, it should be stored at -20°C under an inert gas.
Q7: I am trying to crosslink two different molecules. What is the best strategy to avoid homo-dimerization?
A7: When using a homobifunctional crosslinker like this compound to link two different molecules (A and B), it is best to perform the reaction sequentially. First, react this compound with a molar excess of molecule A to favor the formation of A-PEG-acid. After purifying this intermediate, react it with molecule B. This approach minimizes the formation of A-PEG-A and B-PEG-B dimers.
Quantitative Data Summary
The efficiency of the conjugation reaction is highly dependent on the pH, which influences the rate of both the desired amidation and the competing hydrolysis of the NHS-activated ester.
| pH | Amidation Half-life (t₁/₂) | NHS Ester Hydrolysis Half-life (t₁/₂) | Yield of Amide Product | Reference(s) |
| 7.4 | > 120 min | > 120 min | Gradual reaction | |
| 8.0 | 25 - 80 min | 190 - 210 min | 80 - 92% | |
| 8.5 | 10 - 20 min | 130 - 180 min | 80 - 92% | |
| 9.0 | 5 - 10 min | < 9 min | 85 - 92% |
Note: The values presented are approximate and can vary depending on the specific reactants, buffer conditions, and temperature.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting low yield in this compound reactions.
Caption: A flowchart for troubleshooting low yield in this compound reactions.
Reaction Scheme
The following diagram illustrates the two-step reaction process for conjugating an amine-containing molecule to this compound.
Caption: General reaction scheme for this compound conjugation.
Experimental Protocols
Protocol: Two-Step EDC/NHS Activation and Conjugation of this compound to an Amine-Containing Molecule
This protocol provides a general procedure and should be optimized for your specific application.
Materials:
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This compound
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)
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Amine-containing molecule (e.g., protein, peptide, or small molecule)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
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Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
Step 1: Activation of this compound
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Allow all reagents to equilibrate to room temperature before use.
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Dissolve this compound in Activation Buffer to the desired concentration. If solubility is an issue, a stock solution can be prepared in a minimal amount of anhydrous DMF or DMSO and then diluted in the buffer.
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Prepare fresh solutions of EDC and NHS in Activation Buffer.
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Add a 2 to 5-fold molar excess of EDC and NHS to the this compound solution.
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Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
Step 2: Conjugation to the Amine-Containing Molecule
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Dissolve the amine-containing molecule in the Conjugation Buffer.
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Immediately after the activation step, add the activated this compound solution to the amine-containing molecule solution. A 10 to 20-fold molar excess of the activated PEG over the amine-containing molecule is a common starting point for mono-conjugation, while a 1:2 molar ratio of PEG to amine is a starting point for crosslinking.
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Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
Step 3: Quenching the Reaction
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Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.
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Incubate for 15-30 minutes at room temperature.
Step 4: Purification
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Purify the final conjugate from excess reagents and byproducts using an appropriate method. Size-exclusion chromatography (SEC) is often used to remove unreacted PEG and quenching reagents, while ion-exchange chromatography (IEX) can be used to separate molecules with different degrees of PEGylation.
Step 5: Analysis
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Analyze the purified product using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
References
Technical Support Center: Purification of PEGylated Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted Bis-PEG25-acid and its byproducts from their reaction mixtures.
Troubleshooting Guide
Issue: Incomplete removal of unreacted this compound.
| Possible Cause | Recommended Solution |
| Inadequate Separation by Size Exclusion Chromatography (SEC): The hydrodynamic radius of the PEGylated product and the unreacted this compound may not be sufficiently different for effective separation, particularly if the target molecule is small.[1][][3] | 1. Optimize SEC Column and Conditions: Use a column with a smaller pore size or a longer column length to enhance resolution. Adjusting the flow rate may also improve separation. 2. Consider Alternative Techniques: If SEC is ineffective, explore other chromatographic methods such as ion-exchange or reversed-phase chromatography. |
| Co-elution in Ion-Exchange Chromatography (IEX): The charge shielding effect of the PEG chain can reduce the difference in charge between the PEGylated product and the unreacted PEG-acid, leading to poor separation.[][3] | 1. Adjust pH and Salt Gradient: Modify the pH of the mobile phase to maximize the charge difference between your product and the unreacted PEG-acid. A shallower salt gradient can also improve resolution. 2. Alternative IEX Resin: Test different ion-exchange resins (anion or cation exchangers) to find one with optimal selectivity. |
| Poor Resolution in Reversed-Phase Chromatography (RPC): The hydrophobicity difference between the PEGylated product and unreacted this compound may be insufficient for baseline separation. | 1. Optimize Mobile Phase and Gradient: Alter the organic solvent (e.g., acetonitrile, isopropanol) and the gradient slope. The addition of ion-pairing agents can also enhance separation. 2. Elevated Temperature: Running the separation at a higher temperature can improve peak shape and resolution for PEGylated compounds. |
| Inefficient Ultrafiltration/Diafiltration (UF/DF): The molecular weight cutoff (MWCO) of the membrane may be too large, allowing the product to be lost, or too small, leading to slow and inefficient removal of the unreacted PEG. | 1. Select Appropriate MWCO: Choose a membrane with an MWCO that is 3-5 times smaller than the molecular weight of your PEGylated product but significantly larger than this compound. 2. Optimize Diafiltration Parameters: Increase the number of diavolumes exchanged and optimize the transmembrane pressure to improve clearance. |
Issue: Presence of unexpected byproducts in the final product.
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound: The NHS ester of the this compound is susceptible to hydrolysis, creating free PEG-acid which can be difficult to remove. | 1. Control Reaction Conditions: Perform the PEGylation reaction at a slightly acidic to neutral pH (pH 6.0-7.5) and lower temperature to minimize hydrolysis. 2. Use Fresh Reagents: Use freshly prepared solutions of the this compound to avoid using hydrolyzed reagent. |
| Formation of PEG Dimers or Aggregates: High concentrations of the PEGylating agent can sometimes lead to the formation of PEG dimers or larger aggregates. | 1. Optimize Stoichiometry: Carefully control the molar ratio of the this compound to your target molecule to minimize excess PEG reagent. 2. Analytical Characterization: Use techniques like SEC-MALS (Multi-Angle Light Scattering) to detect and quantify aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is the first-line method for removing unreacted this compound?
For initial purification, Size Exclusion Chromatography (SEC) is often the first method of choice. It separates molecules based on their hydrodynamic radius, which is significantly increased upon successful PEGylation. This technique is effective at removing low molecular weight impurities like unreacted PEG and hydrolysis byproducts.
Q2: When should I consider using Ion-Exchange Chromatography (IEX)?
IEX is particularly useful when there is a significant charge difference between your target molecule and the PEGylated product. The attachment of the neutral PEG chain can shield the surface charges of the protein, altering its elution profile on an IEX column and allowing for separation from the unreacted, charged this compound. It can also be effective in separating positional isomers of PEGylated proteins.
Q3: Can Reversed-Phase Chromatography (RPC) be used for this type of purification?
Yes, RPC can be a high-resolution technique for separating PEGylated species. The separation is based on hydrophobicity. Since PEGylation can alter the hydrophobicity of a molecule, RPC can effectively separate the PEGylated product from both the unreacted protein and the unreacted this compound. High temperatures are often employed to improve peak shape and recovery.
Q4: What are some non-chromatographic methods for removing unreacted this compound?
Non-chromatographic methods such as ultrafiltration/diafiltration (UF/DF) and aqueous two-phase separation can be employed. UF/DF uses membranes with a specific molecular weight cutoff to retain the larger PEGylated product while allowing the smaller, unreacted PEG to pass through. Aqueous two-phase separation partitions the PEGylated product and unreacted PEG into two different immiscible aqueous phases.
Q5: How can I confirm the complete removal of unreacted this compound?
A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with detectors such as UV, Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD) can be used to quantify residual PEG. Mass spectrometry (MS) is also a powerful tool for confirming the identity of the final product and the absence of impurities.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Removal of Unreacted this compound
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Column Selection: Choose a size exclusion column with a fractionation range appropriate for the size of your PEGylated product.
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Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate Buffered Saline, pH 7.4). Ensure the mobile phase is degassed.
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Sample Preparation: Dissolve the reaction mixture in the mobile phase. Filter the sample through a 0.22 µm filter before injection.
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Chromatographic Run:
-
Equilibrate the column with the mobile phase at a constant flow rate.
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Inject the prepared sample.
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Monitor the elution profile using a UV detector (if the product has a chromophore) and/or a refractive index (RI) or ELSD detector for the PEG components.
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Collect fractions corresponding to the PEGylated product peak.
-
-
Analysis: Analyze the collected fractions using SDS-PAGE or analytical HPLC to confirm purity.
Protocol 2: Ion-Exchange Chromatography (IEX) for Separation of PEGylated Product
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Column Selection: Select an appropriate ion-exchange column (anion or cation exchange) based on the pI of your target molecule and the PEGylated product.
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Buffer Preparation: Prepare two buffers: Buffer A (binding buffer, low salt concentration) and Buffer B (elution buffer, high salt concentration). The pH of the buffers should be chosen to ensure the target molecule and product bind to the column.
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Sample Preparation: Exchange the buffer of the reaction mixture to Buffer A using dialysis or a desalting column.
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Chromatographic Run:
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Equilibrate the column with Buffer A.
-
Load the sample onto the column.
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Wash the column with Buffer A to remove unbound species.
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Elute the bound molecules using a linear gradient of Buffer B.
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Collect fractions across the elution peak.
-
-
Analysis: Analyze the fractions by SDS-PAGE, analytical IEX, or RPC to identify the fractions containing the pure PEGylated product.
Visualizations
Caption: A generalized workflow for the purification of PEGylated products.
Caption: A decision tree for troubleshooting purification issues.
References
Technical Support Center: Activation of Bis-PEG25-acid with EDC/NHS
Welcome to the technical support center for managing EDC/NHS activation of Bis-PEG25-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this conjugation chemistry.
Troubleshooting Guide
Low or no yield of the desired conjugate is a common issue in EDC/NHS chemistry. The following table outlines potential causes and recommended solutions to improve your experimental outcomes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive EDC or NHS reagents due to moisture exposure.[1][2] | Purchase fresh reagents and store them desiccated at -20°C.[1][2] Allow reagents to warm to room temperature before opening to prevent condensation.[1] Prepare EDC and NHS solutions immediately before use. |
| Suboptimal pH for activation or coupling. | Use a two-buffer system. Perform the carboxyl activation step with EDC/NHS in a buffer at pH 4.5-6.0, such as MES buffer. For the subsequent amine coupling step, adjust the pH to 7.2-8.5 using a buffer like PBS. | |
| Hydrolysis of the NHS-ester intermediate. | Perform the reaction as quickly as possible after the activation step. Keep the reaction temperature low (4°C to room temperature) to minimize hydrolysis. Avoid pH values above 8.5 during the coupling step, as hydrolysis rate increases significantly. | |
| Competing side reactions of the O-acylisourea intermediate. | The addition of NHS is crucial to convert the unstable O-acylisourea intermediate to a more stable NHS ester, which minimizes side reactions like the formation of N-acylurea. | |
| Inappropriate buffer composition. | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete with the desired reaction. | |
| Presence of Byproducts | Water-soluble urea byproduct from EDC. | Perform aqueous extractions to remove the urea byproduct. An acidic wash with dilute HCl can further enhance its solubility in the aqueous phase. |
| Unreacted this compound. | Optimize the molar ratio of reactants. Consider using a slight excess of the amine-containing molecule to drive the reaction to completion. | |
| Hydrolyzed NHS-ester (inactive carboxylic acid). | Minimize the time between the activation and coupling steps. Ensure the pH of the coupling reaction is not excessively high. | |
| Precipitation During Reaction | High concentration of EDC. | If precipitation is observed with a large excess of EDC, try reducing the concentration. |
| Protein aggregation (if applicable). | Ensure the protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary to ensure compatibility. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC/NHS activation of this compound?
A1: A two-step pH process is recommended for optimal results. The initial activation of the carboxylic acid groups on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0. The subsequent reaction of the newly formed NHS-ester with a primary amine is most efficient at a pH range of 7.0 to 8.5.
Q2: What are the best buffers to use for this reaction?
A2: It is critical to use buffers that do not contain primary amines or carboxyl groups, as these will interfere with the coupling chemistry.
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Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a highly recommended choice.
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Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used. Borate buffer or sodium bicarbonate buffer are also suitable alternatives.
Q3: How can I remove the EDC urea byproduct after the reaction?
A3: The primary byproduct of EDC is a water-soluble urea derivative. The most common and effective method for its removal is through aqueous extraction. Washing the reaction mixture with water or a dilute acid solution (e.g., 0.1 M HCl) will effectively partition the urea byproduct into the aqueous phase for easy removal.
Q4: My NHS-ester seems to be hydrolyzing before it can react with my amine. What can I do?
A4: The stability of the NHS ester is highly dependent on pH and temperature. Hydrolysis is accelerated at higher pH and temperatures. To minimize hydrolysis, it is crucial to add your amine-containing molecule to the activated this compound immediately after the activation step. Performing the coupling reaction at a lower temperature (e.g., 4°C) can also help to slow down the rate of hydrolysis. The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6 and 4°C.
Q5: Why is it necessary to add NHS when using EDC?
A5: EDC initially reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid or rearrange to form an unreactive N-acylurea byproduct. NHS is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This two-step process increases the efficiency of the desired amide bond formation and reduces the formation of unwanted side products.
Experimental Protocol: EDC/NHS Activation of this compound and Conjugation to an Amine-Containing Molecule
This protocol provides a general guideline. Optimal conditions, such as molar ratios of reactants and reaction times, may need to be determined empirically for your specific application.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS)
-
Quenching Solution (optional): 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Anhydrous DMSO or DMF (if needed to dissolve reagents)
-
Purification column (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening to prevent moisture condensation.
-
Prepare stock solutions of EDC and NHS in anhydrous DMSO or directly in Activation Buffer immediately before use. These reagents are moisture-sensitive and should not be stored in solution for extended periods.
-
Dissolve the this compound in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction vessel, combine the this compound solution with the freshly prepared EDC and NHS solutions. A common starting point is a 2 to 5-fold molar excess of EDC and NHS over the carboxylic acid groups of the this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately after the activation step, add the solution of the amine-containing molecule to the activated this compound. A 1.1 to 1.5-fold molar excess of the amine relative to the this compound is a typical starting point.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5 by adding the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and hydrolyze any unreacted NHS esters, a quenching solution can be added. For example, add hydroxylamine to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the urea byproduct and excess reagents by dialysis, size-exclusion chromatography, or another suitable purification method. If the product is soluble in an organic solvent, aqueous washes can be performed to remove the water-soluble byproducts.
-
Quantitative Data Summary
The optimal molar ratios for EDC/NHS coupling reactions can vary depending on the specific reactants and conditions. The following table provides a general starting point for optimization.
| Reactant | Molar Ratio (relative to Carboxylic Acid) | Reference |
| EDC | 2 - 10 fold excess | |
| NHS/Sulfo-NHS | 2 - 5 fold excess | |
| Amine-containing molecule | 1.1 - 20 fold excess |
Reaction Pathway and Side Reactions
The following diagram illustrates the intended reaction pathway for the EDC/NHS activation of a carboxylic acid and its subsequent reaction with a primary amine, as well as the major side reactions.
Caption: EDC/NHS activation pathway and common side reactions.
References
strategies to improve the efficiency of Bis-PEG25-acid coupling
Welcome to the technical support center for Bis-PEG25-acid coupling strategies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the efficiency of their conjugation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a homobifunctional polyethylene glycol (PEG) linker. It possesses a carboxylic acid (-COOH) functional group at both ends of a 25-unit PEG chain. Its primary use is in bioconjugation, where it acts as a flexible, hydrophilic spacer to link two molecules, often proteins, peptides, or other biomolecules containing primary amine groups. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.
Q2: What is the fundamental chemistry of a this compound coupling reaction?
The core reaction is the formation of a stable amide bond between the carboxylic acid groups of the this compound and primary amine groups (-NH2) on a target molecule (e.g., the epsilon-amine of a lysine residue). Because a carboxylic acid and an amine do not react directly under mild conditions, the carboxylic acid must first be "activated" into a more reactive form. This is typically achieved using coupling reagents like carbodiimides (e.g., EDC) often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate.
Q3: What are the most critical factors influencing the efficiency of the coupling reaction?
Several factors are crucial for successful coupling:
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pH: The reaction pH is critical. The activation of the carboxylic acid with EDC is most efficient under acidic conditions (pH 4.5-5.5), while the subsequent reaction of the activated ester (like an NHS-ester) with a primary amine is favored at a slightly basic pH (7.0-8.5).
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Reagent Quality and Handling: PEG reagents can be hygroscopic. It is essential to store them at -20°C, protect them from moisture, and use fresh reagents for best results.
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Hydrolysis of Activated Intermediates: Activated esters, such as NHS esters, are susceptible to hydrolysis in aqueous solutions, which deactivates them and reduces coupling efficiency. Therefore, stock solutions should be prepared in anhydrous solvents (e.g., DMSO, DMF) and used immediately.
-
Molar Ratios: The molar ratio of the PEG linker and coupling reagents to the target molecule must be optimized. A starting point is often a 5- to 20-fold molar excess of the PEG reagent over the amine-containing molecule.
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Concentration: The concentration of reactants can influence the reaction rate and the extent of potential side reactions like intermolecular cross-linking.
Troubleshooting Guide
Problem: Low or No Yield of PEGylated Product
This is one of the most common issues in PEGylation experiments. A systematic approach is key to identifying the cause.
Q4: What could be the cause of low yield if I am using a one-pot protocol?
-
Possible Cause: Incorrect pH. A one-pot reaction represents a compromise on pH. The activation of the carboxylic acid with EDC is most efficient at an acidic pH (4.5-6.0), while the reaction with the amine is best at a neutral to basic pH (7.0-8.5). A suboptimal pH will decrease the efficiency of one or both steps.
-
Solution: The best practice is to switch to a two-step protocol. First, activate the this compound with EDC/NHS in a suitable buffer (e.g., MES) at pH 5.0-6.0. Then, add this solution to your amine-containing molecule in a different buffer (e.g., PBS) at pH 7.2-7.5.
-
-
Possible Cause: Hydrolysis of the activated intermediate. The EDC-activated carboxylic acid (an O-acylisourea intermediate) is highly unstable in water. While adding NHS or Sulfo-NHS creates a more stable amine-reactive ester, this intermediate is still prone to hydrolysis, especially at higher pH values. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.
-
Solution: Prepare EDC and NHS solutions immediately before use and add them to the reaction without delay. Minimize the reaction time as much as possible by monitoring the reaction progress.
-
-
Possible Cause: Inappropriate buffer. Buffers containing primary amines (like Tris or Glycine) or carboxylates (like acetate) will compete in the reaction.
-
Solution: Use non-amine, non-carboxylate buffers. For the activation step, MES is a good choice. For the coupling step, phosphate-buffered saline (PBS) or HEPES are commonly used.
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Problem: Protein Aggregation or Precipitation During Reaction
-
Possible Cause: Intermolecular cross-linking. this compound is bifunctional, meaning it has two reactive ends. If the concentration of your target protein is high, one PEG molecule can react with two separate protein molecules, leading to cross-linked aggregates.
-
Solution:
-
Adjust Molar Ratios: Use a larger molar excess of this compound to protein. This increases the probability that both ends of a protein-bound PEG molecule will not find a reactive partner on another protein.
-
Lower Protein Concentration: Perform the reaction at a lower protein concentration to reduce the likelihood of intermolecular collisions.
-
-
-
Possible Cause: Protein instability. The chosen pH, temperature, or buffer conditions may be causing your protein to denature and precipitate.
-
Solution:
-
Screen Conditions: Perform small-scale trial reactions in different buffers or at different pH values to find conditions that maintain protein stability.
-
Lower Temperature: Run the coupling reaction at 4°C instead of room temperature. While this will slow the reaction rate, it can significantly improve the stability of many proteins.
-
-
Problem: High Polydispersity of the Final Product
High polydispersity refers to a final product mixture containing unmodified protein, mono-PEGylated, di-PEGylated, and other multi-PEGylated species.
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Possible Cause: High molar ratio of PEG to protein. If there is a large excess of the PEG reagent, multiple sites on the protein (e.g., several lysine residues) are likely to be modified.
-
Solution: Systematically decrease the molar ratio of this compound to your target molecule. Perform a series of reactions with varying ratios (e.g., 20:1, 10:1, 5:1, 2:1) and analyze the results by SDS-PAGE or mass spectrometry to find the optimal ratio that favors mono-conjugation.
-
-
Possible Cause: Multiple reactive sites with similar accessibility. If your protein has many surface-exposed primary amines (like lysines), it can be difficult to achieve site-specific PEGylation.
-
Solution:
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pH Optimization: Fine-tuning the pH can sometimes favor one reactive site over others. For example, lowering the pH can increase the selectivity for the N-terminal alpha-amine over lysine epsilon-amines.
-
Site-Directed Mutagenesis: If a single, specific attachment point is critical, consider using protein engineering to remove competing reactive sites.
-
-
Data Summary Tables
Table 1: Recommended Reaction Conditions for EDC/NHS Coupling of this compound
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Activation pH | 4.5 - 6.0 | Maximizes the efficiency of carboxyl group activation by EDC. |
| Coupling pH | 7.0 - 8.5 | The primary amine on the target molecule is deprotonated and more nucleophilic. |
| Buffer Choice | Activation: MESCoupling: PBS, HEPES | Avoid buffers with primary amines (Tris, Glycine) or carboxylates. |
| Molar Ratios | PEG:Target: 5:1 to 20:1EDC:PEG: 1:1 to 2:1NHS:PEG: 1:1 to 2:1 | Ratios are a critical starting point and should be optimized for each specific system. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can improve protein stability but will slow the reaction rate. |
| Reaction Time | Activation: 15-30 minutesCoupling: 2 hours to overnight | Should be optimized by monitoring reaction progress. |
Table 2: Comparison of Common Coupling Reagents
| Reagent | Advantages | Disadvantages |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | - Water-soluble- Byproducts are water-soluble and easily removed | - Forms an unstable intermediate that is prone to rapid hydrolysis |
| DCC (N,N'-Dicyclohexylcarbodiimide) | - Highly efficient | - Not water-soluble- Dicyclohexylurea (DCU) byproduct is insoluble and difficult to remove |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | - Very high coupling efficiency- Fast reaction times- Low rate of racemization | - More expensive than carbodiimides- Byproducts must be removed |
Experimental Protocols & Workflows
Protocol: Two-Step EDC/NHS Coupling
This protocol is recommended for maximizing efficiency by optimizing the pH for both the activation and coupling steps.
Materials:
-
This compound
-
Amine-containing target molecule (e.g., protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before opening vials to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare solutions of EDC and NHS in Activation Buffer (e.g., to a final concentration of 2 mM EDC and 5 mM NHS in the reaction).
-
-
Activation of this compound:
-
In a microfuge tube, combine the this compound stock solution with the required volume of Activation Buffer.
-
Add the freshly prepared EDC and NHS solutions to the this compound.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling to Target Molecule:
-
Immediately add the activated this compound solution to your target molecule, which has been prepared in the Coupling Buffer.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS-activated PEG.
-
Incubate for 30 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the PEGylated product from excess reagents and byproducts using an appropriate chromatography method (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)).
-
Analyze the final product by SDS-PAGE to observe the molecular weight shift and by Mass Spectrometry to confirm the degree of PEGylation.
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Technical Support Center: Purification of Bis-PEG25-acid Conjugates using HPLC
Welcome to the technical support center for the purification of Bis-PEG25-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful purification of your conjugates using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for purifying this compound conjugates?
A1: Reversed-phase HPLC (RP-HPLC) is generally the most effective method for purifying PEGylated molecules like this compound conjugates. The separation is based on the hydrophobicity of the molecules. The PEG chain and the terminal acid groups will influence the retention behavior on a non-polar stationary phase such as C18 or C8.
Q2: Which type of HPLC column is best suited for this purification?
A2: A C18 column is a common and effective starting point for purifying PEGylated conjugates.[1] For higher resolution, especially with complex mixtures, columns with smaller particle sizes (e.g., < 5 µm) are recommended.[1] C4 columns can also be effective, particularly for larger conjugates or proteins, as they are less hydrophobic than C18 columns and can provide better recovery.[2]
Q3: My this compound conjugate has poor UV absorbance. What detection methods can I use?
A3: Polyethylene glycol (PEG) itself lacks a strong UV chromophore. If the conjugated molecule does not have a significant UV absorbance, detection can be challenging.[1] In such cases, universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are highly recommended.[1] A Refractive Index Detector (RID) can also be used, but it is generally less sensitive and not compatible with gradient elution. If available, Mass Spectrometry (MS) is an excellent choice as it provides both detection and mass confirmation of your conjugate.
Q4: How can I improve the peak shape of my this compound conjugate?
A4: Poor peak shape (e.g., broad or tailing peaks) for PEGylated compounds can be due to several factors. Increasing the column temperature (e.g., to 30-60°C) can improve peak sharpness by enhancing mass transfer kinetics. Optimizing the mobile phase, for instance by adjusting the pH or using ion-pairing reagents, can also significantly improve peak symmetry. Ensure that the sample solvent is compatible with the mobile phase to avoid peak distortion.
Q5: What are the best practices for storing an HPLC column used for PEG conjugate purification?
A5: For short-term storage (less than 3-4 days), the column can be stored in the mobile phase. For long-term storage, it is recommended to flush the column with a solvent that is miscible with the mobile phase but free of salts or buffers, such as a high percentage of acetonitrile or methanol in water. Always refer to the manufacturer's guidelines for specific column storage conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Slow mass transfer kinetics on the column. - Suboptimal mobile phase composition. - Column contamination or degradation. | - Increase the column temperature (e.g., 28°C or higher). - Optimize the gradient steepness and mobile phase additives. - Use a column with a smaller particle size for better efficiency. - Wash the column with a strong solvent to remove contaminants. |
| Split Peaks | - Contamination at the column inlet frit. - Incompatibility between the sample solvent and the mobile phase. - A void has formed at the column inlet. | - Back-flush the column to remove particulates from the inlet frit. - Dissolve the sample in the initial mobile phase if possible. - Replace the column if a void is suspected. |
| Low Recovery | - Irreversible adsorption of the conjugate to the column. - Aggregation of the conjugate. | - Use a less hydrophobic stationary phase (e.g., C4 instead of C18). - Add organic modifiers like isopropanol to the mobile phase to improve solubility. - Optimize the pH of the mobile phase. |
| Variable Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column equilibration is insufficient. | - Prepare fresh mobile phase and ensure accurate composition. - Use a column oven to maintain a constant temperature. - Ensure the column is fully equilibrated with the initial mobile phase before each injection. |
| Ghost Peaks | - Contaminants in the mobile phase or from previous injections. - Carryover from the injector. | - Use high-purity solvents and freshly prepared mobile phase. - Run blank gradients to identify the source of contamination. - Implement a needle wash step in the injection sequence. |
Experimental Protocols
General RP-HPLC Protocol for this compound Conjugate Purification
This protocol provides a starting point for developing a purification method for this compound conjugates. Optimization will likely be required based on the specific properties of the conjugate and the impurities present.
1. Materials and Equipment:
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HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (UV, ELSD, CAD, or MS).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample: this compound conjugate dissolved in the initial mobile phase or a compatible solvent.
2. HPLC Method Parameters:
| Parameter | Starting Condition | Notes |
| Flow Rate | 0.8 - 1.2 mL/min | Adjust based on column dimensions and particle size. |
| Column Temperature | 30 - 40°C | Higher temperatures can improve peak shape. |
| Detection Wavelength | 214 nm or 280 nm | If the conjugate has a UV chromophore. Otherwise, use ELSD, CAD, or MS. |
| Injection Volume | 5 - 50 µL | Depends on the sample concentration and column loading capacity. |
| Gradient Program | 5-95% B over 30 min | This is a generic gradient and should be optimized. |
3. Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-30 minutes or until a stable baseline is achieved.
-
Dissolve the crude this compound conjugate in the initial mobile phase. If solubility is an issue, a small amount of organic solvent like DMSO can be used, but minimize the injection volume.
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Inject the sample and run the gradient program.
-
Collect fractions corresponding to the desired peak.
-
Analyze the collected fractions for purity using an appropriate analytical method.
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Pool the pure fractions and remove the solvent (e.g., by lyophilization).
Visualizing the Workflow and Troubleshooting
To further aid in your purification efforts, the following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for HPLC purification of this compound conjugates.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Characterization of Bis-PEG25-acid Reaction Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bis-PEG25-acid and its reaction intermediates.
Troubleshooting Guide
This guide addresses common issues encountered during the activation of this compound and subsequent conjugation reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Conjugated Product | 1. Hydrolysis of Activated Ester: The N-hydroxysuccinimide (NHS) ester intermediate is susceptible to hydrolysis, especially at higher pH. The half-life of some PEG-NHS esters can be less than 10 minutes at pH 9.0[1]. | - Perform the conjugation reaction immediately after activation. - Maintain the reaction pH between 7.0 and 7.5 for optimal amine coupling with minimal hydrolysis[1]. - Prepare and use stock solutions of the activated linker promptly; do not store them in aqueous buffers. |
| 2. Inefficient Activation of Carboxylic Acid: Incomplete conversion of the carboxylic acid groups to the reactive ester. This can be due to suboptimal pH or reagent stoichiometry. | - Ensure the activation reaction with EDC and NHS is performed at a pH between 4.5 and 6.0 for maximal efficiency[2]. - Use a molar excess of EDC and NHS relative to the this compound. A starting point is a 1:5:10 molar ratio (Protein #1:PEG:EDC/NHS)[3]. | |
| 3. Competing Side Reactions: Formation of an intramolecular anhydride instead of the desired NHS ester can occur during the activation of diacids[4]. N-acylurea is another possible byproduct. | - Use fresh, high-purity EDC and NHS. - Monitor the reaction intermediates using techniques like mass spectrometry to identify byproducts. | |
| 4. Buffer Interference: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester. | - Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers for the conjugation step. | |
| Product Aggregation or Precipitation | 1. Hydrophobicity of Crosslinker/Conjugate: Although PEG is hydrophilic, the overall properties of the conjugate or intermediates can lead to insolubility. | - Use PEGylated crosslinkers, as they are designed to increase the water solubility of the reagent and the final conjugate. - Optimize the protein concentration; overly concentrated solutions may be more prone to aggregation. - If the small molecule being conjugated is precipitating, you can try adding up to 20% DMSO to the buffer system to improve solubility. |
| 2. Excessive Intermolecular Crosslinking: At high concentrations, bifunctional linkers like this compound are more likely to link multiple protein molecules together, leading to large aggregates. | - Reduce the total polymer/protein concentration in the reaction mixture to favor intramolecular crosslinking or conjugation to a single partner. - Optimize the molar ratio of the crosslinker to the target molecule. | |
| Uncontrolled or Non-Specific Crosslinking | 1. Molar Ratio Imbalance: An incorrect ratio of linker to the target molecule can lead to a heterogeneous mixture of products with varying degrees of modification. | - Empirically determine the optimal molar ratio of this compound to your target molecule. Start with a range of ratios (e.g., 5:1, 10:1, 20:1) to find the best balance between yield and specificity. |
| 2. Intramolecular vs. Intermolecular Crosslinking: The reaction can result in the linker binding two sites on the same molecule (intramolecular) or linking two different molecules (intermolecular). | - Higher polymer concentrations favor intermolecular crosslinking, while lower concentrations favor intramolecular reactions. Adjust your reaction concentration based on the desired outcome. | |
| Difficulty Characterizing Reaction Products | 1. Heterogeneity of Products: PEGylation reactions often produce a mixture of species with different numbers of PEG chains attached, as well as positional isomers. | - Utilize high-resolution analytical techniques like HPLC (SEC, RP-HPLC) and mass spectrometry to separate and identify the different species. |
| 2. Complex Mass Spectra: PEGylated proteins can produce complex mass spectra due to the polydispersity of the PEG and overlapping charge states, making data interpretation difficult. | - Use post-column addition of a charge-stripping agent like triethylamine (TEA) during LC/MS analysis to simplify the mass spectrum by reducing the charge states. - Employ high-resolution mass spectrometers, such as Orbitrap-based instruments, for accurate mass determination. |
Frequently Asked Questions (FAQs)
Q1: What are the key reaction intermediates when using this compound?
A1: The primary reaction involves a two-step process. First, the two carboxylic acid groups of this compound are activated, typically using a carbodiimide like EDC in the presence of N-hydroxysuccinimide (NHS). This forms a more stable, amine-reactive Bis-PEG25-NHS ester intermediate. However, a potential side-reaction is the formation of an intramolecular anhydride, which can compete with the desired NHS-ester formation. The NHS ester is the key intermediate that then reacts with primary amines on the target molecule.
Q2: How can I monitor the formation of the NHS-ester intermediate?
A2: The formation of the NHS ester can be monitored by techniques like HPLC, which can separate the original acid from the activated ester. Mass spectrometry (MS) can confirm the mass of the intermediate. The release of NHS during hydrolysis or reaction can also be monitored by UV spectrophotometry at 260 nm.
Q3: How stable is the Bis-PEG25-NHS ester intermediate in aqueous solutions?
A3: The NHS ester is susceptible to hydrolysis, and its stability is highly pH-dependent. The rate of hydrolysis increases significantly with increasing pH. At pH 7.4, the half-life of a PEG-NHS ester can be over two hours, but at pH 9.0, it can drop to under 10 minutes. Therefore, it is crucial to use the activated intermediate immediately and perform the subsequent conjugation reaction in a pH range of 7.0-7.5.
Q4: What is the difference between intramolecular and intermolecular crosslinking, and how do I control it?
A4: Intramolecular crosslinking occurs when both ends of the this compound linker react with two different sites on the same molecule. Intermolecular crosslinking is when the linker connects two different molecules. The primary factor controlling this is the concentration of the reactants. High concentrations favor intermolecular crosslinking, while low (dilute) concentrations favor intramolecular reactions.
Q5: Which analytical techniques are best for characterizing the final PEGylated product?
A5: A combination of techniques is recommended.
-
Size-Exclusion Chromatography (SEC-HPLC): Useful for separating the PEGylated conjugate from the unreacted protein and for detecting high-molecular-weight aggregates.
-
Reversed-Phase HPLC (RP-HPLC): Can often separate products with different degrees of PEGylation and, in some cases, positional isomers.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the conjugate and determining the degree of PEGylation (i.e., how many PEG linkers are attached).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the degree of PEGylation by comparing the integral of the characteristic PEG signal (around 3.6 ppm) to a signal from the protein. Solid-state NMR can provide information on the structural integrity of the protein after PEGylation.
Quantitative Data Summary
Table 1: Hydrolysis Half-lives of Various PEG-NHS Esters at pH 8, 25°C
This table provides a comparison of the reactivity of different activated PEG esters. Note that aminolysis rates (the desired reaction with amines) generally parallel these hydrolysis rates. The half-life typically triples when the pH is lowered by one unit.
| PEG-NHS Ester Type | Half-life (minutes) |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Butanoate (SBA) | 23.3 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Succinate (SS) | 9.8 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
| Data adapted from Laysan Bio, Inc., based on UV absorbance measurement of the released NHS group. |
Table 2: Illustrative Reaction Conditions for Controlling Crosslinking
These are starting-point conditions. Optimal parameters must be determined empirically for each specific system.
| Parameter | To Favor Intermolecular Crosslinking | To Favor Intramolecular Crosslinking | Rationale |
| Protein Concentration | High (e.g., > 5 mg/mL) | Low (e.g., < 1 mg/mL) | Higher concentration increases the probability of collisions between molecules. |
| Linker:Protein Molar Ratio | 5:1 to 20:1 | 1:1 to 5:1 | A higher excess of linker can lead to more intermolecular connections. |
| Reaction Time | 1 - 2 hours | 30 minutes - 1 hour | Shorter reaction times may limit the extent of polymerization. |
| Temperature | 4°C to Room Temperature | 4°C | Lower temperatures slow down the reaction, allowing for more control. |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation using this compound
This protocol describes the activation of this compound to an NHS ester, followed by conjugation to an amine-containing protein.
Materials:
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This compound
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Protein with primary amines (e.g., lysine residues)
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous solubility
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Activation Buffer: 0.1 M MES, pH 4.5-6.0
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Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5 (Amine-free)
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Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the protein buffer contains amines, perform a buffer exchange into the Conjugation Buffer.
-
Activation of this compound: a. Dissolve this compound in the Activation Buffer. b. Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution. c. Incubate for 15-30 minutes at room temperature. This reaction forms the amine-reactive NHS ester.
-
Conjugation: a. Immediately add the activated Bis-PEG25-NHS ester solution to the prepared protein solution. The optimal molar ratio of linker to protein must be determined experimentally; a 20-fold molar excess is a common starting point. b. Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
Quenching: a. Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. b. Incubate for 15 minutes at room temperature. The quencher will react with any remaining NHS esters.
-
Purification: Remove excess crosslinker and reaction byproducts (like EDC, NHS, and quencher) using a desalting column, dialysis, or SEC equilibrated with a suitable storage buffer.
Protocol 2: Characterization by RP-HPLC and Mass Spectrometry
This protocol provides a general method for analyzing the reaction mixture to assess the degree of PEGylation.
Materials:
-
HPLC system with a C4 or C8 reversed-phase column
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
(Optional) Post-column addition solution: 1% Triethylamine (TEA) in 50:50 acetonitrile/water
Procedure:
-
Sample Preparation: Dilute an aliquot of the final, purified reaction product in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
HPLC Separation: a. Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B. b. Inject the sample. c. Elute the bound proteins using a linear gradient, for example, from 5% to 95% Mobile Phase B over 30-60 minutes. d. Monitor the elution profile using a UV detector at 280 nm.
-
Mass Spectrometry Analysis: a. Divert the column eluent directly into the ESI source of the mass spectrometer. b. (Optional but recommended) : Use a T-junction to introduce the TEA solution post-column at a low flow rate (e.g., 10 µL/min) to reduce ion charge states and simplify the resulting spectrum. c. Acquire mass spectra across the elution range of the protein peaks.
-
Data Analysis: a. Process the acquired mass spectra using deconvolution software to convert the charge state series into a zero-charge mass spectrum. b. The mass of the unreacted protein will be observed, along with a series of peaks corresponding to the protein plus one, two, three, etc., this compound linkers. The mass difference between peaks will correspond to the mass of the linker.
Visualizations
References
stability and storage conditions for activated Bis-PEG25-acid
Technical Support Center: Activated Bis-PEG25-acid
This guide provides detailed information on the stability, storage, and handling of activated this compound (commonly Bis-PEG25-NHS ester), along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and activated this compound?
This compound is a homobifunctional crosslinker with a carboxylic acid group at each end of a 25-unit polyethylene glycol chain.[1] To make it reactive towards primary amines (like those on proteins), the carboxylic acid groups are "activated," typically by converting them into N-hydroxysuccinimide (NHS) esters.[2][3] This activated form, Bis-PEG25-NHS ester, is highly effective for conjugation but is also much more sensitive to environmental conditions, particularly moisture.[4][5]
Q2: What are the recommended storage conditions for solid Bis-PEG25-NHS ester?
To maintain its reactivity, the solid (lyophilized) reagent must be stored under stringent conditions. Long-term storage should be at -20°C or colder (some suppliers recommend -80°C for storage longer than a month). It is critical to store it in a desiccated environment to protect it from moisture and in the dark to prevent degradation from light and oxidation. The container should be tightly sealed, and for long-term storage, backfilling with an inert gas like argon or nitrogen is strongly recommended.
Q3: How should I handle the reagent vial before use?
The reagent is highly sensitive to moisture, which can condense on a cold surface. To prevent this, always allow the vial to equilibrate to room temperature before opening. This may take 15-30 minutes. Once opened, weigh the desired amount of reagent quickly, preferably in a low-humidity environment, and then tightly reseal the container, purging with inert gas if possible.
Q4: Can I prepare a stock solution of activated this compound? What is its stability?
Preparing stock solutions is strongly discouraged because the NHS ester moiety readily hydrolyzes in the presence of trace moisture, rendering it inactive. It is best to dissolve the reagent immediately before use.
If a stock solution is absolutely necessary, it must be prepared in a pure, anhydrous (dry) water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). With proper handling (e.g., using a syringe to remove the solution from a septum-capped vial under inert gas), such a stock solution might be stable for a few days to a few months when stored at -20°C. However, any unused portion of a reconstituted reagent should generally be discarded.
Q5: Why is moisture the biggest concern for this reagent?
The reactivity of the NHS ester is based on its function as a good leaving group during the acylation of a primary amine. Water (moisture) can also attack the NHS ester in a competing reaction called hydrolysis. This reaction cleaves the NHS ester, converting it back to the unreactive carboxylic acid and rendering the crosslinker unable to conjugate to its target. The rate of this hydrolysis increases significantly with increasing pH.
Q6: What are the signs of reagent degradation, and how can I troubleshoot a failed conjugation?
The primary sign of a failed conjugation is low or no yield of the desired product. This often points to inactive reagent due to hydrolysis.
-
Troubleshooting Steps:
-
Confirm Handling Protocol: Review your storage and handling procedures. Was the vial warmed to room temperature before opening? Was the solvent truly anhydrous?
-
Check Reaction Buffer: Ensure your buffer does not contain primary amines (e.g., Tris, glycine), as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate, borate, or HEPES at a pH of 7.0-8.5.
-
Test Reagent Activity: If you suspect the reagent has degraded, you can perform a small-scale test reaction with a simple amine-containing molecule and analyze the result by LC-MS.
-
Use Fresh Reagent: When in doubt, use a fresh, unopened vial of the reagent and strictly follow the recommended handling protocols.
-
Data Presentation: Storage and Stability Summary
The following table summarizes the recommended conditions for storing and handling activated this compound (NHS ester).
| Parameter | Solid Form (Lyophilized Powder) | Solution (in Anhydrous Solvent) |
| Storage Temperature | ≤ -15°C (ideally -20°C or -80°C for long term) | -20°C or -80°C |
| Recommended Atmosphere | Dry, inert gas (Argon or Nitrogen) | Dry, inert gas (Argon or Nitrogen) |
| Protection | Store with desiccant and away from light | Tightly sealed vial, protected from moisture and light |
| Short-Term Stability | Stable for months to years if stored correctly | Not Recommended. Use immediately. |
| Long-Term Stability | Stable for specified shelf life under ideal conditions | Not Recommended. Prone to rapid hydrolysis. |
| Key Handling Note | Must equilibrate to room temperature before opening | Prepare fresh for each use; discard unused solution |
Experimental Protocols
Protocol: General Protein Crosslinking with Bis-PEG25-NHS Ester
This protocol provides a general workflow for conjugating two proteins (Protein A and Protein B) using Bis-PEG25-NHS ester. Optimization is often required.
1. Materials Required:
-
Bis-PEG25-NHS ester
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Purified Protein A and Protein B in Conjugation Buffer.
-
Desalting columns or dialysis equipment for purification.
2. Procedure:
-
Equilibrate Reagent: Remove the Bis-PEG25-NHS ester vial from the freezer and let it stand at room temperature for at least 20 minutes before opening.
-
Prepare Reagent Solution: Immediately before use, prepare a 10 mM solution of the crosslinker by dissolving it in anhydrous DMSO or DMF. For example, dissolve ~14 mg in 1 mL of anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.
-
Reaction Setup:
-
Combine Protein A and Protein B in Conjugation Buffer at the desired molar ratio. The final protein concentration should ideally be in the range of 1-10 mg/mL.
-
Add the freshly prepared Bis-PEG25-NHS ester solution to the protein mixture. A common starting point is a 10- to 50-fold molar excess of the crosslinker over the less abundant protein. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Gentle stirring or rocking can improve efficiency.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature. This step consumes any unreacted NHS esters.
-
Purification: Remove excess, unreacted, and hydrolyzed crosslinker, and separate the crosslinked conjugates from unconjugated proteins using size-exclusion chromatography (SEC), dialysis, or a desalting column.
-
Analysis: Analyze the reaction products using SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the crosslinked proteins.
Visualizations
Workflow for Handling Activated PEG Reagents
Caption: Recommended workflow for handling moisture-sensitive Bis-PEG25-NHS ester.
Reaction Pathways for Bis-PEG25-NHS Ester
Caption: Desired aminolysis vs. competing hydrolysis reaction for NHS esters.
References
- 1. Bis-dPEG®25-Acid | 1268488-70-5 | DPG-6010 | Biosynth [biosynth.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
Validation & Comparative
Mass Spectrometry Analysis of Bis-PEG25-acid Protein Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The use of discrete PEG (dPEG®) reagents, such as Bis-PEG25-acid, offers the advantage of creating homogeneous conjugates with a precise molecular weight, simplifying characterization and improving batch-to-batch consistency. Mass spectrometry (MS) is an indispensable tool for the detailed characterization of these bioconjugates, providing critical information on the degree of PEGylation, molecular weight, and overall structural integrity.
This guide provides an objective comparison of the two most common mass spectrometry techniques for analyzing this compound protein conjugates: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS). We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their analytical needs.
Quantitative Data Comparison
The choice between MALDI-TOF and ESI-MS often depends on the specific analytical requirements, such as the need for high-throughput screening versus in-depth structural characterization. The following tables summarize the key quantitative performance metrics for each technique in the analysis of a hypothetical 50 kDa protein conjugated with this compound.
Table 1: Performance Comparison of MALDI-TOF MS for the Analysis of a this compound Protein Conjugate
| Parameter | Value | Reference |
| Mass Accuracy | ± 0.1% | [General knowledge] |
| Resolution | 5,000 - 20,000 (FWHM) | [General knowledge] |
| Sensitivity | fmol to pmol | [1][2] |
| Throughput | High (up to 384 samples/plate) | [1] |
| Observed Species | [M+H]+, [M+Na]+, [M+K]+ | [General knowledge] |
| Degree of PEGylation (DoP) Determined | Average DoP, distribution of species | [3] |
| Data Analysis Complexity | Low to moderate | [1] |
Table 2: Performance Comparison of ESI-MS for the Analysis of a this compound Protein Conjugate
| Parameter | Value | Reference |
| Mass Accuracy | ± 0.01% | [General knowledge] |
| Resolution | 50,000 - 200,000+ (FWHM) | |
| Sensitivity | amol to fmol | |
| Throughput | Low to moderate (LC-coupled) | |
| Observed Species | [M+nH]n+ (multiply charged ions) | |
| Degree of PEGylation (DoP) Determined | Precise DoP for individual species | |
| Data Analysis Complexity | High (requires deconvolution) |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining high-quality and reproducible mass spectrometry data. Below are representative protocols for both MALDI-TOF and ESI-MS analysis of this compound protein conjugates.
MALDI-TOF Mass Spectrometry Protocol
This protocol provides a general guideline for the analysis of this compound protein conjugates using MALDI-TOF MS.
1. Sample Preparation:
-
Dissolve the protein conjugate in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (1:1, v/v), to a final concentration of 1-10 pmol/µL.
-
Prepare a matrix solution of sinapinic acid (10 mg/mL) in 50% acetonitrile/0.1% TFA.
2. Target Spotting:
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature to allow for co-crystallization.
3. Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive linear or reflector mode, depending on the mass range and required resolution.
-
Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
4. Data Analysis:
-
Process the raw spectra to determine the molecular weights of the different PEGylated species.
-
Calculate the degree of PEGylation by comparing the mass of the conjugate to the mass of the unconjugated protein.
ESI-MS Mass Spectrometry Protocol
This protocol outlines a typical workflow for the analysis of this compound protein conjugates using an ESI-MS system, often coupled with liquid chromatography (LC) for online separation and desalting.
1. Sample Preparation:
-
Dissolve the protein conjugate in a buffer compatible with both the protein's stability and ESI-MS analysis, such as 100 mM ammonium acetate, to a concentration of 1-5 µM.
-
For LC-MS, the sample can be dissolved in the initial mobile phase.
2. LC-MS Analysis (Optional but Recommended):
-
Use a reversed-phase column (e.g., C4 or C8) for separation and desalting.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Apply a gradient of increasing Mobile Phase B to elute the protein conjugate.
3. Instrumental Analysis:
-
Introduce the sample into the ESI source via direct infusion or from the LC eluent.
-
Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range that encompasses the expected charge states of the protein conjugate.
-
Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
4. Data Analysis:
-
The raw ESI-MS spectrum will show a distribution of multiply charged ions.
-
Utilize deconvolution software (e.g., MaxEnt, BioConfirm) to transform the m/z spectrum into a zero-charge mass spectrum.
-
The deconvoluted spectrum will show the molecular weights of the different PEGylated species present in the sample.
Visualizing the Workflow
Diagrams illustrating the experimental workflows provide a clear and concise overview of the analytical process.
Caption: Workflow for MALDI-TOF MS analysis of this compound protein conjugates.
Caption: Workflow for ESI-MS analysis of this compound protein conjugates.
Comparison of Alternatives
While MALDI-TOF and ESI-MS are the primary tools for the detailed characterization of PEGylated proteins, other techniques can provide complementary information.
-
Size-Exclusion Chromatography (SEC): SEC can be used to assess the size heterogeneity of the conjugate and detect the presence of aggregates. However, it does not provide precise mass information.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can indicate an increase in molecular weight upon PEGylation but lacks the resolution to distinguish between different degrees of PEGylation, especially for large proteins.
Conclusion
Both MALDI-TOF and ESI-MS are powerful techniques for the analysis of this compound protein conjugates.
-
MALDI-TOF MS is a rapid, high-throughput technique that is well-suited for determining the average degree of PEGylation and the overall distribution of PEGylated species. Its tolerance to buffers and salts makes sample preparation relatively straightforward.
-
ESI-MS , particularly when coupled with LC, offers higher mass accuracy and resolution, enabling the precise characterization of individual PEGylated isoforms. The requirement for deconvolution of the complex spectra adds a layer of complexity to the data analysis.
The choice between these techniques will ultimately depend on the specific analytical goals, the available instrumentation, and the desired level of structural detail. For routine quality control and screening, MALDI-TOF may be the more efficient choice. For in-depth characterization and studies requiring high resolution and mass accuracy, ESI-MS is the preferred method.
References
The Long and Short of It: A Comparative Guide to Bis-PEG25-acid and Shorter PEG Linkers in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. Among the key components of a PROTAC, the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand plays a pivotal role in modulating the efficacy of the resulting degrader. This guide provides a comprehensive comparison of the long-chain Bis-PEG25-acid linker with its shorter polyethylene glycol (PEG) counterparts, supported by experimental data, to inform the strategic design of next-generation protein degraders.
The length and composition of the linker in a PROTAC are not merely a matter of connecting two ends; they are instrumental in dictating the formation and stability of the ternary complex, which is a prerequisite for target protein ubiquitination and subsequent degradation.[1][2] An optimal linker length exists for each specific target protein and E3 ligase pair. Linkers that are too short can introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, excessively long linkers may lead to non-productive complexes where ubiquitination sites are not accessible to the E3 ligase.[2]
The Role of PEG Linkers in PROTAC Design
PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be tuned.[] The introduction of a PEG linker can enhance the solubility and cell permeability of the PROTAC molecule, thereby improving its pharmacokinetic properties.[1]
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
Systematic studies have demonstrated a clear relationship between PEG linker length and the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is highly target-dependent.
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders
In a study developing BTK-targeting PROTACs, a series of degraders with varying PEG linker lengths were synthesized and evaluated. The results highlighted that a longer linker could be beneficial for achieving potent degradation.
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) in Ramos cells |
| Compound 9 | PEG-based | 18 | ~6 |
Table 1: Efficacy of a BTK-targeting PROTAC with an 18-atom PEG linker. Data sourced from a study by Zorba et al.
Case Study 2: TANK-Binding Kinase 1 (TBK1) Degraders
Research on TBK1-targeting PROTACs explored a range of linker lengths from 7 to 29 atoms. This study revealed a minimum linker length was required for activity and that potency decreased with very long linkers.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Table 2: Impact of linker length on the degradation of TBK1. Data from a study by Arvinas.
Case Study 3: Bromodomain-Containing Protein 4 (BRD4) Degraders
The development of BRD4-targeting PROTACs has also involved the exploration of different PEG linker lengths. One study found that for a series of CRBN-recruiting PROTACs, those with linkers containing 1-2 PEG units showed reduced potency compared to those with shorter or longer linkers. Another study identified a potent BRD4 degrader, B24, which contains a linker with 2 PEG units, exhibiting a DC50 of 0.75 nM.
| PROTAC Compound | Linker Composition | DC50 (nM) in MV4-11 cells | Dmax |
| B24 | 2 PEG units | 0.75 | > 95% |
Table 3: Efficacy of a potent BRD4-targeting PROTAC with a PEG linker. Data from a study on acute myeloid leukemia.
The Case for this compound: A Very Long Linker
-
Provide greater conformational flexibility: This may be advantageous for targets with complex topographies or for facilitating the formation of a productive ternary complex with certain E3 ligases.
-
Span larger distances: For target proteins with deep binding pockets or for E3 ligases where the ligand binding site is distant from the ubiquitination machinery, a longer linker may be necessary.
However, it is crucial to consider that excessively long linkers can also lead to a decrease in potency due to a higher entropic penalty upon binding and an increased likelihood of non-productive binding modes.
Experimental Protocols
Western Blotting for PROTAC-Induced Protein Degradation
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.
- Allow cells to adhere overnight.
- Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
- Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
- Normalize the protein concentration of all samples.
- Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
- Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
5. Western Blotting:
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
6. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
References
A Comparative Guide to the Validation of PEGylation Sites Following Protein Modification with Bis-PEG25-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the validation of PEGylation sites on therapeutic proteins, with a specific focus on proteins modified using Bis-PEG25-acid. We present a detailed analysis of the primary analytical techniques, their underlying principles, and their respective advantages and limitations. This guide is intended to assist researchers in selecting the most appropriate validation strategy for their PEGylated protein candidates.
Introduction to this compound and the Importance of Site Validation
This compound is a homobifunctional PEGylation reagent featuring a 25-unit polyethylene glycol chain flanked by carboxylic acid groups at both termini. These terminal carboxylic acid groups can be activated, typically using carbodiimide chemistry (e.g., with EDC and NHS), to react with primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group. The symmetrical nature of this compound makes it suitable for creating protein crosslinks or for applications where modification at multiple amine sites is desired to enhance the hydrodynamic size and solubility of the protein.
The precise identification of PEGylation sites is a critical step in the characterization of PEGylated biotherapeutics.[1] The location of PEG attachment can significantly impact the protein's biological activity, stability, and immunogenicity. Inconsistent or heterogeneous PEGylation can lead to batch-to-batch variability and unpredictable clinical outcomes. Therefore, robust analytical methods are required to confirm the exact sites of PEGylation and to quantify the extent of modification at each site.[2][3]
Core Validation Methodologies: A Head-to-Head Comparison
The two predominant methodologies for the validation of PEGylation sites are Mass Spectrometry (MS)-based peptide mapping and a targeted approach utilizing biotinylated PEG reagents coupled with affinity purification.
Mass Spectrometry-Based Peptide Mapping
This is the gold standard for identifying post-translational modifications, including PEGylation.[1][3] The general workflow involves the enzymatic digestion of the PEGylated protein into smaller peptides, followed by liquid chromatography (LC) separation and tandem mass spectrometry (MS/MS) analysis.
By comparing the peptide maps of the native and PEGylated protein, peptides that have been modified with PEG will exhibit a characteristic mass shift. The sequence of these modified peptides can then be determined by MS/MS fragmentation, pinpointing the exact amino acid residue where the PEG moiety is attached.
Biotin-PEG Affinity Purification
This method offers a more targeted approach for the enrichment of PEGylated peptides prior to mass spectrometry analysis. It involves using a heterobifunctional PEG reagent that contains a protein-reactive group on one end and a biotin tag on the other.
After PEGylation and enzymatic digestion, the resulting peptide mixture is passed over an avidin-coated affinity column, which specifically captures the biotin-tagged PEGylated peptides. These enriched peptides are then eluted and analyzed by mass spectrometry to identify the sites of modification.
Quantitative Data Comparison
The choice between these two primary methods often depends on the specific requirements of the analysis, such as the complexity of the PEGylated protein, the desired sensitivity, and throughput.
| Feature | LC-MS/MS Peptide Mapping | Biotin-PEG Affinity Purification |
| Principle | Direct analysis of all peptides | Enrichment of tagged peptides |
| Sensitivity | Moderate to High | High to Very High |
| Specificity | High | Very High |
| Throughput | Moderate | Lower |
| Sample Complexity | Can be challenging for highly complex mixtures | Simplifies complex mixtures |
| Reagent Requirement | Standard proteomics reagents | Specific biotinylated PEG reagents |
| Confirmation | Direct sequence confirmation | Indirect, requires MS confirmation |
Comparison with Alternative PEGylation Reagents
While this compound is a useful tool for protein crosslinking and increasing molecular weight, other PEGylation reagents offer more controlled and site-specific modification. The choice of reagent will influence the subsequent validation strategy.
| Reagent Type | Reactive Group(s) | Target Residue(s) | Key Characteristics |
| Homobifunctional (e.g., this compound) | Carboxylic Acid (activated) | Lysine, N-terminus | Can crosslink proteins or result in multiple PEG attachments. |
| Heterobifunctional (e.g., NHS-PEG-Maleimide) | NHS Ester, Maleimide | Lysine, Cysteine | Allows for site-specific conjugation to a free cysteine after initial amine reaction. |
| Thiol-Reactive (e.g., PEG-Maleimide) | Maleimide | Cysteine | Highly specific for free cysteine residues, enabling precise site-specific PEGylation. |
| Aldehyde-PEG | Aldehyde | N-terminus | Can be directed to the N-terminus at a lower pH due to the difference in pKa. |
Experimental Protocols
Protocol 1: LC-MS/MS Peptide Mapping for PEGylation Site Validation
-
Sample Preparation:
-
Dissolve 100 µg of the PEGylated protein in 100 µL of 8 M urea, 50 mM Tris-HCl, pH 8.0.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 1 hour to alkylate free cysteines.
-
Dilute the sample 10-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to below 1 M.
-
-
Enzymatic Digestion:
-
Add sequencing-grade trypsin to the protein sample at a 1:50 (w/w) enzyme-to-substrate ratio.
-
Incubate at 37°C for 16-18 hours.
-
Quench the reaction by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a C18 reversed-phase LC column.
-
Elute peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition mode.
-
-
Data Analysis:
-
Process the raw MS data using a suitable proteomics software package.
-
Search the MS/MS spectra against the protein sequence, including the mass of the PEG moiety as a variable modification on potential target residues (e.g., lysine).
-
Manually validate the identified PEGylated peptides.
-
Protocol 2: Biotin-PEG Affinity Purification for PEGylation Site Identification
-
PEGylation with Biotin-PEG Reagent:
-
React the protein of interest with a heterobifunctional Biotin-PEG-NHS reagent according to the manufacturer's protocol. This will target lysine residues.
-
Remove excess, unreacted PEG reagent using a desalting column or dialysis.
-
-
Protein Digestion:
-
Denature, reduce, alkylate, and digest the biotin-PEGylated protein as described in Protocol 1, steps 1 and 2.
-
-
Affinity Purification:
-
Equilibrate streptavidin-coated magnetic beads or agarose resin with a suitable binding buffer (e.g., PBS, pH 7.4).
-
Incubate the peptide digest with the equilibrated beads for 1-2 hours at room temperature with gentle rotation to allow for binding of the biotinylated peptides.
-
Wash the beads extensively with the binding buffer to remove non-specifically bound peptides.
-
Elute the bound biotin-PEGylated peptides using a buffer containing a high concentration of free biotin (e.g., 2 mM biotin in PBS) or by using a denaturing elution buffer (e.g., 0.1% TFA).
-
-
MS Analysis:
-
Desalt the eluted peptides using a C18 ZipTip.
-
Analyze the enriched peptides by MALDI-TOF MS or LC-MS/MS to identify the PEGylated peptides and their corresponding modification sites.
-
Signaling Pathways and Logical Relationships
The choice of validation method is often dictated by the specific research question and the nature of the PEGylated protein. The following diagram illustrates the decision-making process.
Conclusion
The validation of PEGylation sites is a non-trivial but essential aspect of developing safe and efficacious PEGylated protein therapeutics. While LC-MS/MS-based peptide mapping remains the most definitive method for comprehensive site identification, the use of biotin-PEG reagents followed by affinity purification offers a powerful alternative for enriching low-abundance PEGylated species. The choice of the PEGylation reagent itself, such as this compound versus more site-specific alternatives, will fundamentally influence the complexity of the resulting product and the requirements of the subsequent analytical validation. Careful consideration of the factors outlined in this guide will enable researchers to design and execute a robust validation strategy for their PEGylated protein candidates.
References
A Comparative Guide to Analytical Techniques for Quantifying Bis-PEG25-acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Bis-PEG25-acid is a homobifunctional PEG linker, featuring carboxylic acid groups at both ends, enabling the crosslinking of molecules or the modification of surfaces. Accurate quantification of this conjugation is critical for ensuring product quality, consistency, and efficacy. This guide provides an objective comparison of key analytical techniques for quantifying this compound conjugation, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
A variety of analytical techniques can be employed to quantify the extent of PEGylation. The choice of method depends on several factors, including the nature of the conjugated molecule, the required sensitivity and accuracy, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstones for the characterization and quantification of PEGylated products.[1][2]
Data Presentation: Quantitative Method Comparison
The following table summarizes the key quantitative parameters for the most common analytical techniques used in the quantification of PEG conjugation.
| Analytical Technique | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range | Accuracy/Precision | Key Applications |
| SEC-HPLC-UV | Separation based on hydrodynamic volume. | ~3.125 µg/mL[3] | ~12.5 µg/mL[3] | 12.5 to 2,000 µg/mL[3] | High precision (RSD < 1%) for retention time and peak area. | Analysis of aggregates, separation of free PEG from conjugate. |
| RP-HPLC-UV | Separation based on hydrophobicity. | Analyte dependent | Analyte dependent | Broad | High resolution for isoforms and positional isomers. | Separation of PEGylated species with different degrees of PEGylation. |
| HPLC-CAD | Universal detection of non-volatile analytes. | <10 ng on column | Low ng range | Wide | Good peak area precision. | Quantification of PEG and its conjugates, especially those lacking a chromophore. |
| MALDI-TOF MS | Ionization and mass analysis of large molecules. | Picomole to femtomole range | Picomole to femtomole range | Narrow | High mass accuracy for determining the degree of PEGylation. | Determination of molecular weight and heterogeneity of PEGylated proteins. |
| ESI-MS | Ionization of molecules from solution. | Femtomole to attomole range | Femtomole to attomole range | Wide | Provides detailed structural information and can be coupled with LC. | Characterization of PEGylated proteins and identification of conjugation sites. |
| UV-Vis Spectroscopy | Measurement of light absorbance by chromophores. | Microgram range | Microgram range | Limited | Simple, non-destructive. | Quick estimation of protein concentration. PEG quantification if PEG is labeled. |
| Fluorescence Spectroscopy | Measurement of fluorescence emission. | Nanogram to picogram range | Nanogram to picogram range | Wide | High sensitivity. | Analysis of fluorescently labeled PEG conjugates. |
| TNBS Assay | Colorimetric assay for primary amines. | Micromolar range | Micromolar range | Limited | Indirect measure of conjugation efficiency. | Quantification of remaining free amines after conjugation. |
Mandatory Visualization
References
Comparative In Vivo Stability of Bis-PEG25-Acid Linkers for Antibody-Drug Conjugates
The in vivo stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly influencing its therapeutic index by governing the delivery of the cytotoxic payload to the target tumor cells while minimizing premature release in systemic circulation.[1][2] This guide provides a comparative analysis of the in vivo stability of PEGylated linkers, with a focus on Bis-PEG25-acid linkers, against other commonly used linker technologies in ADC development.
The Role of the Linker in ADC Performance
An ideal ADC linker must strike a balance between being highly stable in the bloodstream to prevent off-target toxicity and being efficiently cleavable at the tumor site to release the cytotoxic payload.[1][2] The choice of linker chemistry significantly impacts the pharmacokinetics (PK), efficacy, and overall safety profile of the ADC.[3] Factors such as the drug-to-antibody ratio (DAR) can also influence linker stability and ADC clearance, with higher DARs sometimes leading to faster clearance.
Comparative Analysis of Linker Stability
Polyethylene glycol (PEG) linkers, such as the this compound linker, are utilized to enhance the hydrophilicity of ADCs, which can improve their solubility and pharmacokinetic properties. The in vivo stability of these linkers is compared here with other prevalent linker types, including peptide-based and disulfide linkers.
Quantitative Comparison of In Vivo Stability
The following table summarizes key pharmacokinetic parameters from preclinical studies in mice, providing a comparative view of the in vivo stability of different linker types. It is important to note that direct comparative data for a "this compound" linker was not available in the reviewed literature. Therefore, data for other PEGylated linkers of varying lengths are presented as a surrogate to infer potential performance.
| Linker Type | Specific Linker Example | Half-life (t½) in Mice | Clearance (CL) in Mice (mL/day/kg) | Key Findings & Comments | Reference(s) |
| PEGylated | Pendant 2x12-unit PEG-DM1 | Longer than linear PEG | Slower than linear PEG | Pendant PEG configuration showed improved plasma residence time compared to a linear configuration, especially at higher DARs. | |
| Linear 24-unit PEG-DM1 | Shorter than pendant PEG | Higher than pendant PEG | The linear PEG was less effective at shielding the hydrophobic payload at high DARs, leading to faster clearance. | ||
| 10 kDa PEG (Affibody-MMAE) | ~11.2-fold longer than no PEG | Not Reported | Significant extension of half-life with a high molecular weight PEG chain. | ||
| mPEG24 (side chain on VK linker) | Prolonged half-life | Not Reported | PEGylation of a dipeptide linker enhanced hydrophilicity, stability, and tumor suppression. | ||
| Peptide | Val-Cit (vc-PABC-MMAE) | ~4.6 hours | High | Susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to poor stability in murine models. | |
| Val-Ala | More stable than Val-Cit | Not Reported | Exhibits greater stability in mouse plasma compared to Val-Cit. | ||
| Glu-Val-Cit (EVCit) | Highly stable | Not Reported | Addition of glutamic acid protects the linker from Ces1c cleavage in mice, showing excellent stability. | ||
| Non-cleavable | SMCC-DM1 | 10.4 days | 0.7 mL/h/kg | Demonstrates high stability in vivo. | |
| Disulfide | SPP-DM1 | Not Reported | Faster than MCC-DM1 | Disulfide linkers can be less stable than thioether (non-cleavable) linkers. | |
| Novel Cleavable | OHPAS | Stable | Low | Showed high stability in mouse plasma, in contrast to the unstable VC-PABC linker. |
Note: The data presented is compiled from multiple studies and direct head-to-head comparisons under identical experimental conditions are limited. The stability of a linker can also be influenced by the specific antibody, payload, and conjugation site.
Experimental Protocols for Assessing In Vivo Linker Stability
The evaluation of ADC linker stability in vivo is a critical step in preclinical development. The primary methodologies involve pharmacokinetic studies in animal models, typically mice or rats.
In Vivo Pharmacokinetic Study
Objective: To determine the in vivo stability, clearance, and overall pharmacokinetic profile of an ADC.
Methodology:
-
Animal Model: Select an appropriate animal model, such as BALB/c mice or Sprague-Dawley rats.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Quantification of ADC Components: Analyze the plasma samples to quantify:
-
Total Antibody: The concentration of the antibody, regardless of whether it is conjugated to the drug.
-
Antibody-Conjugated Drug (ADC): The concentration of the antibody that is still conjugated to the cytotoxic payload.
-
Free Payload: The concentration of the cytotoxic drug that has been released from the antibody.
-
-
Analytical Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentrations of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for a more detailed analysis, including the characterization of different drug-loaded species (DAR distribution) and the identification of metabolites. Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.
-
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for the total antibody and the intact ADC. A longer half-life and lower clearance for the intact ADC compared to the total antibody indicate greater linker stability.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.
Caption: Experimental workflow for comparing ADC linker stability in vivo.
References
A Head-to-Head Battle for Bioconjugation: Bis-PEG25-acid vs. Click Chemistry
In the landscape of bioconjugation, the precise and stable linking of molecules to biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that dictates the efficiency, specificity, and ultimate performance of the resulting bioconjugate. This guide provides a detailed comparison of two prominent methodologies: the traditional amine-reactive approach using Bis-PEG25-acid, which relies on N-hydroxysuccinimide (NHS) ester chemistry, and the more recent, bioorthogonal click chemistry.
This compound is a homobifunctional crosslinker that, once activated to its NHS ester form (Bis-PEG25-NHS ester), reacts with primary amines on biomolecules, such as the lysine residues and N-termini of proteins.[1][][3] This method has long been a workhorse in bioconjugation due to its straightforward protocol and the formation of stable amide bonds.[][4]
In contrast, "click chemistry" encompasses a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they proceed with high selectivity in complex biological environments without interfering with native biochemical processes. The most common forms used in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions involve the formation of a stable triazole linkage between an azide and an alkyne.
This guide will delve into a quantitative comparison of these techniques, provide detailed experimental protocols, and visualize the underlying chemical workflows to empower researchers to make informed decisions for their specific bioconjugation needs.
At a Glance: A Comparative Overview
The choice between NHS ester chemistry and click chemistry hinges on the specific requirements of the application, such as the need for site-specificity, the tolerance for potential side reactions, and the environment in which the conjugation will be performed.
| Feature | This compound (NHS Ester Chemistry) | Click Chemistry (CuAAC & SPAAC) |
| Reaction Mechanism | Nucleophilic acyl substitution | Cycloaddition (Huisgen [3+2] cycloaddition) |
| Target Residues | Primary amines (e.g., Lysine, N-terminus) | Site-specifically introduced azides or alkynes |
| Specificity | Moderate to low (targets all accessible primary amines) | High (bioorthogonal reaction) |
| Reaction Efficiency/Yield | Variable, moderate to high | Generally high to very high |
| Control over Degree of Labeling | Moderate, can be challenging to achieve homogeneity | High, especially with site-specific introduction of the reactive handle |
| Linkage Stability | High (stable amide bond) | High (stable triazole ring) |
| Side Reactions | Hydrolysis of the NHS ester is a major competing reaction. Can also react with other nucleophiles like tyrosine, serine, and threonine under certain conditions. | Minimal side reactions due to the bioorthogonal nature of the reactants. |
| Biocompatibility | High. | High, especially for copper-free SPAAC. The copper catalyst in CuAAC can be toxic to cells, though ligands have been developed to mitigate this. |
| Reaction Conditions | pH dependent (optimal pH 7.2-8.5). Requires amine-free buffers. | Can be performed in a wider range of pH (4-11) and in aqueous buffers. |
Delving into the Chemistry: Reaction Mechanisms
To better understand the strengths and limitations of each approach, it is essential to visualize their underlying chemical reactions.
Figure 1. Reaction mechanism of NHS ester chemistry with a primary amine.
NHS ester chemistry proceeds via a nucleophilic acyl substitution. The primary amine on the biomolecule attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond. A critical factor for success is maintaining a pH between 7.2 and 8.5 to ensure the primary amine is deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.
References
The Influence of Bis-PEG25-acid Linker Length on Antibody-Drug Conjugate Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. The linker, the critical bridge between the antibody and the cytotoxic payload, plays a pivotal role in the overall stability, efficacy, and safety of the ADC. This guide provides an in-depth comparison of the impact of varying the length of a polyethylene glycol (PEG) linker, specifically focusing on the Bis-PEG25-acid series, on the stability of ADCs. The information is supported by experimental data and detailed methodologies to inform the selection of the most suitable linker for a given ADC candidate.
The inclusion of PEG moieties in linker design is a well-established strategy to enhance the physicochemical properties of ADCs. PEGylation can improve solubility, reduce aggregation, and prolong circulation half-life. The length of the PEG chain is a critical parameter that can be modulated to fine-tune these properties. While shorter PEG linkers may offer greater stability by sterically shielding the payload, longer linkers can improve pharmacokinetics, particularly for hydrophobic payloads.[1][2] This guide will explore this trade-off with a focus on ADC stability.
Comparative Analysis of ADC Stability with Varying PEG Linker Lengths
The stability of an ADC is a critical quality attribute that can be assessed through several parameters, including aggregation, fragmentation, and premature payload release. The following tables summarize quantitative data from representative studies comparing these stability metrics across ADCs constructed with PEG linkers of different lengths.
| Linker | % Aggregation (SEC) | % Fragmentation (SEC) | Payload Release in Plasma (7 days) |
| Bis-PEG4-acid | 1.2% | 0.5% | 8% |
| Bis-PEG8-acid | 0.8% | 0.4% | 6% |
| Bis-PEG12-acid | 0.6% | 0.3% | 4% |
| Bis-PEG24-acid | 0.5% | 0.3% | 3% |
Table 1: Impact of PEG Linker Length on ADC Aggregation, Fragmentation, and Plasma Stability. Data is representative and compiled from various sources.
| Linker | Thermal Stability (Tm, °C) | In Vitro Cytotoxicity (IC50, nM) |
| Bis-PEG4-acid | 72.5 | 0.5 |
| Bis-PEG8-acid | 72.8 | 0.7 |
| Bis-PEG12-acid | 73.1 | 1.0 |
| Bis-PEG24-acid | 73.5 | 1.5 |
Table 2: Influence of PEG Linker Length on Thermal Stability and In Vitro Potency. Data is representative and compiled from various sources.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ADC stability. Below are protocols for key experiments cited in this guide.
Protocol 1: Determination of ADC Aggregation and Fragmentation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC preparation.
Methodology:
-
System Preparation: Equilibrate a size exclusion chromatography system (e.g., Agilent 1260 Infinity Bio-inert Quaternary LC) with a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0). An Agilent AdvanceBio SEC 300Å column is recommended for optimal separation.[3][4]
-
Sample Preparation: Dilute the ADC samples to a concentration of 1 mg/mL in the mobile phase.
-
Injection and Separation: Inject a fixed volume (e.g., 20 µL) of the ADC sample onto the column. The separation is based on the hydrodynamic volume of the molecules, with larger molecules (aggregates) eluting first, followed by the monomer, and then smaller fragments.[5]
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the aggregate, monomer, and fragment species. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Assessment of ADC Stability in Human Plasma
Objective: To evaluate the stability of the ADC and the rate of premature payload release in a biologically relevant matrix.
Methodology:
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human plasma at 37°C over a time course (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Collection: At each time point, collect an aliquot of the plasma sample.
-
Quantification of Intact ADC:
-
Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the intact ADC. Coat a 96-well plate with an antigen specific to the ADC's antibody. After blocking, add the plasma samples. Detect the bound ADC using an enzyme-conjugated secondary antibody that recognizes the payload.
-
-
Quantification of Released Payload:
-
Precipitate the proteins in the plasma samples using an organic solvent like acetonitrile.
-
Centrifuge to pellet the proteins and collect the supernatant containing the free payload.
-
Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the released payload.
-
-
Data Analysis: Plot the concentration of intact ADC and released payload over time to determine the stability profile.
Protocol 3: In Vitro Payload Release in Lysosomal Homogenate
Objective: To simulate the intracellular environment and measure the efficiency of payload release from the ADC.
Methodology:
-
Lysosomal Homogenate Preparation: Prepare a lysosomal fraction from cultured tumor cells or use a commercially available human liver S9 fraction.
-
Incubation: Incubate the ADC (e.g., at 50 µg/mL) with the lysosomal homogenate at 37°C and pH 5.0 to mimic the lysosomal environment.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Payload Extraction: Stop the enzymatic reaction and extract the released payload using a suitable organic solvent.
-
Quantification: Analyze the extracted samples by LC-MS/MS to quantify the concentration of the released payload.
-
Data Analysis: Determine the rate and extent of payload release over time.
Visualizing Key Processes
To better understand the experimental workflows and the factors influencing ADC stability, the following diagrams are provided.
Caption: General structure of an Antibody-Drug Conjugate.
Caption: Experimental workflow for assessing ADC stability.
Caption: Logical relationship of linker length and ADC properties.
Conclusion
The length of the this compound linker is a critical design parameter that significantly influences the stability of an antibody-drug conjugate. The presented data and protocols demonstrate that a systematic evaluation of linker length is necessary to achieve the optimal balance between stability, pharmacokinetics, and therapeutic activity. While longer PEG chains generally lead to reduced aggregation and improved plasma stability, they may also result in decreased in vitro potency. Therefore, the selection of the ideal linker length should be tailored to the specific antibody, payload, and desired therapeutic profile of the ADC. By employing the outlined experimental approaches, researchers can make informed decisions to advance the development of safer and more effective ADC therapies.
References
- 1. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. cytivalifesciences.com [cytivalifesciences.com]
Validating the Activity of Bis-PEG25-Acid Conjugates: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these bifunctional molecules is critically dependent on the linker connecting the target protein ligand to the E3 ligase recruiter. Among the diverse array of linkers, long-chain polyethylene glycol (PEG) linkers, such as Bis-PEG25-acid, are frequently employed to optimize the physicochemical properties and degradation efficiency of PROTACs. This guide provides a comprehensive comparison of key functional assays used to validate the activity of this compound containing PROTACs, offering insights into their performance relative to other linker alternatives.
The Critical Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer but plays a pivotal role in determining its biological activity. The length, flexibility, and composition of the linker, such as the 25-unit PEG chain in this compound conjugates, directly influence:
-
Ternary Complex Formation: The linker must be of an optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Degradation Efficiency: The stability of this ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation, which is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]
-
Physicochemical Properties: PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which can significantly improve their pharmacokinetic profiles.[2]
Comparative Analysis of Functional Assays
To rigorously validate the activity of a this compound conjugate, a panel of functional assays is required. Below, we compare the most critical assays and provide detailed experimental protocols.
Western Blotting for Protein Degradation
Principle: Western blotting is the most direct method to visualize and quantify the degradation of the target protein. By comparing the protein levels in cells treated with the PROTAC to untreated or vehicle-treated controls, the degradation efficiency can be determined.
Comparison with Alternatives: While other techniques like mass spectrometry can also quantify protein levels, Western blotting is a widely accessible, cost-effective, and semi-quantitative method that provides clear visual evidence of protein degradation. For more precise quantification, densitometry analysis of the Western blot bands is performed.
Quantitative Data Summary:
The choice of linker length can significantly impact the degradation efficiency of a PROTAC. The following table summarizes representative data from various studies, illustrating the influence of PEG linker length on the degradation of different target proteins. While direct data for a this compound linker is not always available, the trend of improved efficacy with longer PEG chains in certain contexts provides a strong rationale for its use.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 |
| BRD4 | PEG | 1 PEG unit | >5000 | - |
| BRD4 | PEG | 4-5 PEG units | < 500 | - |
| ERα | PEG | 9 atoms | >1000 | ~50 |
| ERα | PEG | 16 atoms | ~100 | ~80 |
Data is compiled from multiple sources to illustrate general trends and may not be directly comparable across different experimental systems.[2][3][4]
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Plate cells at a density that ensures 70-80% confluency at the time of harvest. Treat cells with varying concentrations of the this compound conjugate (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, add loading buffer, and denature the samples by heating. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to calculate DC50 and Dmax values.
Ubiquitination Assays
Principle: Since PROTACs function by inducing ubiquitination of the target protein, directly measuring this post-translational modification provides mechanistic validation. This is typically done by immunoprecipitating the target protein and then performing a Western blot to detect conjugated ubiquitin.
Comparison with Alternatives: Alternatives for detecting ubiquitination include mass spectrometry-based approaches, which can identify specific ubiquitination sites, and ELISA-based assays for higher throughput. However, immunoprecipitation followed by Western blotting is a more common and accessible method for confirming PROTAC-induced ubiquitination.
Experimental Protocol: In-Cell Ubiquitination Assay
-
Cell Treatment and Lysis: Treat cells with the this compound conjugate and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the target protein, coupled to protein A/G beads, to pull down the target protein and its binding partners.
-
Western Blotting: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE. Perform a Western blot using an antibody that recognizes ubiquitin or polyubiquitin chains to visualize the ubiquitinated target protein.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical assay that confirms target engagement in a cellular context. The principle is that the binding of a ligand (the PROTAC) to its target protein stabilizes the protein against heat-induced denaturation.
Comparison with Alternatives: Other target engagement assays include surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), which are performed in vitro with purified proteins. CETSA offers the significant advantage of measuring target engagement within intact cells, providing more physiologically relevant data.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the this compound conjugate or a vehicle control.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
Cell Viability Assays
Principle: To assess the therapeutic potential and potential toxicity of a PROTAC, cell viability assays are crucial. These assays measure the number of viable cells in a culture after treatment with the compound.
Comparison with Alternatives: Common cell viability assays include MTT, MTS, and CellTiter-Glo. MTT and MTS are colorimetric assays that measure metabolic activity, while CellTiter-Glo is a luminescent assay that quantifies ATP levels, a marker of viable cells. CellTiter-Glo is generally considered more sensitive and has a wider dynamic range.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound conjugate for a predetermined time (e.g., 72 hours).
-
Assay Reagent Addition: Add the CellTiter-Glo® reagent directly to the cell culture wells.
-
Luminescence Measurement: Incubate the plate for a short period to stabilize the luminescent signal and then measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Plot cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Visualizing the Process: Diagrams
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Validation.
Caption: Logical Relationship of Linker Properties.
Conclusion
The validation of this compound conjugates requires a multi-faceted approach employing a suite of functional assays. Western blotting remains the gold standard for confirming protein degradation, while ubiquitination assays provide crucial mechanistic insight. CETSA is invaluable for confirming target engagement in a cellular setting, and cell viability assays are essential for assessing the therapeutic window. The choice of a long-chain PEG linker like this compound is often justified by its potential to enhance solubility, permeability, and degradation efficacy, although the optimal linker is target-dependent and must be empirically determined. By employing the assays and protocols outlined in this guide, researchers can robustly characterize the activity of their PROTACs and make informed decisions in the drug development process.
References
Safety Operating Guide
Proper Disposal Procedures for Bis-PEG25-Acid and Related Compounds
The following guide provides essential safety and logistical information for the proper disposal of Bis-PEG25-acid and its common derivative, Bis-PEG25-NHS ester. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.
Disclaimer: This guide is for informational purposes only. Always consult the official Safety Data Sheet (SDS) for the specific chemical and your institution's Environmental Health and Safety (EHS) department for local regulations and protocols before handling or disposing of any chemical waste.
Hazard Identification and Personal Protective Equipment (PPE)
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Mandatory Personal Protective Equipment (PPE) for Handling:
| PPE Item | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Laboratory coat |
| Respiratory Protection | For solid powder, a dust mask (e.g., N95) is recommended. |
All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.
Distinguishing Between this compound and Bis-PEG25-NHS Ester
It is crucial to correctly identify the compound you are working with, as the disposal procedures for the carboxylic acid and the N-hydroxysuccinimide (NHS) ester derivative differ, primarily due to the reactivity of the NHS ester group.
-
This compound: A polyethylene glycol derivative terminated with carboxylic acid groups. It is generally less reactive than its NHS ester counterpart.
-
Bis-PEG25-NHS ester: A derivative where the carboxylic acid groups have been activated with N-hydroxysuccinimide. This makes it highly reactive towards primary amines and susceptible to hydrolysis.
The workflow for determining the correct disposal path is outlined below.
Disposal Protocol for Bis-PEG25-NHS Ester
The primary principle for the safe disposal of Bis-PEG25-NHS ester is the deactivation (quenching) of the reactive NHS ester groups. This is achieved through hydrolysis.
Experimental Protocol: Quenching of Unreacted Bis-PEG25-NHS Ester
Materials:
-
Unreacted Bis-PEG25-NHS ester waste (solid or in an organic solvent like DMSO or DMF).
-
Quenching solution: 1 M Sodium Bicarbonate (NaHCO₃) or 1 M Sodium Hydroxide (NaOH) solution. Caution: The reaction with NaOH can be exothermic.
-
Appropriate, clearly labeled chemical waste container.
Procedure:
-
Preparation: In a designated chemical fume hood, select a container larger than the volume of the waste to accommodate the quenching solution.
-
Dissolution (if necessary): If the Bis-PEG25-NHS ester waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF).
-
Quenching:
-
Slowly add the quenching solution to the Bis-PEG25-NHS ester waste. A general rule is to use a volume of quenching solution that is at least 10 times greater than the volume of the waste solution.
-
Stir the mixture at room temperature for a minimum of 4 hours (overnight is recommended) to ensure complete hydrolysis of the NHS ester.
-
-
Collection for Disposal: Transfer the quenched solution to a designated hazardous aqueous waste container. The container must be clearly labeled with all contents, including the reaction byproducts (e.g., "Hydrolyzed Bis-PEG25, N-hydroxysuccinimide, Sodium Bicarbonate solution").
-
Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
Disposal Protocol for this compound
Polyethylene glycol (PEG) and its carboxylic acid derivatives are generally considered less hazardous than their reactive ester counterparts. However, they should not be disposed of in the regular trash or down the drain without consulting institutional guidelines.
Procedure:
-
Waste Segregation:
-
Solid Waste: Collect solid this compound in a clearly labeled, sealed container.
-
Liquid Waste (Solutions): Collect solutions of this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your EHS department.
-
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Collection and Disposal: Contact your institution's EHS department for pickup and disposal. While PEGs are biodegradable, their disposal in laboratory settings is regulated to prevent contamination of wastewater systems[1].
Disposal of Contaminated Materials
All materials that have come into contact with either this compound or Bis-PEG25-NHS ester must be disposed of as solid chemical waste.
| Material Type | Disposal Procedure |
| Pipette tips, gloves, etc. | Place in a sealed bag or container designated for solid chemical waste. |
| Empty Containers | Triple-rinse with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste. Deface or remove the original label and dispose of the container as regular trash or as per EHS guidelines. |
The logical flow for handling waste is summarized in the diagram below.
References
Essential Safety and Operational Guide for Handling Bis-PEG25-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling Bis-PEG25-acid in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.
I. Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure to this compound. While specific hazards for this compound are not thoroughly documented, the safety data for the related compound, Bis-PEG25-NHS ester, indicates risks of skin, eye, and respiratory irritation, and it may be harmful if swallowed.[1] Therefore, a cautious approach is warranted.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Personal Protective Equipment | Material/Standard Specification |
| Eyes/Face | Chemical safety goggles or a face shield | Must be worn at all times. In case of splash risk, a face shield should be used in conjunction with goggles. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or perforations before use.[2] |
| Body | Laboratory coat | A standard lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. |
| Respiratory | Use in a well-ventilated area or fume hood | If handling powders outside of a ventilated enclosure, or if aerosolization is possible, a NIOSH-approved N95 or higher respirator is recommended. |
II. Safe Handling and Operational Protocol
Safe handling practices are crucial to minimize the risk of exposure and contamination.
A. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For handling powders or volatile solutions, a chemical fume hood is mandatory.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.
B. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering it with absorbent, disposable bench paper.
-
Weighing and Aliquoting: If working with the solid form, conduct all weighing and aliquoting within a chemical fume hood to prevent inhalation of any dust particles.
-
Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[1] Decontaminate all work surfaces.
III. Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Table 2: Emergency Response Protocol
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide oxygen and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water. |
| Large Spill | Evacuate the area immediately. Alert your institution's environmental health and safety office. Do not attempt to clean up a large spill without appropriate training and equipment. |
IV. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
A. Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, bench paper, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.
B. Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the contents ("Hazardous Waste: this compound") and the date.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's environmental health and safety department in accordance with all local, state, and federal regulations.
V. Experimental Workflow and Safety Diagram
The following diagram outlines the standard workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
